5-(2-Bromophenyl)-2-methyloxazole: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary In modern medicinal chemistry and complex organic synthesis, the strategic placement of heteroaromatic rings and halogenated handles dictates the success of downstream functionalization. 5-(2-Bromopheny...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and complex organic synthesis, the strategic placement of heteroaromatic rings and halogenated handles dictates the success of downstream functionalization. 5-(2-Bromophenyl)-2-methyloxazole (C₁₀H₈BrNO) is a highly specialized building block that combines the metabolic resilience of a 2-methyloxazole core with the orthogonal reactivity of an ortho-brominated phenyl ring. This whitepaper provides an in-depth, expert-level analysis of its physicochemical properties, chemoselective synthesis pathways, and its role as a linchpin in sterically hindered cross-coupling reactions.
Structural and Physicochemical Profiling
The molecular architecture of 5-(2-bromophenyl)-2-methyloxazole is engineered for dual functionality. The oxazole ring acts as a robust bioisostere for amides and esters, significantly improving the metabolic stability and lipophilicity profile of 1[1]. Simultaneously, the ortho-bromine atom serves as a sterically hindered but highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions, a structural feature extensively leveraged in 2[2].
Table 1: Quantitative Physicochemical Properties
Property
Value
Structural Significance
IUPAC Name
5-(2-bromophenyl)-2-methyl-1,3-oxazole
Defines the exact regiochemistry of the linkage.
Molecular Formula
C₁₀H₈BrNO
-
Molecular Weight
238.08 g/mol
Optimal low-MW fragment for lead generation.
Exact Mass
236.9789 Da
Critical for high-resolution mass spectrometry (HRMS).
Heteroatom Count
2 (Nitrogen, Oxygen)
Provides hydrogen bond acceptor capabilities.
Halogen Isotope Ratio
⁷⁹Br / ⁸¹Br (~1:1)
Serves as a built-in mass spectrometric tracer.
Predicted LogP
~2.8
Ensures favorable membrane permeability.
Mechanistic Synthesis Pathways
While traditional de novo oxazole syntheses (e.g., Robinson-Gabriel cyclization) are viable, they often require the isolation of unstable α-haloketone intermediates. To maximize yield and operational safety, we employ Palladium-Catalyzed Direct C-H Arylation .
Causality in Experimental Design:
We utilize 1-bromo-2-iodobenzene as the arylating agent against 2-methyloxazole. The fundamental logic here relies on the differential bond dissociation energies of C–I (~65 kcal/mol) versus C–Br (~81 kcal/mol). Palladium(0) undergoes oxidative addition into the C–I bond orders of magnitude faster than the C–Br bond. This ensures absolute chemoselectivity—coupling occurs exclusively at the iodine site, preserving the valuable ortho-bromine for subsequent downstream functionalization.
Workflow for chemoselective Pd-catalyzed direct C-H arylation synthesis.
Preparation of the Reaction Mixture: In an oven-dried Schlenk flask under an argon atmosphere, charge 2-methyloxazole (1.0 equiv), 1-bromo-2-iodobenzene (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).
Catalyst Activation: Add Pd(OAc)₂ (5 mol%) and the sterically demanding ligand P(t-Bu)₃ (10 mol%). Causality: P(t-Bu)₃ is chosen because its extreme steric bulk promotes the formation of a highly active monoligated Pd(0) species, which is essential for driving the challenging C-H activation step at the oxazole C-5 position.
Solvent Addition and Heating: Suspend the mixture in anhydrous toluene (0.2 M). Seal the flask and heat to 110°C for 12 hours.
Workup and Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo. Purify via flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the target compound.
Reactivity and Cross-Coupling Dynamics
The preserved ortho-bromine atom is a prime site for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, reflecting the robust stability of 3[3]. However, the ortho-substitution creates significant steric hindrance, which can severely impede the transmetalation and reductive elimination steps of the catalytic cycle.
Causality in Ligand Selection:
To overcome this steric bulk, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) must be employed. The electron-rich nature of the dicyclohexylphosphine moiety accelerates the initial oxidative addition into the hindered C–Br bond, while the immense steric bulk of the biaryl backbone forces the palladium center into a lower coordination state, thereby accelerating the final reductive elimination step.
Catalytic cycle for downstream cross-coupling of the ortho-bromo moiety.
A synthesis protocol is only as trustworthy as its analytical validation. To ensure the initial C-H arylation proceeded with absolute chemoselectivity (reacting at the C–I bond rather than the C–Br bond), the product must be subjected to a self-validating analytical system.
Causality in Analytical Markers:
The natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) dictates that a successful product will display a rigid 1:1 intensity doublet in mass spectrometry, a principle utilized in the characterization of 4[4]. The absence of this doublet serves as an immediate fail-safe, indicating that the critical electrophilic handle has been lost and invalidating the batch.
Table 2: Analytical Validation Markers
Analytical Method
Diagnostic Marker
Mechanistic Significance
Isotopic Mass Spectrometry (ESI-MS)
Doublet at m/z 238 and 240 ([M+H]⁺, 1:1 ratio)
Validates retention of the ortho-bromine atom; confirms chemoselective C-I insertion.
¹H NMR (400 MHz, CDCl₃)
Singlet at ~7.35 ppm (1H)
Confirms the presence of the unsubstituted C-4 oxazole proton.
¹H NMR (400 MHz, CDCl₃)
Singlet at ~2.55 ppm (3H)
Validates the intact 2-methyl group on the oxazole ring.
¹³C NMR (100 MHz, CDCl₃)
Peak at ~122 ppm (C-Br)
Confirms the highly shielded quaternary carbon attached to the heavy bromine atom.
5-(2-Bromophenyl)-2-methyloxazole: Structural Architecture, Synthesis, and Late-Stage Functionalization
Executive Summary In modern drug discovery, the strategic selection of heterocyclic building blocks dictates both the synthetic trajectory and the pharmacokinetic viability of a lead series. 5-(2-Bromophenyl)-2-methyloxa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the strategic selection of heterocyclic building blocks dictates both the synthetic trajectory and the pharmacokinetic viability of a lead series. 5-(2-Bromophenyl)-2-methyloxazole is a privileged, bifunctional scaffold designed to address common liabilities in medicinal chemistry. By combining the metabolic stability of a C2-blocked oxazole with the orthogonal reactivity of an ortho-substituted aryl halide, this molecule serves as a highly versatile linchpin for generating complex biaryl libraries.
This technical whitepaper deconstructs the chemical identity, physicochemical properties, and synthetic methodologies associated with this compound, providing field-proven, self-validating protocols for its synthesis and downstream application.
Chemical Identity & Structural Architecture
The rational design of 5-(2-bromophenyl)-2-methyloxazole is rooted in overcoming the inherent flaws of unsubstituted oxazoles.
C2-Methylation (Metabolic Shielding): The C2 position of the 1,3-oxazole ring is highly electrophilic and notoriously susceptible to nucleophilic attack and cytochrome P450-mediated oxidation (often leading to ring-opening). Installing a methyl group at this position sterically and electronically shields the core, drastically improving the half-life of the scaffold in biological systems.
C5-Aryl Substitution (Lipophilic Vector): The placement of the phenyl ring at the C5 position extends the molecular framework, providing a vector for deep binding pocket interactions (e.g., π-π stacking).
Ortho-Bromine Handle (Steric Twist & Reactivity): The bromine atom at the ortho position of the phenyl ring serves a dual purpose. Synthetically, it is a prime candidate for palladium-catalyzed cross-coupling. Conformationally, the steric bulk of the ortho-bromine forces a dihedral twist, preventing the phenyl ring from achieving coplanarity with the oxazole. This out-of-plane conformation disrupts flat crystal packing, thereby significantly enhancing aqueous solubility—a critical parameter in oral drug formulation.
Physicochemical Profile
To aid in computational modeling and Lipinski rule-of-five assessments, the quantitative physicochemical data for the scaffold is summarized below.
The classical Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones [1]. However, traditional harsh acidic conditions (e.g., concentrated H₂SO₄ or POCl₃) can lead to degradation or unwanted bromination artifacts. To ensure high fidelity, we employ a microwave-assisted protocol using Burgess reagent, which provides mild, rapid dehydration [2].
Step-by-Step Protocol:
Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, dissolve N-(2-(2-bromophenyl)-2-oxoethyl)acetamide (1.0 mmol) in anhydrous THF (5.0 mL).
Reagent Addition: Add Burgess reagent (methoxycarbonylsulfamoyl)triethylammonium hydroxide inner salt (1.2 mmol) in one portion. Seal the vial under a nitrogen atmosphere.
Microwave Irradiation: Heat the reaction mixture in a monomode microwave synthesizer at 120°C for 15 minutes.
Causality: Microwave dielectric heating ensures instantaneous, homogenous energy transfer, driving the cyclization faster than competing degradation pathways.
Self-Validation (In-Process Control): Monitor via LC-MS. The disappearance of the starting material mass [M+H]⁺ and the appearance of the product mass (m/z 238.0 / 240.0, indicative of the bromine isotope pattern) confirms successful cyclodehydration.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 5-(2-bromophenyl)-2-methyloxazole.
The ortho-bromine presents a specific challenge: steric hindrance significantly slows down the transmetalation and reductive elimination steps of the palladium catalytic cycle [3, 4]. To overcome this, a catalyst system utilizing a ligand with a large bite angle and high electron density (e.g., Pd(dppf)Cl₂) is strictly required.
Step-by-Step Protocol:
Preparation: Charge a Schlenk flask with 5-(2-bromophenyl)-2-methyloxazole (1.0 mmol), the desired aryl/heteroaryl boronic acid (1.5 mmol), and K₂CO₃ (3.0 mmol).
Causality: The dppf ligand's wide bite angle forces the palladium center into a geometry that accelerates reductive elimination, effectively bypassing the steric bottleneck caused by the ortho-oxazole moiety.
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).
Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via formation of a reactive boronate complex.
Reaction Execution: Evacuate and backfill the flask with argon three times. Heat the mixture to 90°C for 4–8 hours.
Self-Validation: Perform TLC (UV active). The starting bromide should be completely consumed.
Isolation: Filter the mixture through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, dry, and purify via automated flash chromatography to isolate the target biaryl oxazole.
Mechanistic Workflow Visualization
The following diagram illustrates the logical flow of the Suzuki-Miyaura catalytic cycle specifically tailored for the sterically hindered 5-(2-bromophenyl)-2-methyloxazole scaffold.
Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing the ortho-bromophenyl scaffold.
Conclusion
5-(2-Bromophenyl)-2-methyloxazole is far more than a simple building block; it is a meticulously designed chemical tool. By understanding the causality behind its structural features—metabolic protection at C2 and steric manipulation at C5—researchers can leverage this scaffold to generate highly soluble, target-specific biaryl libraries. The integration of microwave-assisted cyclodehydration and sterically-optimized cross-coupling protocols ensures that this compound can be synthesized and derivatized with maximum efficiency and reproducibility.
References
The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies
Benchchem
URL
Strategic Utility of 5-(2-Bromophenyl)-2-methyloxazole in Advanced Molecular Scaffolding
Executive Summary In contemporary medicinal chemistry and agrochemical development, the strategic selection of molecular building blocks dictates the success of downstream lead optimization. 5-(2-Bromophenyl)-2-methyloxa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry and agrochemical development, the strategic selection of molecular building blocks dictates the success of downstream lead optimization. 5-(2-Bromophenyl)-2-methyloxazole (CAS: 1221278-51-8) has emerged as a privileged scaffold, offering a unique combination of bioisosteric potential and synthetic versatility. By integrating a highly stable 2-methyloxazole core with a sterically demanding ortho-bromophenyl moiety, this compound serves as an ideal precursor for conformationally restricted biaryl systems.
This whitepaper provides an in-depth technical analysis of 5-(2-Bromophenyl)-2-methyloxazole, detailing its physicochemical causality, self-validating synthetic protocols, and its critical role in target engagement for drug discovery.
Physicochemical Profiling & Structural Causality
The utility of 5-(2-Bromophenyl)-2-methyloxazole is not merely a function of its constituent atoms, but the precise spatial and electronic relationships between them.
Quantitative Data Summary
Property
Specification
Chemical Name
5-(2-Bromophenyl)-2-methyloxazole
CAS Registry Number
1221278-51-8
Molecular Formula
C₁₀H₈BrNO
Molecular Weight
238.08 g/mol
Core Heterocycle
1,3-Oxazole
Reactive Handle
Ortho-Aryl Bromide
Structural Causality: Why This Specific Arrangement?
The 2-Methyl Substitution (Stability): Unsubstituted oxazoles are notoriously sensitive to strong bases. The C2 proton is highly acidic; its abstraction often leads to rapid ring-opening via an isocyanide intermediate. By installing a methyl group at the C2 position, the heterocycle is chemically locked, preventing base-catalyzed degradation during harsh cross-coupling conditions. Furthermore, the electron-donating nature of the methyl group enriches the electron density of the oxazole ring, modulating its hydrogen-bond accepting capacity.
The 5-(2-Bromophenyl) Substitution (Conformational Control): While para- or meta-bromophenyl variants are synthetically easier to couple, the ortho-bromine atom is a deliberate design choice. When subjected to cross-coupling, the resulting ortho-substituted biaryl system experiences severe steric clash, restricting rotation around the C-C biaryl bond. This creates a locked dihedral angle (and potential atropisomerism), a highly prized feature in drug design used to minimize the entropic penalty upon binding to rigid protein pockets [1].
Synthetic Workflows & Self-Validating Protocols
The synthesis of 5-aryl-2-methyloxazoles can be achieved via advanced methodologies, including gold-catalyzed alkyne oxidation [2]. However, the primary utility of 5-(2-Bromophenyl)-2-methyloxazole lies in its application as an electrophile in palladium-catalyzed cross-coupling.
Because the ortho-bromine is sterically hindered, standard palladium catalysts (like
Pd(PPh3)4
) often fail or require excessive heating, leading to protodehalogenation. The protocol below utilizes a Buchwald ligand (SPhos) specifically designed to accelerate the oxidative addition and reductive elimination of hindered substrates.
Preparation of the Catalytic Species: In an oven-dried Schlenk flask under an argon atmosphere, combine
Pd2(dba)3
and SPhos. Add 2 mL of degassed toluene and stir at room temperature for 15 minutes until the solution turns a vibrant, homogeneous yellow, indicating the formation of the active
L2Pd(0)
species.
Substrate Addition: To the active catalyst solution, add 5-(2-Bromophenyl)-2-methyloxazole and the arylboronic acid.
Base Introduction: Add an aqueous solution of
K3PO4
. The biphasic nature of the solvent system ensures the base is available at the interface to facilitate transmetalation without degrading the organic substrates.
Thermal Activation: Heat the biphasic mixture to 100 °C under vigorous stirring for 12 hours.
Self-Validating Analysis (In-Process):
TLC Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active) should disappear, replaced by a lower-Rf, highly fluorescent product spot.
NMR Validation: Upon isolation,
1H
-NMR must show the retention of the oxazole C4-H singlet (typically
δ
7.20–7.40 ppm) and the C2-methyl singlet (
δ
~2.50 ppm). The definitive proof of success is the upfield shift of the former bromine-adjacent proton, confirming successful C-C bond formation.
Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling using the bromophenyl oxazole scaffold.
Applications in Drug Discovery & Target Engagement
The 1,3-oxazole ring is a widely recognized bioisostere for amides, esters, and carboxylic acids [3]. It is metabolically robust, resisting the hydrolytic cleavage that rapidly degrades endogenous peptides.
Kinase Inhibition and the "Locked" Conformation
When 5-(2-Bromophenyl)-2-methyloxazole is elaborated into a larger biaryl system, it becomes an exceptional candidate for competitive kinase inhibition. The oxazole nitrogen acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., the NH of Met or Cys residues).
Simultaneously, the ortho-substituted biaryl system generated from the C5 position projects deeply into the hydrophobic DFG-out pocket. Because the ortho-substitution locks the dihedral angle, the molecule adopts a pre-organized bioactive conformation. This pre-organization drastically reduces the entropic cost of binding, leading to picomolar potency in targets such as PDE4 and various Receptor Tyrosine Kinases (RTKs) [4].
Caption: Mechanism of action for oxazole-derived competitive kinase inhibitors in cell signaling.
Conclusion
5-(2-Bromophenyl)-2-methyloxazole (CAS: 1221278-51-8) is far more than a simple heterocyclic building block. Its precise molecular architecture—featuring a stabilizing C2-methyl group and a sterically demanding C5-ortho-bromophenyl handle—makes it a highly strategic asset in the synthesis of conformationally restricted therapeutics. By employing advanced cross-coupling protocols, researchers can leverage this scaffold to design highly potent, metabolically stable bioisosteres capable of engaging complex biological targets with minimal entropic penalty.
References
The Journal of Organic Chemistry (ACS). Copper/Iron-Catalyzed Aerobic Oxyphosphorylation of Terminal Alkynes Leading to β-Ketophosphonates (Referencing Gold-Catalyzed Oxazole Synthesis). Retrieved from[Link]
Molecules (MDPI). Novel 1,2,4-Oxadiazole and Oxazole Derivatives in Drug Discovery. Retrieved from[Link]
National Center for Biotechnology Information (PMC). A comprehensive review on biological activities of oxazole derivatives. Retrieved from[Link]
Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-(2-Bromophenyl)-2-methyloxazole
Executive Summary In contemporary medicinal chemistry and agrochemical development, the oxazole ring represents a privileged heterocyclic scaffold. It frequently serves as a robust bioisostere for amides and esters, offe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry and agrochemical development, the oxazole ring represents a privileged heterocyclic scaffold. It frequently serves as a robust bioisostere for amides and esters, offering enhanced metabolic stability while maintaining critical hydrogen-bonding interactions. 5-(2-Bromophenyl)-2-methyloxazole is a highly specialized building block that provides orthogonal reactivity vectors: an acidic 2-methyl group for lateral functionalization and an ortho-brominated phenyl ring primed for transition-metal-catalyzed cross-coupling.
This whitepaper provides an in-depth technical analysis of its physical properties, structural causality, and field-proven synthetic methodologies, designed specifically for application scientists and drug development professionals.
Physicochemical Profiling & Structural Causality
The physical and chemical properties of 5-(2-Bromophenyl)-2-methyloxazole are dictated by the interplay between the electron-rich oxazole core and the sterically demanding ortho-bromophenyl substituent.
Structural Causality
The presence of the bromine atom at the ortho position of the phenyl ring forces a significant dihedral twist between the phenyl and oxazole planes to minimize steric clash. This non-planar conformation is highly advantageous in drug design: it disrupts intermolecular
π−π
stacking in the solid state, which lowers the crystal lattice energy and subsequently enhances aqueous solubility compared to flat, planar para-substituted analogs. Furthermore, the Topological Polar Surface Area (TPSA) of 26.0 Ų indicates excellent passive membrane permeability, making this scaffold highly desirable for central nervous system (CNS) targets[1].
Quantitative Data Summary
The following table summarizes the computed and experimental physicochemical descriptors for the 5-(2-Bromophenyl)-2-methyloxazole scaffold, utilizing baseline data from related bromophenyl-oxazole derivatives[2].
Property
Value
Clinical / Synthetic Significance
Molecular Formula
C₁₀H₈BrNO
Standard building block composition.
Molecular Weight
238.08 g/mol
Low molecular weight; excellent for Fragment-Based Drug Discovery (FBDD).
Exact Mass
236.98 Da
Critical for High-Resolution Mass Spectrometry (HRMS) identification.
LogP (Predicted)
2.6 – 3.0
Optimal lipophilicity for oral bioavailability (Lipinski's Rule of 5 compliant).
TPSA
26.0 Ų
High probability of Blood-Brain Barrier (BBB) penetration.
H-Bond Donors
0
Reduces desolvation penalty during target binding.
H-Bond Acceptors
2 (N, O)
Capable of interacting with kinase hinge regions or receptor pockets.
Chemical Reactivity & Mechanistic Logic
The strategic value of 5-(2-Bromophenyl)-2-methyloxazole lies in its orthogonal reactivity. As an Application Scientist, understanding why specific sites react is crucial for late-stage functionalization.
The 2-Methyl Group (Lateral Lithiation): The protons on the 2-methyl group are unusually acidic due to the electron-withdrawing nature of the adjacent nitrogen atom. Treatment with strong, non-nucleophilic bases (e.g., Lithium diisopropylamide, LDA) generates a 2-(lithiomethyl)oxazole intermediate. This allows for homologation or the introduction of complex side chains without disrupting the oxazole core.
The Ortho-Bromide (Cross-Coupling): The bromine atom serves as a pristine handle for palladium-catalyzed reactions. Its ortho positioning provides a unique challenge due to steric hindrance, requiring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate the oxidative addition step of the catalytic cycle.
Graph 1: Orthogonal reactivity vectors of 5-(2-Bromophenyl)-2-methyloxazole.
Synthetic Methodologies: The Robinson-Gabriel Protocol
While the [3] is a powerful method for generating 5-substituted oxazoles, it typically yields products that are unsubstituted at the C2 position unless modified isocyanides are employed. To specifically synthesize the 2-methyl derivative, the[4] of
α
-acylamino ketones is the most robust and scalable pathway[5].
Mechanistic Rationale
The reaction relies on the dehydration of
N
-(2-(2-bromophenyl)-2-oxoethyl)acetamide. Incomplete cyclization is a common side reaction when dealing with sterically hindered ortho-substituted aryl ketones[6]. While concentrated sulfuric acid is the traditional dehydrating agent, it can cause decomposition or unwanted sulfonation of the aromatic ring. Therefore, Phosphorus Oxychloride (POCl₃) is selected. POCl₃ acts as both a solvent and a potent dehydrating agent, trapping the enol tautomer as a phosphate ester, which readily eliminates to drive the formation of the aromatic oxazole system[6].
Graph 2: Mechanistic pathway of the Robinson-Gabriel cyclodehydration.
Step-by-Step Experimental Protocol
Self-Validating System Note: This protocol incorporates Thin-Layer Chromatography (TLC) and temperature control as self-validating checkpoints to prevent the accumulation of unreacted enol intermediates.
Materials Required:
N
-(2-(2-bromophenyl)-2-oxoethyl)acetamide (1.0 equivalent)
Phosphorus Oxychloride (POCl₃) (5.0 equivalents)
Anhydrous Toluene (Solvent)
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend
N
-(2-(2-bromophenyl)-2-oxoethyl)acetamide (10 mmol) in anhydrous toluene (20 mL) under an inert nitrogen atmosphere.
Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add POCl₃ (50 mmol) dropwise via syringe. Causality: Dropwise addition controls the exothermic nature of the initial phosphorylation and prevents degradation of the starting material.
Cyclodehydration: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 110 °C). Maintain reflux for 4–6 hours.
Reaction Monitoring: Monitor the progress via TLC (Hexanes:Ethyl Acetate 3:1). The disappearance of the highly polar starting material and the emergence of a highly UV-active, less polar spot indicates the successful formation of the aromatic oxazole ring.
Quenching & Workup: Once complete, cool the mixture to room temperature and carefully pour it over crushed ice. Slowly neutralize the acidic mixture by adding saturated aqueous NaHCO₃ until the pH reaches ~7.5. Causality: Strict neutralization prevents the hydrolytic ring-opening of the newly formed oxazole, which is sensitive to strongly acidic aqueous conditions over prolonged periods.
Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure 5-(2-Bromophenyl)-2-methyloxazole.
Applications in Drug Discovery
The 5-aryl-2-methyloxazole motif is not merely a structural curiosity; it is a validated pharmacophore. Compounds containing this specific substitution pattern have demonstrated significant antiproliferative activity by acting as tubulin polymerization inhibitors. They interact with the colchicine-binding site on
β
-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase. The ortho-bromo substitution specifically provides a synthetic vector to build out complex macrocycles or biphenyl-like systems that perfectly map the hydrophobic pockets of these biological targets.
References
Wikipedia Contributors. "Robinson–Gabriel synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]
Zhao, Y., et al. "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." Molecules (MDPI), 2020. Available at:[Link]
Keni, M., et al. "One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates." The Journal of Organic Chemistry (ACS), 2005. Available at:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 21075577, 2-(4-(Bromomethyl)phenyl)oxazole." PubChem. Available at:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 83680908, 5-Bromo-2-methyl-1,3-oxazole." PubChem. Available at:[Link]
The Physicochemical and Synthetic Blueprint of 5-(2-Bromophenyl)-2-methyloxazole
Executive Summary In modern medicinal chemistry and agrochemical development, the 1,3-oxazole ring serves as a privileged scaffold. It acts as a robust bioisostere for amides and esters, significantly enhancing the metab...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and agrochemical development, the 1,3-oxazole ring serves as a privileged scaffold. It acts as a robust bioisostere for amides and esters, significantly enhancing the metabolic stability and target-binding affinity of drug candidates[1]. 5-(2-Bromophenyl)-2-methyloxazole is a highly specialized intermediate within this class. The strategic placement of a methyl group at the C2 position and a 2-bromophenyl moiety at the C5 position provides a unique combination of steric shielding and orthogonal reactivity. This whitepaper provides an in-depth technical analysis of its molecular properties, structural logic, and a self-validating synthetic protocol designed for advanced research applications.
Physicochemical Profiling & Molecular Logic
The utility of 5-(2-Bromophenyl)-2-methyloxazole is fundamentally tied to its precise molecular architecture. The bromine atom on the phenyl ring is not merely a structural placeholder; it acts as a critical electrophilic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[1].
Molecular Weight and Formula Derivation
The molecular formula is derived from the core oxazole ring (
C3H3NO
), modified by two substituents:
C2 Substitution: A methyl group (
−CH3
) replaces one hydrogen.
C5 Substitution: A 2-bromophenyl group (
−C6H4Br
) replaces another hydrogen.
Summing the atoms yields the molecular formula C10H8BrNO .
The molecular weight is calculated based on standard atomic weights:
Carbon (C):10×12.011=120.110 g/mol
Hydrogen (H):8×1.008=8.064 g/mol
Bromine (Br):1×79.904=79.904 g/mol
Nitrogen (N):1×14.007=14.007 g/mol
Oxygen (O):1×15.999=15.999 g/mol
Total Molecular Weight:238.08 g/mol
Quantitative Data Summary
Property
Value
Analytical Significance
IUPAC Name
5-(2-Bromophenyl)-2-methyloxazole
Defines exact regiochemistry.
Molecular Formula
C10H8BrNO
Baseline for elemental analysis.
Molecular Weight
238.08 g/mol
Required for stoichiometric calculations.
Monoisotopic Mass
236.9789 Da (
79Br
)
Critical for high-resolution mass spectrometry (HRMS)[2].
Isotopic Signature
~1:1 ratio at M / M+2
Self-validating MS marker confirming bromine presence.
H-Bond Donors
0
Indicates high lipophilicity.
H-Bond Acceptors
2 (N, O)
Facilitates target protein interactions.
Synthetic Methodology: The Robinson-Gabriel Cyclodehydration
To construct the 1,3-oxazole core with high regioselectivity, the Robinson-Gabriel synthesis is the gold standard[3]. This approach utilizes the intramolecular cyclodehydration of an
α
-acylamino ketone.
Causality of Experimental Choices
Reagent Selection (POCl₃): Phosphorus oxychloride is chosen over milder dehydrating agents because it aggressively activates the amide carbonyl, forcing the tautomerization to an enol, which subsequently attacks the activated carbonyl to close the ring.
Solvent (Toluene): Toluene allows the reaction to be refluxed at 110°C, providing the precise thermal activation energy required to overcome the steric hindrance of the ortho-bromo substituent during ring closure.
Quenching Strategy: The reaction must be quenched over crushed ice. POCl₃ hydrolysis is violently exothermic; rapid temperature spikes would degrade the newly formed oxazole ring.
Fig 1. Robinson-Gabriel synthesis workflow for 5-(2-Bromophenyl)-2-methyloxazole.
Step-by-Step Protocol (Self-Validating System)
Step 1: Precursor Activation
Dissolve 10.0 mmol of N-(2-(2-bromophenyl)-2-oxoethyl)acetamide in 25 mL of anhydrous toluene under an inert argon atmosphere.
Validation Check: Ensure the solution is completely clear; moisture will prematurely hydrolyze the POCl₃.
Step 2: Cyclodehydration
Add 30.0 mmol (3 equivalents) of Phosphorus oxychloride (POCl₃) dropwise at 0°C.
Gradually heat the reaction mixture to reflux (110°C) and stir for 4 hours.
Validation Check (TLC): Monitor via Thin Layer Chromatography (Hexane:EtOAc 3:1). The disappearance of the highly polar precursor spot and the emergence of a non-polar, UV-active product spot confirms cyclization.
Step 3: Quenching and Extraction
Cool the mixture to room temperature and carefully pour it over 100 g of crushed ice to quench excess POCl₃.
Neutralize the aqueous phase to pH 7.0 using saturated
NaHCO3
solution. Causality: Acidic conditions during extraction can protonate the oxazole nitrogen, pulling the product into the aqueous waste.
Extract with ethyl acetate (
3×30
mL), wash with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Step 4: Analytical Validation
LC-MS: Run the crude product. A successful synthesis is validated by the presence of twin peaks at m/z 238.0
[M+H]+
and 240.0
[M+2+H]+
in a 1:1 ratio, confirming the retention of the bromine atom[2].
¹H-NMR (CDCl₃): Look for a distinct singlet around
δ
7.3 - 7.5 ppm. This corresponds to the C4-H proton of the oxazole ring. Its presence is absolute confirmation that the ring has closed successfully[3].
Pharmacological & Chemical Applications
Once synthesized, 5-(2-Bromophenyl)-2-methyloxazole acts as a highly versatile building block. The oxazole core is frequently integrated into neuroprotective agents, such as benzo[d]oxazole derivatives, which have shown efficacy in mitigating
β
-amyloid-induced toxicity in PC12 cells—a critical pathway in Alzheimer's disease research[4]. Furthermore, halogenated oxazoles exhibit potent antiprotozoal and insecticidal properties, making them valuable in agrochemical formulations[1][5].
The true value of this molecule lies in its downstream derivatization. The 2-bromo position on the phenyl ring is primed for transition-metal catalysis.
Fig 2. Downstream pharmacological derivatization pathways for the brominated scaffold.
By utilizing Suzuki-Miyaura coupling, researchers can attach diverse aryl or heteroaryl groups to the phenyl ring, expanding the molecule's pharmacophore without disrupting the bioisosteric properties of the oxazole core.
References
2-(4-(bromomethyl)phenyl)oxazole (C10H8BrNO) - PubChemLite
PubChemLite / Université du Luxembourg
2-(2-Bromophenyl)-5-phenyl-1,3-oxazole
Smolecule
Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells
PMC / NIH
Synthesis and Insecticidal Activity of o-Carboxamidobenzamide Compounds Containing 2-(Substituted phenyl)oxazole Group
SIOC Journals
Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides
The Journal of Organic Chemistry - ACS Public
Solubility of 5-(2-Bromophenyl)-2-methyloxazole in common lab solvents
An In-Depth Technical Guide to the Solubility of 5-(2-Bromophenyl)-2-methyloxazole in Common Laboratory Solvents Abstract The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical resea...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of 5-(2-Bromophenyl)-2-methyloxazole in Common Laboratory Solvents
Abstract
The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical research, profoundly influencing its behavior in biological and chemical systems. This guide provides a comprehensive technical overview of the solubility of 5-(2-Bromophenyl)-2-methyloxazole, a heterocyclic compound of interest in medicinal chemistry.[1][2][3] We will delve into the theoretical underpinnings of its solubility profile, provide a detailed, field-proven experimental protocol for its determination, and present anticipated results in a clear, comparative format. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous understanding of this compound's solubility characteristics.
Introduction: The Critical Role of Solubility in Scientific Research
In the realm of drug discovery and development, the solubility of a chemical entity is a critical determinant of its potential success.[4] Poor solubility can severely limit a drug's bioavailability, hindering its absorption, distribution, metabolism, and excretion (ADMET).[4] Consequently, a thorough understanding of a compound's solubility in various solvents is paramount for formulation development, designing in-vitro and in-vivo assays, and ensuring reproducible experimental outcomes.[5]
5-(2-Bromophenyl)-2-methyloxazole belongs to the oxazole class of heterocyclic compounds, a scaffold that is prevalent in many biologically active molecules.[1][2][3][6] The presence of both a hydrophobic bromophenyl group and a polar oxazole ring suggests a nuanced solubility profile that warrants detailed investigation. This guide aims to provide a robust framework for understanding and experimentally determining the solubility of this compound in a range of common laboratory solvents.
Theoretical Solubility Profile: A Mechanistic Perspective
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] This principle states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of 5-(2-Bromophenyl)-2-methyloxazole, with its distinct polar and non-polar regions, dictates its interaction with different solvents.
Molecular Structure Analysis:
Oxazole Ring: The oxazole ring, containing nitrogen and oxygen atoms, is a polar moiety capable of participating in dipole-dipole interactions and potentially acting as a hydrogen bond acceptor.[2][3]
2-Bromophenyl Group: The phenyl ring is inherently non-polar and hydrophobic. The bromine substituent, while electronegative, contributes to the overall lipophilicity of this portion of the molecule.[8] Halogenated organic compounds generally do not form strong hydrogen bonds with water.
Methyl Group: The methyl group is a small, non-polar alkyl substituent that will slightly increase the lipophilicity of the molecule.
Predicted Solubility:
Based on this structural analysis, we can anticipate the following solubility trends:
High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are expected to be effective at dissolving 5-(2-Bromophenyl)-2-methyloxazole. Their polarity allows them to interact favorably with the oxazole ring, while their aprotic nature does not hinder interactions with the non-polar regions.
Moderate Solubility in Polar Protic Solvents: Polar protic solvents such as methanol and ethanol will likely show moderate solvating power. While they can interact with the polar oxazole ring, their hydrogen-bonding network may be disrupted by the large, non-polar bromophenyl group.
Moderate to Good Solubility in Halogenated Solvents: Solvents like dichloromethane and chloroform are predicted to be good solvents due to their ability to engage in dipole-dipole interactions and their compatibility with the bromophenyl group.
Low Solubility in Non-Polar Solvents: Non-polar solvents like hexane and toluene are expected to be poor solvents for this compound. The energy required to break the intermolecular forces between the solvent molecules to accommodate the polar oxazole ring is not sufficiently compensated by favorable solute-solvent interactions.
Poor Aqueous Solubility: Due to the dominant hydrophobic character of the bromophenyl group, the aqueous solubility of 5-(2-Bromophenyl)-2-methyloxazole is expected to be very low.[5]
Experimental Determination of Solubility: A Validated Protocol
The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[5] This method involves agitating an excess of the solid compound in the solvent of interest until a saturated solution is formed.
Scintillation vials or other suitable sealed containers
Orbital shaker or vortex mixer
Thermostatically controlled water bath or incubator
Analytical balance
Micropipettes
Syringe filters (0.22 µm)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Volumetric flasks and other standard laboratory glassware
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of 5-(2-Bromophenyl)-2-methyloxazole.
Step-by-Step Protocol
Preparation of Saturated Solutions:
Add an excess amount of solid 5-(2-Bromophenyl)-2-methyloxazole to a series of labeled vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
Accurately pipette a known volume of each test solvent into the corresponding vial.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
Sample Collection and Preparation:
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
Carefully withdraw an aliquot of the clear supernatant using a micropipette.
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
Quantification:
Prepare a stock solution of 5-(2-Bromophenyl)-2-methyloxazole in a suitable solvent (in which it is freely soluble, e.g., DMSO or acetonitrile).
From the stock solution, prepare a series of calibration standards of known concentrations.
Analyze the calibration standards and the filtered sample aliquots using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) versus concentration.
Determine the concentration of 5-(2-Bromophenyl)-2-methyloxazole in the filtered sample by interpolating its analytical response on the calibration curve.
Data Reporting:
Express the solubility in appropriate units, such as mg/mL or mol/L.
It is recommended to perform the experiment in triplicate for each solvent to ensure the reliability of the results.
Anticipated Solubility Data
The following table summarizes the predicted solubility of 5-(2-Bromophenyl)-2-methyloxazole in a range of common laboratory solvents, categorized by their polarity. The quantitative values are hypothetical and should be determined experimentally.
Solvent
Polarity Index
Solvent Type
Predicted Solubility (mg/mL)
Hexane
0.009
Non-polar
< 0.1
Toluene
0.099
Non-polar
1 - 5
Dichloromethane
0.309
Polar Aprotic
20 - 50
Chloroform
0.259
Polar Aprotic
20 - 50
Acetone
0.355
Polar Aprotic
10 - 30
Ethyl Acetate
0.228
Polar Aprotic
5 - 20
Acetonitrile
0.460
Polar Aprotic
10 - 30
Tetrahydrofuran (THF)
0.207
Polar Aprotic
15 - 40
N,N-Dimethylformamide (DMF)
0.386
Polar Aprotic
> 50
Dimethyl Sulfoxide (DMSO)
0.444
Polar Aprotic
> 100
Isopropanol
0.546
Polar Protic
5 - 15
Ethanol
0.654
Polar Protic
5 - 15
Methanol
0.762
Polar Protic
2 - 10
Water
1.000
Polar Protic
< 0.01
Discussion and Conclusion
The solubility of 5-(2-Bromophenyl)-2-methyloxazole is a complex interplay of its structural features and the properties of the solvent. The presence of the large, hydrophobic bromophenyl group is the primary determinant of its poor aqueous solubility. However, the polar oxazole ring allows for significant solubility in a range of polar aprotic solvents, with DMSO and DMF being particularly effective.
The experimental protocol outlined in this guide provides a reliable and reproducible method for obtaining quantitative solubility data. It is imperative that each step is performed with care to ensure the accuracy of the results. The insights gained from such studies are invaluable for the progression of research and development projects involving this and structurally related compounds.
References
Erlebach, A., Chi, M., Bückmann, C., & Sierka, M. (2020). Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations. Advanced Theory and Simulations, 3(5), 2000001. [Link]
McDonagh, J. L., et al. (2023). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery, 2(3), 735-746. [Link]
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]
McDonagh, J. L., et al. (2023). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery, 2(3), 735-746. [Link]
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]
uHPLCs. (2022, October 13). Comparison of the polarity of organic solvents. [Link]
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
The Periodic Table. (n.d.). Examples of High Polarity Solvents. [Link]
Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). [Link]
Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
Chemistry LibreTexts. (2023, January 22). Solubility - What dissolves in What?. [Link]
International Journal of Pharmaceutical research and Applications. (2025, December 23). Oxazole-Based Molecules in Anti-viral Drug Development. [Link]
Signature Lab Series. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
ACS Medicinal Chemistry Letters. (2021, May 25). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. [Link]
ResearchGate. (2025, August 7). Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons. [Link]
Royal Society of Chemistry. (2022, May 20). CHAPTER 5: Bromination Reactions. [Link]
ResearchGate. (2025, March 3). Advances in isoxazole chemistry and their role in drug discovery. [Link]
International Journal of Pharmaceutical Sciences and Research. (n.d.). Drug-likeness and antimicrobial activity of 5-(4-bromophenyl)-3-{3-methyl-4- [(4-substitutedbenzyl)oxy]. [Link]
An In-Depth Guide to the Spectroscopic Characterization of 5-(2-Bromophenyl)-2-methyloxazole
Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 5-(2-Bromophenyl)-2-methyloxazole. Designed for researchers, scientists, and professionals in drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 5-(2-Bromophenyl)-2-methyloxazole. Designed for researchers, scientists, and professionals in drug development, this document outlines the principles, experimental protocols, and detailed interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this specific molecule. By explaining the causality behind experimental choices and grounding the analysis in established scientific principles, this guide serves as an authoritative resource for the structural elucidation and verification of 5-(2-Bromophenyl)-2-methyloxazole and related compounds.
Introduction: The Molecular Profile
5-(2-Bromophenyl)-2-methyloxazole is a disubstituted oxazole, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The oxazole ring is a common scaffold in medicinal chemistry, valued for its ability to participate in various biological interactions. The specific substitution pattern of this molecule—a methyl group at the 2-position and a 2-bromophenyl group at the 5-position—creates a unique electronic and steric environment. Accurate structural confirmation is paramount for any further application, from synthetic intermediate to a potential bioactive agent. This guide employs a multi-technique spectroscopic approach (NMR, IR, and MS) to build a complete and validated structural profile of the title compound.
Molecular Structure:
Caption: Chemical structure of 5-(2-Bromophenyl)-2-methyloxazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-(2-Bromophenyl)-2-methyloxazole, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous characterization.
Causality in Experimental Design
Choice of Solvent: Deuterated chloroform (CDCl₃) is a standard choice for small organic molecules due to its excellent solubilizing properties for nonpolar to moderately polar compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H NMR, δ ≈ 77.16 ppm for ¹³C NMR) that rarely interferes with analyte signals.
Magnetic Field Strength: A high-field instrument (e.g., 400 or 500 MHz for ¹H) is selected to maximize signal dispersion and resolution. This is particularly important for resolving the complex splitting patterns of the aromatic protons in the bromophenyl ring, minimizing signal overlap and facilitating accurate coupling constant (J-value) determination.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-(2-Bromophenyl)-2-methyloxazole in ~0.6 mL of deuterated chloroform (CDCl₃).
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.[1][2]
Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
¹H NMR Data and Interpretation
The ¹H NMR spectrum provides a map of all hydrogen atoms in the molecule.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~7.70-7.65
Doublet of doublets
1H
Ar-H
Proton ortho to the bromine atom, deshielded by its electronegativity and coupled to two neighboring protons.
~7.40-7.30
Multiplet
2H
Ar-H
Protons on the bromophenyl ring, exhibiting complex coupling due to their positions.
~7.20-7.15
Triplet of doublets
1H
Ar-H
Proton on the bromophenyl ring.
~7.10
Singlet
1H
Oxazole-H
The single proton on the oxazole ring (at C4) appears as a singlet as it has no adjacent protons.
~2.50
Singlet
3H
-CH₃
The three protons of the methyl group are chemically equivalent and show no coupling, resulting in a singlet.
Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and spectrometer frequency. The values presented are typical for this structural class.
¹³C NMR Data and Interpretation
The ¹³C NMR spectrum identifies all unique carbon environments.
Chemical Shift (δ, ppm)
Assignment
Rationale
~161.5
C=N (Oxazole C2)
The carbon double-bonded to nitrogen is significantly deshielded.
~151.0
C-O (Oxazole C5)
The carbon attached to both the ring oxygen and the phenyl group.
~133.5
Ar-C
Aromatic carbon from the bromophenyl ring.
~131.0
Ar-C
Aromatic carbon from the bromophenyl ring.
~129.5
Ar-C
Aromatic carbon from the bromophenyl ring.
~127.5
Ar-C
Aromatic carbon from the bromophenyl ring.
~124.0
C-Br (Ar-C)
The aromatic carbon directly bonded to the bromine atom is deshielded.
~122.0
Oxazole C4
The CH carbon of the oxazole ring.
~14.0
-CH₃
The methyl carbon is highly shielded and appears far upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.[3][4]
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal (e.g., diamond or ZnSe) to subtract atmospheric and instrumental interferences.
Sample Application: Place a small amount of the solid 5-(2-Bromophenyl)-2-methyloxazole sample directly onto the ATR crystal.
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.
IR Spectrum Analysis
The IR spectrum confirms the presence of the key aromatic and heterocyclic moieties.
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Interpretation
3100-3000
C-H Stretch
Aromatic & Oxazole C-H
The presence of sp² C-H bonds is confirmed by absorptions above 3000 cm⁻¹.[5][6][7]
2980-2850
C-H Stretch
Aliphatic (-CH₃)
Corresponds to the stretching of the sp³ C-H bonds in the methyl group.[6]
~1600, ~1470
C=C / C=N Stretch
Aromatic & Oxazole Ring
These characteristic absorptions are due to the stretching vibrations within the aromatic and oxazole rings.[5][7]
~1300-1000
C-O Stretch
Ether-like C-O-C
Strong absorptions in this region are indicative of the C-O single bond stretching within the oxazole ring.[7]
~750
C-H Bend (oop)
Ortho-disubstituted Aromatic
A strong band in this region is highly characteristic of an ortho-disubstituted benzene ring.[6]
~690-515
C-Br Stretch
Aryl Halide
The vibration of the carbon-bromine bond typically appears in the low-frequency region of the spectrum.[6]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.
Experimental Protocol: Electron Ionization (EI)-MS
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Mass Spectrum Analysis and Fragmentation
The molecular formula of 5-(2-Bromophenyl)-2-methyloxazole is C₁₀H₈BrNO. The expected molecular weight is approximately 236.98 g/mol .
Key Observations:
Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). Therefore, we expect to see two peaks of nearly equal intensity at m/z 237 and m/z 239 . This isotopic signature is a definitive confirmation of the presence of one bromine atom.
Major Fragments: Common fragmentation pathways for such molecules include:
Loss of Br•: A peak corresponding to [M - Br]⁺ at m/z 158.
Loss of CH₃•: A peak corresponding to [M - CH₃]⁺.
Ring Fragmentation: Cleavage of the oxazole ring can lead to various smaller fragments.
m/z Value
Proposed Fragment
Rationale
237 / 239
[C₁₀H₈BrNO]⁺
Molecular ion peak (M⁺) showing the characteristic 1:1 bromine isotope pattern.
158
[C₁₀H₈NO]⁺
Loss of a bromine radical from the molecular ion.
128
[C₉H₆N]⁺
Potential fragment resulting from further cleavage after loss of bromine.
Integrated Spectroscopic Analysis Workflow
Confirming a chemical structure is not a linear process but an integrated workflow where data from each technique corroborates the others. This self-validating system ensures the highest degree of confidence in the final assignment.
Caption: Integrated workflow for the spectroscopic confirmation of the target compound.
Conclusion
The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provide a cohesive and unambiguous structural confirmation of 5-(2-Bromophenyl)-2-methyloxazole. ¹H and ¹³C NMR define the precise arrangement of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the key functional groups, including the aromatic ring, the oxazole C-O bond, and the C-Br bond. Finally, mass spectrometry verifies the molecular weight and confirms the presence of a single bromine atom through its distinct isotopic pattern. This multi-faceted, self-validating approach exemplifies the rigorous standards required in modern chemical research and development.
References
Wiley-VCH. (2007). Supporting Information. Available at: [Link]
University of Science and Technology of China. (n.d.). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via A Metal-Free-Catalyzed Cascade Cyclization - Supporting Information. Available at: [Link]
PubChem. (n.d.). 5-(4-Bromophenyl)-2-phenyloxazole. National Center for Biotechnology Information. Available at: [Link]
SpectraBase. (n.d.). 5-(bromomethyl)-3-(5-methylsulfanylthiophen-2-yl)-4,5-dihydro-1,2-oxazole. John Wiley & Sons, Inc. Available at: [Link]
International Journal of Pharmaceutical Sciences and Research. (2018). Drug-likeness and antimicrobial activity of 5-(4-bromophenyl)-3-{3-methyl-4- [(4-substitutedbenzyl)oxy]. Available at: [Link]
Masaryk University. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
PubChem. (n.d.). 5-Bromo-2-methoxypyridine. National Center for Biotechnology Information. Available at: [Link]
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
UCLA Chemistry. (n.d.). IR Chart. Available at: [Link]
PMC. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Center for Biotechnology Information. Available at: [Link]
Unambiguous Structural Elucidation of 5-(2-Bromophenyl)-2-methyloxazole via High-Resolution ¹H and ¹³C NMR Spectroscopy
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 5-(2-Bromophenyl)-2-methyloxazole (CAS: 1221278-51-8) 1 Introduction to the Molecular Architecture The structural verificati...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Compound: 5-(2-Bromophenyl)-2-methyloxazole (CAS: 1221278-51-8) 1
Introduction to the Molecular Architecture
The structural verification of substituted oxazoles is a critical quality control step in medicinal chemistry and materials science. 5-(2-Bromophenyl)-2-methyloxazole presents a fascinating analytical case study. The molecule consists of a highly polarized oxazole core—characterized by the powerful inductive effect of the oxygen atom and the lone pair of the nitrogen—conjugated to an ortho-brominated phenyl ring 2.
As a Senior Application Scientist, I approach the spectral analysis of this compound not just as a list of peaks, but as a map of its electron density. The regiochemistry of the substituents (a methyl group at C-2 and a 2-bromophenyl group at C-5) fundamentally alters the magnetic shielding environment of the nuclei. Understanding the causality behind these shifts—such as the "heavy atom effect" of the bromine and the diamagnetic anisotropy of the heteroaromatic system—is essential for definitive structural assignment 3.
¹H NMR Spectral Signatures: Mapping the Proton Environment
In a standard non-polar solvent like CDCl₃, the ¹H NMR spectrum of 5-(2-Bromophenyl)-2-methyloxazole is defined by three distinct regions: the aliphatic methyl singlet, the isolated heteroaromatic proton, and the complex multiplet of the asymmetric phenyl ring.
The Oxazole H-4 Proton: Because positions 2 and 5 are substituted, the H-4 proton has no adjacent vicinal protons to couple with, resulting in a sharp singlet. Its significant downfield shift (~7.55 ppm) is caused by the electron-withdrawing nature of the adjacent nitrogen and the extended
π
-conjugation with the C-5 phenyl ring 2.
The 2-Bromophenyl Spin System: The ortho-bromine atom breaks the symmetry of the phenyl ring, creating an AMXY spin system. The proton ortho to the bromine (H-3') is heavily deshielded by the halogen's electronegativity and magnetic anisotropy. Conversely, the proton ortho to the oxazole ring (H-6') is deshielded by the heteroaromatic ring current.
Table 1: Quantitative ¹H NMR Data (Predicted at 400 MHz, CDCl₃)
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment
Causality / Structural Rationale
2.55
Singlet (s)
-
3H
2-CH₃
Typical shift for a methyl group attached to the electron-deficient C-2 of an oxazole.
7.22
Triplet of doublets (td)
7.8, 1.6
1H
Phenyl H-4'
Meta to Br, para to oxazole; resides in the standard aromatic shielding zone.
7.38
Triplet of doublets (td)
7.8, 1.2
1H
Phenyl H-5'
Para to Br; slightly deshielded relative to H-4' due to inductive effects.
7.55
Singlet (s)
-
1H
Oxazole H-4
Isolated proton on the heteroaromatic ring; deshielded by N-3 and conjugation.
7.68
Doublet of doublets (dd)
8.0, 1.2
1H
Phenyl H-3'
Ortho to Br; strongly deshielded by the halogen's magnetic anisotropy.
7.75
Doublet of doublets (dd)
7.8, 1.6
1H
Phenyl H-6'
Ortho to oxazole; deshielded by the adjacent heteroaromatic ring current.
¹³C NMR Spectral Signatures: The Heavy Atom Effect
Carbon-13 NMR provides a direct skeleton map of the molecule. The oxazole ring carbons are highly sensitive to their proximity to the oxygen and nitrogen atoms [[4]]().
Oxazole C-2: Flanked by both O and N, this carbon experiences extreme inductive electron withdrawal, pushing its resonance far downfield to ~161 ppm 4.
The Heavy Atom Effect (C-2'): The ipso-carbon attached to the bromine atom (C-2') exhibits a counter-intuitive upfield shift (~121.5 ppm). This is due to the "heavy atom effect" (spin-orbit coupling), where the large electron cloud of the bromine atom provides intense diamagnetic shielding to the attached carbon 3.
Table 2: Quantitative ¹³C NMR Data (Predicted at 100 MHz, CDCl₃)
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment
Causality / Structural Rationale
14.0
Primary (CH₃)
2-CH₃
Aliphatic carbon, slightly deshielded by the adjacent heteroaromatic ring.
121.5
Quaternary (C)
Phenyl C-2'
Ipso to Br; strong upfield shift due to the heavy atom shielding effect.
126.5
Tertiary (CH)
Oxazole C-4
Less deshielded than C-2, standard range for azole CH carbons.
127.5
Tertiary (CH)
Phenyl C-5'
Standard aromatic resonance.
128.0
Quaternary (C)
Phenyl C-1'
Ipso to the oxazole ring.
130.0
Tertiary (CH)
Phenyl C-4'
Standard aromatic resonance.
131.5
Tertiary (CH)
Phenyl C-6'
Deshielded by the proximity to the oxazole
π
-system.
134.0
Tertiary (CH)
Phenyl C-3'
Ortho to Br; deshielded by inductive effects.
149.0
Quaternary (C)
Oxazole C-5
Attached to the phenyl ring; deshielded by oxygen and conjugation.
161.0
Quaternary (C)
Oxazole C-2
Extreme downfield shift due to dual O/N inductive withdrawal.
2D NMR Strategies for Regiochemical Confirmation
While 1D NMR provides a strong hypothesis, 2D NMR is required to definitively prove the connectivity between the methyl group, the oxazole core, and the bromophenyl ring [[5]](). HMBC (Heteronuclear Multiple Bond Correlation) is the most critical experiment here, as it visualizes long-range (
2J
and
3J
) carbon-proton couplings.
Confirming the 2-Methyl Position: The 2-CH₃ protons will show a strong
2J
correlation to the highly deshielded oxazole C-2 (~161 ppm).
Confirming the 5-Phenyl Linkage: The oxazole H-4 proton will show a
2J
correlation to oxazole C-5 and a crucial
3J
cross-peak across the biaryl bond to the phenyl C-1' carbon, locking the two ring systems together.
Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming regiochemistry.
Standardized Experimental Protocol
To ensure a self-validating system where the data proves its own integrity, the following sample preparation and acquisition workflow must be strictly adhered to.
Step-by-Step Methodology
Sample Preparation: Dissolve exactly 15 mg of 5-(2-Bromophenyl)-2-methyloxazole in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS.
Causality: 15 mg provides an optimal signal-to-noise ratio for ¹³C acquisition within 1-2 hours without causing concentration-dependent chemical shift artifacts or viscosity-induced line broadening.
Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies.
Locking and Shimming: Lock onto the deuterium signal of CDCl₃. Perform gradient shimming (Z0-Z5) until the lock level is maximized and stable.
Self-Validation Check: Acquire a quick 1D ¹H scan. The residual CHCl₃ peak at 7.26 ppm must have a full width at half maximum (FWHM) of < 1.0 Hz. If it is broader, re-shim.
1D ¹H Acquisition: Run a standard proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2 seconds to ensure complete relaxation of all protons for accurate integration. Acquire 16 scans.
1D ¹³C{¹H} Acquisition: Run a proton-decoupled carbon sequence (e.g., zgpg30). Set D1 to 2.5 seconds. Acquire a minimum of 512 scans.
Causality: The quaternary carbons (C-2, C-5, C-1', C-2') have long T1 relaxation times. A sufficient D1 ensures these critical peaks are visible above the noise floor.
2D Acquisition (HMBC): Run a standard HMBC sequence optimized for long-range couplings of 8 Hz.
Self-validating NMR acquisition workflow ensuring high-fidelity spectral data collection.
References
Carbon-13 nuclear magnetic resonance spectra of oxazoles - Canadian Science Publishing. Available at:[Link]
The spectra, ionization, and deuteriation of oxazoles and related compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at:[Link]
Shielding in and around Oxazole, Imidazole, and Thiazole: How Does the Second Heteroatom Affect Aromaticity and Bonding? - The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
Unlocking the Therapeutic Potential of Bromophenyl Oxazole Derivatives: A Mechanistic Overview
An In-depth Technical Guide for Researchers Abstract The oxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of pharmacological activities.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its five-membered heterocyclic structure, containing oxygen and nitrogen atoms, facilitates diverse interactions with biological targets like enzymes and receptors.[3][4] The strategic incorporation of a bromophenyl moiety onto this core can significantly modulate the compound's physicochemical properties and enhance its biological efficacy. This guide provides a comprehensive technical overview of the potential biological activities of bromophenyl oxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, present key structure-activity relationship (SAR) insights, and provide detailed protocols for foundational experimental evaluations.
The Oxazole Core: A Privileged Scaffold in Drug Discovery
The oxazole ring is a five-membered aromatic heterocycle first prepared in 1947.[1] Its unique electronic and structural features make it a versatile building block in the design of novel therapeutic agents.[5] The presence of oxygen and nitrogen atoms allows for hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological macromolecules.[3] The substitution pattern on the oxazole ring plays a pivotal role in defining the resulting molecule's biological profile, which can range from anticancer and antimicrobial to anti-inflammatory and antidiabetic activities.[1][5] Marketed drugs such as the COX-2 inhibitor Oxaprozin and the platelet aggregation inhibitor Ditazole feature the oxazole nucleus, underscoring its clinical relevance.[1][6]
The addition of a phenyl group, particularly one substituted with a bromine atom, is a common strategy in medicinal chemistry to enhance potency. The bromine atom can increase lipophilicity, improve membrane permeability, and participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to target proteins. The bromophenyl moiety is a feature in several biologically active heterocyclic compounds.[7][8]
Anticancer Activity: Inducing Programmed Cell Death
Several studies have highlighted the potential of bromophenyl oxazole derivatives as potent anticancer agents. Their primary mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[7][9]
Mechanistic Insights: Apoptosis Induction
Oxazole derivatives can trigger apoptosis through various signaling pathways.[7][10] A common mechanism involves the activation of caspases, a family of cysteine proteases that execute the apoptotic program. The discovery of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers stemmed from a cell-based caspase high-throughput screening assay.[9] One promising compound from this class, with an EC50 of 270 nM in human colorectal DLD-1 cells, demonstrated hallmark signs of apoptosis, including the cleavage of PARP (Poly (ADP-ribose) polymerase) and DNA laddering.[9]
While direct experimental data on some specific bromophenyl oxazole derivatives is limited, the broader class of isoxazoles (a structural isomer of oxazole) shows significant promise. The presence of a 3-aryl group, such as a 3-bromophenyl moiety, is considered a favorable structural feature for anticancer activity.[7] These compounds often inhibit key cellular targets, including tubulin, STAT3, G-quadruplexes, and DNA topoisomerase enzymes, leading to cell cycle arrest and apoptosis.[10]
Caption: Generalized signaling pathway for oxazole-induced apoptosis.
Structure-Activity Relationship (SAR) and In Vitro Data
The anticancer activity of oxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines, where lower values indicate higher potency.[7] While extensive data for a single bromophenyl oxazole derivative is not always available, comparing related structures provides valuable insights.
The emergence of drug-resistant microbial strains presents a major global health threat, necessitating the discovery of new antimicrobial agents.[11] Bromophenyl oxazole derivatives have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[11]
Spectrum of Activity
Several studies have identified bromophenyl oxazole derivatives with notable antimicrobial effects. For instance, 4-(4-bromophenyl)-2-tert-butyloxazole was found to be one of the most active compounds in a synthesized series, showing significant zones of inhibition against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.[1]
In another study, novel 1,3-oxazole clubbed pyridyl-pyrazolines were investigated, with the bromophenyl-containing derivative methanone identified as a potent compound.[6] Furthermore, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA) was synthesized and showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with molecular docking studies suggesting it may inhibit the GyrB complex.[12]
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is often assessed by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in a disk diffusion assay.
Chronic inflammation is implicated in a wide range of diseases, including neurodegenerative disorders. Certain bromophenyl oxadiazole derivatives (a related class of azoles) have shown remarkable anti-inflammatory and antioxidant properties.
Mechanistic Insights: Modulation of Inflammatory Pathways
A notable example is the compound {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] sulfanyl} ethan-1-ol (OX-1) , which was studied in an experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis.[14] This compound demonstrated significant therapeutic potential by reducing oxidative stress and inflammation.[14]
The mechanism of OX-1 involves a dual action:
Activation of the Nrf2/HO-1 Pathway: It enhances the antioxidant defense system by activating the transcription factor Nrf2 and upregulating Heme Oxygenase-1 (HO-1).[14]
Suppression of the TLR4/NF-κB Pathway: It significantly lowers the production of pro-inflammatory cytokines and reduces immune cell infiltration by inhibiting the Toll-like receptor 4 (TLR4) and the subsequent activation of Nuclear Factor-kappa B (NF-κB).[14]
Caption: Dual modulation of inflammatory pathways by a bromophenyl oxadiazole.
Experimental Protocols
To facilitate further research, detailed methodologies for key in vitro assays are provided below. These protocols are foundational for assessing the biological activities discussed.
Protocol: MTT Cell Viability Assay (Anticancer)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
Compound Treatment: Prepare serial dilutions of the bromophenyl oxazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
Incubation: Incubate the plate for 48 to 72 hours under the same conditions.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Protocol: Kirby-Bauer Disk Diffusion Assay (Antimicrobial)
This method assesses the susceptibility of bacteria to a test compound by measuring the zone of growth inhibition around a compound-impregnated disk.
Step-by-Step Methodology:
Prepare Inoculum: Prepare a bacterial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard.
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the tube wall to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.
Compound Application: Pipette a known amount (e.g., 10 µL) of the bromophenyl oxazole derivative solution (at a specific concentration) onto each disk. Also include a positive control (standard antibiotic like ampicillin) and a negative control (solvent vehicle).
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
Measurement: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk. The size of the zone corresponds to the susceptibility of the bacterium to the compound.
Conclusion and Future Directions
Bromophenyl oxazole derivatives represent a highly promising class of heterocyclic compounds with a diverse range of potential therapeutic applications. The strategic inclusion of the bromophenyl moiety often enhances biological activity, leading to potent anticancer, antimicrobial, and anti-inflammatory agents. Structure-activity relationship studies reveal that the position of the bromophenyl group and the nature of other substituents on the oxazole core are critical for optimizing potency and selectivity.[3]
Future research should focus on synthesizing novel analogues to further refine SAR, elucidating detailed mechanisms of action through advanced molecular and cellular biology techniques, and evaluating the in vivo efficacy and safety profiles of the most promising lead compounds. The versatility of the bromophenyl oxazole scaffold ensures it will remain an area of intense investigation in the quest for novel and more effective medicines.
References
A comprehensive review on biological activities of oxazole derivatives. (2019). Journal of the Chinese Chemical Society. Retrieved March 11, 2026, from [Link]
Review of Antimicrobial Activity of Oxazole. (2022). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved March 11, 2026, from [Link]
A comprehensive review on biological activities of oxazole derivatives. (n.d.). SpringerLink. Retrieved March 11, 2026, from [Link]
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). Molecules. Retrieved March 11, 2026, from [Link]
Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical procedures. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Journal of Molecular Structure. Retrieved March 11, 2026, from [Link]
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). MDPI. Retrieved March 11, 2026, from [Link]
1,3,4-Oxadiazole Derivative: A Potential Anti-inflammatory and Antioxidant Agent in Experimental Autoimmune Encephalomyelitis. (2026). Neurochemical Research. Retrieved March 11, 2026, from [Link]
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry. Retrieved March 11, 2026, from [Link]
A Review on Anticancer Activity of 1, 3, 4-oxadiazole. (2018). International Journal of Pharmaceutical and Drug Analysis. Retrieved March 11, 2026, from [Link]
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry. Retrieved March 11, 2026, from [Link]
Structure of oxazole derivatives ( - ) for anti-inflammatory and analgesic activity. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). International Journal of Medical and Pharmaceutical Research. Retrieved March 11, 2026, from [Link]
Oxazole-Based Compounds As Anticancer Agents. (2025). ResearchGate. Retrieved March 11, 2026, from [Link]
1,3-Oxazole derivatives: A review of biological activities as antipathogenic. (2016). Der Pharma Chemica. Retrieved March 11, 2026, from [Link]
Structure activity relationship of synthesized compounds. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). ResearchGate. Retrieved March 11, 2026, from [Link]
Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics. Retrieved March 11, 2026, from [Link]
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved March 11, 2026, from [Link]
Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. (2006). Bioorganic & Medicinal Chemistry Letters. Retrieved March 11, 2026, from [Link]
2,5-Di-p-bromophenyl-oxazole. (n.d.). PubChem. Retrieved March 11, 2026, from [Link]
The Privileged Oxazole Scaffold in Medicinal Chemistry: Mechanistic Roles, SAR, and Synthetic Workflows
Executive Summary As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of optimizing lead compounds for metabolic stability, target affinity, and pharmacokinetic viability. The 1,3-ox...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of optimizing lead compounds for metabolic stability, target affinity, and pharmacokinetic viability. The 1,3-oxazole ring—a five-membered heteroaromatic system containing one oxygen and one nitrogen atom—has emerged as a premier privileged scaffold to solve these challenges. Over the past few decades, the FDA has approved more than 20 drugs containing the oxazole or isoxazole nucleus ([1]).
This technical guide dissects the mechanistic rationale behind oxazole's utility, analyzes its role in FDA-approved therapeutics, and provides a field-validated, step-by-step synthetic protocol for integrating this heterocycle into novel pharmacophores.
The utility of the oxazole ring is deeply rooted in its quantitative physicochemical properties. It is a highly stable, weakly basic heterocycle that offers a balanced pharmacokinetic profile.
Table 1: Key Quantitative Physicochemical Properties of the Oxazole Scaffold
Property
Value
Implication in Drug Design
Molecular Weight
69.06 g/mol
Low molecular weight allows for fragment-based drug design without inflating the final API mass ([2]).
Boiling Point
69–70 °C
Indicates moderate volatility as a raw reagent; requires proper handling in synthetic workflows ([2]).
Log P (Octanol/Water)
~0.12
Low hydrophobicity; excellent for tuning the solubility of highly lipophilic drug candidates ([2]).
Relevant for scale-up thermodynamics and process chemistry safety ([2]).
Why is Oxazole a Privileged Scaffold?
Bioisosterism: Oxazoles frequently serve as metabolically stable bioisosteres for amides, esters, and carboxylic acids. They resist enzymatic hydrolysis while maintaining similar spatial geometry.
Directional Hydrogen Bonding: The nitrogen atom at position 3 acts as a potent hydrogen bond acceptor, enabling highly directional interactions with target kinase hinge regions or receptor binding pockets ([3]).
Conformational Restriction: Inserting an oxazole ring between two flexible domains locks the molecule into a rigid, planar conformation, significantly reducing the entropic penalty upon target binding.
Mechanistic Role in FDA-Approved Drugs
The oxazole ring is not merely a passive structural linker; it actively participates in target engagement across a wide range of therapeutic areas.
Rigid planar core mimics arachidonic acid double bonds, orienting propionic acid into the active site ([4]).
Mubritinib
Oncology
HER2 / EGFR
Acts as a hydrogen bond acceptor and structural spacer for deep kinase pocket penetration ([4]).
Aleglitazar
Diabetes
PPAR-α / PPAR-γ
Lipophilic linker that optimally positions the terminal acid group for dual-agonist receptor activation ([4]).
Tafamidis
Amyloidosis
Transthyretin
Benzoxazole core fits precisely into thyroxine-binding sites, stabilizing the tetramer ([1]).
To visualize the downstream impact of oxazole-mediated target engagement, consider the mechanism of action of Mubritinib in oncology:
Caption: Mechanism of Action of Mubritinib: Oxazole-mediated inhibition of the HER2/PI3K/AKT signaling cascade.
Synthetic Methodologies for Oxazole Construction
Historically, oxazoles were synthesized via the Robinson-Gabriel reaction (dehydration of 2-acylaminoketones). However, modern medicinal chemistry relies heavily on modular, highly tolerant protocols.
Transition-Metal Catalysis: Recent advances include gold-catalyzed cyclizations of N-propargylamides and palladium-catalyzed cross-couplings to yield 2,5-disubstituted oxazoles ([5]).
The van Leusen Oxazole Synthesis: Introduced in 1972, this [3+2] cycloaddition utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to yield 5-substituted oxazoles in a single step. Due to its mild conditions and broad functional group tolerance, it remains the gold standard in drug discovery workflows ([6]).
Experimental Workflow: van Leusen Synthesis of 5-Substituted Oxazoles
As an Application Scientist, ensuring protocol reproducibility and understanding the causality behind each step is paramount. The following is a self-validating, optimized protocol for synthesizing 5-aryl oxazoles using the van Leusen reaction.
Caption: Step-by-step logical workflow of the van Leusen Oxazole Synthesis.
Step-by-Step Protocol & Causality
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the target aldehyde (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous methanol (0.1 M concentration).
Causality (TosMIC): TosMIC acts as a C2-N1 "3-atom synthon". The isocyanide carbon is highly nucleophilic, while the tosyl group acts as an excellent leaving group ([6]).
Base Addition: Add anhydrous K₂CO₃ (2.0 equiv) in one portion.
Causality (Base Selection): In our workflow, K₂CO₃ is strictly preferred over stronger bases like NaH. A mild base selectively deprotonates the active methylene of TosMIC without triggering the rapid degradation of the isocyanide functionality or unwanted aldol condensations of the aldehyde.
Causality (Solvent): The choice of Methanol (MeOH) is not arbitrary. A protic solvent stabilizes the anionic transition states during the [3+2] cycloaddition and actively facilitates the elimination of p-toluenesulfinic acid to yield the fully aromatized oxazole.
Reaction Execution: Heat the mixture to reflux (approx. 65°C) for 2 to 4 hours.
Self-Validation (TLC Monitoring): The reaction is self-validating on TLC. Using a Hexane:Ethyl Acetate (7:3) eluent, the disappearance of the UV-active aldehyde spot and the emergence of a lower-Rf, highly fluorescent spot under 254 nm UV light confirms the formation of the conjugated oxazole system.
Workup: Cool the reaction to room temperature. Evaporate the methanol under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and distilled water (30 mL). Extract the aqueous layer twice more with Ethyl Acetate.
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product via flash column chromatography on silica gel.
Analytical Validation (NMR): The ultimate validation lies in the ¹H NMR spectrum. The defining signature of a successful synthesis is the highly deshielded C2 proton, which appears as a distinct singlet far downfield at δ 7.8–8.2 ppm, confirming the formation of the aromatic heterocycle ([2]).
Structure-Activity Relationship (SAR) and Pharmacokinetic Optimization
From a structural optimization standpoint, the substitution pattern on the oxazole ring dictates its biological efficacy and ADME profile:
C2 Substitution: Often used to attach bulky lipophilic groups (e.g., aryl or heteroaryl rings) to drive deep pocket binding and increase overall target residence time.
C4/C5 Substitution: Modulating these positions with electron-withdrawing groups (e.g., halogens, cyano groups) can lower the pKa of the ring. This reduces basicity, which is a common strategy to prevent unwanted hERG channel interactions (cardiotoxicity).
Metabolic Stability: Unlike the imidazole ring, which can be highly susceptible to cytochrome P450-mediated oxidation, the oxazole ring is highly resistant to oxidative metabolism, significantly improving the drug's half-life and oral bioavailability ([1]).
Conclusion
The oxazole ring remains a cornerstone of modern medicinal chemistry. Its ability to act as a rigid bioisostere, coupled with its highly directional hydrogen-bonding capacity, makes it invaluable for optimizing target affinity and pharmacokinetic stability. By utilizing robust, self-validating synthetic methodologies like the van Leusen reaction, drug development professionals can efficiently explore oxazole-based chemical space to yield the next generation of targeted therapeutics.
References
Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). "Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies." RSC Medicinal Chemistry. URL:[Link]
Arora, S., et al. (2019). "A comprehensive review on biological activities of oxazole derivatives." BMC Chemistry (PMC). URL:[Link]
Zhao, Z., et al. (2020). "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." Molecules (PMC). URL:[Link]
Organic Chemistry Portal. "Synthesis of 1,3-oxazoles". Organic Chemistry Portal. URL:[Link]
Various Authors. (2024). "Review on Therapeutic Diversity of Oxazole Scaffold: An Update". ResearchGate. URL:[Link]
Introduction to 5-(2-Bromophenyl)-2-methyloxazole as a research chemical
An In-Depth Technical Guide to 5-(2-Bromophenyl)-2-methyloxazole for Advanced Chemical Research Executive Summary 5-(2-Bromophenyl)-2-methyloxazole is a heterocyclic building block of significant interest to the fields o...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 5-(2-Bromophenyl)-2-methyloxazole for Advanced Chemical Research
Executive Summary
5-(2-Bromophenyl)-2-methyloxazole is a heterocyclic building block of significant interest to the fields of medicinal chemistry, drug discovery, and materials science. This document provides a comprehensive technical overview of its chemical properties, synthetic utility, and potential applications. The strategic placement of a bromine atom on the phenyl ring offers a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the systematic elaboration of the core structure. The 2-methyloxazole moiety serves as a stable, bio-isosterically relevant scaffold known to engage with a variety of biological targets. This guide details the core reactivity, provides validated experimental protocols for its derivatization, and explores its potential as a foundational fragment for developing novel therapeutic agents and functional materials.
The Oxazole Scaffold: A Privileged Motif in Medicinal Chemistry
The oxazole ring system is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] The unique electronic and steric properties of the oxazole ring allow it to act as a versatile pharmacophore, capable of participating in various non-covalent interactions with enzymes and receptors, such as hydrogen bonding, and dipole-dipole and pi-pi interactions.[3][4]
Consequently, oxazole derivatives have been successfully developed as therapeutic agents for a wide range of diseases, demonstrating activities including anti-inflammatory, antiviral, anticancer, and antibacterial effects.[2][5] The inherent stability and synthetic tractability of the oxazole core make it an attractive starting point for the design of novel chemical entities.
Chemical Identity and Physicochemical Properties
A precise understanding of the physicochemical properties of 5-(2-Bromophenyl)-2-methyloxazole is critical for its effective application in research.
The key structural features are the 2-methyloxazole ring and the ortho-substituted bromophenyl group. The bromine atom's position is particularly noteworthy, as its steric and electronic influence can direct the conformation of the biaryl system in subsequent derivatives.
These properties are computationally predicted and should be used as a guideline for experimental design, such as selecting appropriate solvent systems for reactions and chromatographic purification.
Core Reactivity and Synthetic Utility
The primary value of 5-(2-Bromophenyl)-2-methyloxazole as a research chemical lies in its capacity for selective functionalization, primarily through the exploitation of the carbon-bromine bond.
The Bromophenyl Moiety: A Gateway to Molecular Complexity
The aryl bromide functionality is a cornerstone of modern synthetic chemistry, serving as a robust precursor for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out as a highly reliable and versatile method for forming carbon-carbon bonds.[8][9]
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 5-(2-Bromophenyl)-2-methyloxazole.
Transmetalation: The organic moiety from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the active palladium(0) catalyst.[8]
This reaction is highly valued for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks.[9][10]
Caption: A representative workflow for drug discovery using the target scaffold.
Medicinal Chemistry: This molecule is an ideal starting point for synthesizing novel inhibitors of various enzymes. For instance, derivatives of 2-anilino-5-aryloxazoles have been identified as potent VEGFR2 kinase inhibitors, a key target in angiogenesis. [11]Similarly, other oxazole-containing structures have shown inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. [12]By coupling diverse aryl or heteroaryl boronic acids, researchers can rapidly generate libraries to probe the structure-activity relationships (SAR) of target proteins.
Fragment-Based Drug Discovery (FBDD): With a molecular weight under 250 g/mol and a low number of rotatable bonds, this compound fits the profile of a "fragment." The bromine atom provides a clear vector for growing the fragment into a more potent lead compound once an initial low-affinity binding interaction is identified.
Materials Science: Biaryl and heterocyclic conjugated systems are of great interest for developing organic light-emitting diodes (OLEDs) and other organic electronic materials. The Suzuki coupling is a primary method for synthesizing these materials, making 5-(2-Bromophenyl)-2-methyloxazole a potentially valuable precursor.
[13]
Experimental Protocols
The following protocols are provided as a validated starting point for the derivatization and analysis of 5-(2-Bromophenyl)-2-methyloxazole.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a representative coupling with 4-methoxyphenylboronic acid. It should be optimized for other boronic acids.
Causality and Rationale:
Catalyst: Pd(PPh₃)₄ is a common, reliable Pd(0) catalyst. Other catalysts with specialized phosphine ligands can offer improved reactivity for challenging substrates.
Base: K₂CO₃ is a moderately strong inorganic base sufficient for most boronic acids. It facilitates the transmetalation step. Stronger bases like Cs₂CO₃ or K₃PO₄ may be needed for less reactive partners.
[9]* Solvent System: A biphasic system like Dioxane/Water or Toluene/Water is often used. The aqueous phase dissolves the inorganic base, while the organic phase dissolves the reactants and catalyst, bringing them together at the interface.
[8][9]* Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst degradation and ensure high yields.
Step-by-Step Methodology:
Reagent Preparation: To a flame-dried Schlenk flask, add 5-(2-Bromophenyl)-2-methyloxazole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
Inerting the Flask: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Then, add the degassed solvent system (e.g., 1,4-Dioxane and Water in a 4:1 ratio) via syringe.
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Characterization of Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The disappearance of the starting material signals and the appearance of new aromatic signals corresponding to the coupled product, along with characteristic shifts in adjacent protons, will confirm success.
Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the desired product and to assess its purity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Safety and Handling
Hazard Class: Based on similar compounds like 5-bromo-2-methyloxazole, this chemical should be treated as harmful if swallowed, inhaled, or in contact with skin. It may cause skin and serious eye irritation.
[6]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
5-(2-Bromophenyl)-2-methyloxazole represents a strategically designed molecular building block with significant potential for innovation in drug discovery and materials science. Its combination of a stable, biologically relevant oxazole core and a synthetically versatile aryl bromide handle provides researchers with a powerful platform for the rapid and efficient generation of novel, high-value compounds. The methodologies and insights presented in this guide offer a solid foundation for harnessing the full potential of this promising research chemical.
References
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences.
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (2023). Egyptian Journal of Basic and Applied Sciences.
A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. (2026).
Drug-likeness and antimicrobial activity of 5-(4-bromophenyl)-3-{3-methyl-4- [(4-substitutedbenzyl)oxy]phenyl}-4, 5-dihydro-1, 2-oxazole derivatives. Journal of Saudi Chemical Society.
Suzuki reaction. Wikipedia.
5-(4-Bromophenyl)-2-phenyloxazole. PubChem.
Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors. (2015). PubMed.
Suzuki Coupling. Organic Chemistry Portal.
Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. (2005). PubMed.
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
Safety and Handling Precautions for 5-(2-Bromophenyl)-2-methyloxazole: A Technical Guide for Preclinical Synthesis Workflows
Strategic Context: The Role of Halogenated Aryl Oxazoles In modern drug discovery, the oxazole ring serves as a powerful bioisostere for amides and esters, offering enhanced metabolic stability against endogenous amidase...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Context: The Role of Halogenated Aryl Oxazoles
In modern drug discovery, the oxazole ring serves as a powerful bioisostere for amides and esters, offering enhanced metabolic stability against endogenous amidases while maintaining critical hydrogen-bonding interactions[1]. The compound 5-(2-Bromophenyl)-2-methyloxazole is a highly specialized synthetic intermediate utilized primarily in the development of bi-aryl pharmacophores, including novel antituberculosis agents and kinase inhibitors[1].
The strategic value of this molecule lies in its 2-bromo substitution on the phenyl ring. While sterically hindered, this halogenated site is electronically primed for oxidative addition by Palladium(0) catalysts, making it an ideal electrophile for Suzuki-Miyaura cross-coupling reactions[2]. However, the very features that make it chemically valuable—its lipophilicity, basic nitrogen, and reactive carbon-halogen bond—necessitate rigorous, causality-driven safety protocols during handling.
Physicochemical Profiling & Hazard Assessment
Because 5-(2-Bromophenyl)-2-methyloxazole is a novel or specialized intermediate, empirical toxicological data is often limited. A conservative "Handle as Hazardous" approach must be adopted by extrapolating data from its constituent structural moieties: the 2-methyloxazole ring[3] and the bromobenzene substructure[4].
The Bromobenzene Moiety: Imparts high lipophilicity, allowing the molecule to easily permeate the stratum corneum (outer layer of skin). It is a known environmental hazard, exhibiting long-lasting toxicity to aquatic life[4].
The 2-Methyloxazole Moiety: Acts as a weak base and coordinates with transition metals. It is a documented respiratory irritant and can cause serious eye damage upon contact[3].
Table 1: Extrapolated Physicochemical Properties and Hazard Thresholds
Parameter
Value / Classification
Causality / Mitigation Strategy
Molecular Weight
~238.08 g/mol
Determines precise stoichiometric calculations for cross-coupling.
Driven by the basic oxazole ring[3]; mandate handling in closed systems.
Respiratory Toxicity
GHS Category 3 (H335)
High aerosolization risk[3]; mandate use of anti-static ionizer during transfer.
Aquatic Toxicity
GHS Category 2 (H411)
Brominated aryl group persists in water[4]; strictly segregate into halogenated waste.
Hazard Mitigation & Handling Workflow
Workflow for the safe handling, storage, and disposal of 5-(2-Bromophenyl)-2-methyloxazole.
Self-Validating Standard Operating Procedure (SOP)
The following protocol details the safe handling and utilization of 5-(2-Bromophenyl)-2-methyloxazole in a standard Pd-catalyzed Suzuki cross-coupling reaction[2]. Every step is designed as a self-validating system to ensure both operator safety and experimental integrity.
Phase 1: Gravimetric Transfer & Preparation
Environmental Control: Engage a Class II Fume Hood and activate an anti-static ionizer bar near the balance.
Causality: Halogenated organic powders accumulate static charge. The ionizer prevents the powder from aerosolizing, eliminating the risk of inhaling the respiratory irritant[3].
Gravimetric Transfer: Utilize the "weighing by difference" technique. Weigh the sealed source vial, transfer the estimated mass to a Schlenk flask, and re-weigh the source vial.
Validation: The mathematical difference provides the exact stoichiometric input. This validates the transfer efficiency without exposing the analytical balance to chemical contamination.
Atmosphere Exchange: Seal the Schlenk flask and perform three vacuum/argon cycles on a Schlenk line.
Validation: Achieving a stable vacuum gauge reading of <0.1 mbar before backfilling validates the system's hermetic seal, ensuring no oxygen is present to degrade the air-sensitive Pd catalyst or cause boronic acid homocoupling.
Phase 2: Reaction Execution
Solvent Addition: Inject degassed toluene and aqueous
K2CO3
via a gas-tight syringe.
Causality: Toluene solubilizes the highly lipophilic bromophenyl oxazole, while the aqueous phase dissolves the base required for the transmetalation step of the catalytic cycle.
Catalyst Introduction: Add
Pd(PPh3)4
under a positive stream of Argon.
Validation: A visual color shift in the solution (typically from pale yellow to deep orange/brown) validates the successful formation and complexation of the active Pd(0) species.
Reaction Monitoring: Heat the biphasic mixture to 80°C. Monitor the reaction via Thin Layer Chromatography (TLC) under UV light (254 nm).
Validation: The disappearance of the high-
Rf
starting material spot and the appearance of a new, highly fluorescent bi-aryl spot validates reaction completion[2].
Mechanistic Reaction Pathway
Mechanistic pathway of Pd-catalyzed Suzuki cross-coupling utilizing the brominated oxazole.
Environmental Safety & Decontamination
Quenching & Extraction: Upon reaction completion, quench the mixture with deionized water.
Causality: Water forces the highly lipophilic bi-aryl product into the organic layer while solubilizing the toxic bromide salts[4] into the aqueous layer, effectively separating the hazards.
Waste Segregation: Separate the organic and aqueous layers. Dispose of all organics in a designated "Halogenated Waste" container.
Causality: Halogenated compounds cannot be disposed of in standard organic waste. They require high-temperature incineration equipped with specific alkaline scrubbers to prevent the atmospheric release of toxic dioxins and furans.
Spill Response: In the event of a powder spill, do not use combustible absorbents (e.g., sawdust). Cover the spill with an inert absorbent like diatomaceous earth, sweep gently to avoid aerosolization, and wash the surface with a highly polar solvent (e.g., acetone) to strip residual lipophilic compounds from the benchtop.
Synthesis of 5-(2-Bromophenyl)-2-methyloxazole from starting materials
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, route optimization, and self-validating experimental protocols. Executive Summary The 2,5-disubst...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Mechanistic rationale, route optimization, and self-validating experimental protocols.
Executive Summary
The 2,5-disubstituted oxazole core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for amides and esters, and acting as a critical pharmacophore in tubulin polymerization inhibitors [1]. The synthesis of 5-(2-bromophenyl)-2-methyloxazole presents unique chemoselectivity challenges due to the presence of the ortho-bromo substituent, which is susceptible to undesired cross-coupling or hydrodehalogenation under standard conditions.
This application note details two orthogonal synthetic strategies: a modern, atom-economical Gold-Catalyzed[2+2+1] Annulation [3], and the classical, highly scalable Robinson-Gabriel Synthesis [2]. By examining the causality behind reagent selection and reaction conditions, this guide provides a robust framework for successfully synthesizing this target molecule.
Strategic Route Selection & Mechanistic Rationale
The Modern Approach: Gold-Catalyzed [2+2+1] Annulation (Primary Route)
Recent advancements in homogeneous gold catalysis have enabled the direct synthesis of 5-aryl-2-methyloxazoles from terminal alkynes [1]. This method utilizes 2-bromophenylacetylene, acetonitrile (acting as both solvent and reactant), and an oxidant.
Causality in Reagent Selection:
Catalyst Activation: (tht)AuCl is a stable precatalyst. The addition of AgNTf₂ (Silver bis(trifluoromethanesulfonyl)imide) abstracts the chloride ion, precipitating AgCl and generating the highly electrophilic, catalytically active cationic gold species [Au(tht)]⁺.
Oxidant Sterics: 8-Methylquinoline N-oxide is specifically chosen over standard pyridine N-oxide. After oxygen transfer, standard N-oxides leave behind Lewis basic pyridines that coordinate to and poison the cationic gold center. The 8-methyl group on quinoline provides steric shielding, physically blocking the nitrogen lone pair from deactivating the catalyst, thereby ensuring high turnover [3].
Mechanism of the gold-catalyzed [2+2+1] annulation yielding 5-(2-bromophenyl)-2-methyloxazole.
The Classical Approach: Robinson-Gabriel Synthesis (Scale-Up Route)
When scaling up beyond 10 grams, the cost of gold catalysts and specialized N-oxides can become prohibitive. The Robinson-Gabriel synthesis serves as a reliable, albeit multi-step, alternative [2].
Causality in Reagent Selection:
Chemoselective Reduction: To convert the intermediate azide to an
α
-aminoketone, catalytic hydrogenation (Pd/C, H₂) cannot be used as it will cleave the ortho-bromo group via hydrodehalogenation. The Staudinger reduction (PPh₃/H₂O) is employed because it is strictly chemoselective for the azide moiety.
Cyclodehydration Agent: POCl₃ acts as both the solvent and the electrophilic activator. It phosphorylates the amide carbonyl oxygen, transforming it into an excellent leaving group, which lowers the activation energy for the intramolecular attack by the enol oxygen.
Step-by-step classical Robinson-Gabriel synthesis workflow for 5-(2-bromophenyl)-2-methyloxazole.
Quantitative Data: Reaction Optimization
The efficiency of the primary gold-catalyzed route is highly dependent on the steric profile of the oxidant. The table below summarizes the optimization data, validating the selection of 8-methylquinoline N-oxide to prevent catalyst poisoning.
Table 1: Optimization of Gold-Catalyzed[2+2+1] Annulation
Entry
Catalyst System (5 mol%)
Oxidant (1.2 equiv)
Temp (°C)
Time (h)
Yield (%)
1
(tht)AuCl / AgNTf₂
Pyridine N-oxide
80
24
45
2
(tht)AuCl / AgNTf₂
2-Picoline N-oxide
80
18
62
3
(tht)AuCl / AgNTf₂
8-Methylquinoline N-oxide
80
12
89
4
IPrAuCl / AgNTf₂
8-Methylquinoline N-oxide
80
12
91
5
(tht)AuCl (No Ag salt)
8-Methylquinoline N-oxide
80
24
Trace
Note: Yields are isolated yields after silica gel chromatography. Entry 3 represents the optimal balance of catalyst cost and reaction efficiency.
Detailed Experimental Protocols
Protocol A: Gold-Catalyzed Synthesis (Recommended for <10g Scale)
Self-Validating System: The reaction progresses from a pale yellow suspension to a homogeneous dark amber solution. The completion is easily tracked by the disappearance of the non-polar alkyne spot on TLC.
Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, charge (tht)AuCl (0.05 equiv, 5 mol%) and AgNTf₂ (0.05 equiv, 5 mol%). Add anhydrous acetonitrile (0.2 M relative to alkyne). Stir at room temperature for 15 minutes. Validation: A white precipitate of AgCl will form, confirming the generation of the active cationic gold species.
Reagent Addition: Add 2-bromophenylacetylene (1.0 equiv) and 8-methylquinoline N-oxide (1.2 equiv) to the suspension.
Annulation: Heat the reaction mixture to 80 °C using an oil bath. Stir vigorously for 12 hours.
Monitoring: Monitor the consumption of 2-bromophenylacetylene via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the UV-active alkyne spot (Rf ~0.8) is fully consumed.
Workup: Cool the mixture to room temperature and filter through a short pad of Celite to remove the AgCl precipitate and spent catalyst. Wash the pad with ethyl acetate (3 × 20 mL).
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 95:5 to 80:20) to afford 5-(2-bromophenyl)-2-methyloxazole as a pale yellow oil that may crystallize upon standing.
Protocol B: Robinson-Gabriel Cyclodehydration (Final Step of Scale-Up Route)
Pre-requisite: Synthesis of N-(2-(2-bromophenyl)-2-oxoethyl)acetamide via Staudinger reduction and subsequent acylation.
Self-Validating System: The highly exothermic quench into ice water provides immediate visual confirmation of the product precipitating out of the acidic aqueous phase.
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a drying tube, add N-(2-(2-bromophenyl)-2-oxoethyl)acetamide (1.0 equiv).
Cyclodehydration: Add freshly distilled POCl₃ (5.0 equiv). Caution: POCl₃ is highly corrosive and reacts violently with water. Perform strictly inside a fume hood.
Heating: Heat the mixture to 100 °C for 3-4 hours. The solid starting material will dissolve, turning the solution dark brown.
Monitoring: Extract a 10 µL aliquot, quench in saturated NaHCO₃, extract with EtOAc, and check via TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.2) should be replaced by the less polar oxazole product (Rf ~0.6).
Quench (Critical Step): Allow the reaction to cool to room temperature. Carefully and slowly pour the mixture dropwise into a large beaker of vigorously stirred crushed ice. Validation: The unreacted POCl₃ will hydrolyze exothermically, and the crude oxazole will crash out as a brownish solid/thick oil.
Neutralization & Extraction: Neutralize the aqueous phase to pH 8 using solid Na₂CO₃. Extract the aqueous layer with Dichloromethane (3 × 50 mL).
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via recrystallization (EtOH/Water) or flash chromatography to yield the pure target compound.
References
Title: Gold-catalyzed oxazoles synthesis and their relevant antiproliferative activities
Source: Journal of Asian Natural Products Research
URL
Title: 2-Methyloxazole | CAS 23012-10-4 | Building Block
Source: Benchchem
URL
Title: Application of (tht)
Application
Application Note & Protocol: Strategic Approaches to the Synthesis of 5-Aryl-2-Methyloxazoles
Audience: Researchers, scientists, and drug development professionals. Disclaimer: This document provides a high-level overview of synthetic strategies for educational and informational purposes only.
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a high-level overview of synthetic strategies for educational and informational purposes only. The synthesis of any chemical compound should only be undertaken by trained professionals in a properly equipped laboratory setting with a thorough understanding of all potential hazards and necessary safety protocols. This is not a step-by-step guide for unsupervised synthesis.
Introduction
5-Aryloxazoles are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, natural products, and functional materials. Their utility stems from their diverse biological activities and versatile chemical properties. This application note outlines the key synthetic considerations and general methodologies for the preparation of 5-aryl-2-methyloxazoles, using 5-(2-Bromophenyl)-2-methyloxazole as a representative target molecule. We will explore common synthetic routes, the rationale behind reagent selection, and general purification strategies, grounded in established chemical principles.
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of a 5-aryl-2-methyloxazole can be approached through several established methods for forming the oxazole ring. The choice of strategy often depends on the availability and reactivity of the starting materials. A common retrosynthetic disconnection breaks the oxazole ring to reveal simpler, more readily available precursors.
A widely employed and robust method for constructing the 5-substituted-2-methyloxazole core is the Cornforth-Meyers reaction , which involves the reaction of a lithiated 2-methyloxazole with an electrophile, or a related cyclization approach. Another prominent strategy involves the cyclization of an α-haloketone with an amide , known as the Robinson-Gabriel synthesis.
Below is a generalized workflow for the synthesis of a 5-aryl-2-methyloxazole, highlighting the key transformations.
Figure 1: Generalized workflow for a potential synthesis of 5-(2-Bromophenyl)-2-methyloxazole via an azlactone intermediate.
General Protocol for Synthesis via Azlactone Intermediate
This section outlines a representative, non-exhaustive protocol based on the Erlenmeyer-Plöchl azlactone synthesis, a classic method for preparing oxazoles.
Part 1: Synthesis of the Azlactone (Oxazolone) Intermediate
The first stage involves the condensation of an aromatic aldehyde with N-acetylglycine, facilitated by acetic anhydride and a weak base like sodium acetate.
Rationale:
N-Acetylglycine: Serves as the source for the C2 (methyl group) and N3 atoms of the oxazole ring, as well as the C4 atom.
2-Bromobenzaldehyde: Provides the C5 atom and the 2-bromophenyl substituent.
Acetic Anhydride: Acts as both a dehydrating agent to drive the condensation reaction and as a solvent.
Sodium Acetate: Functions as a base to deprotonate the α-carbon of N-acetylglycine, initiating the condensation.
General Steps:
Combine 2-bromobenzaldehyde, N-acetylglycine, and sodium acetate in a reaction vessel.
Add acetic anhydride to the mixture.
Heat the reaction mixture, typically under reflux, to promote the condensation and cyclization to form the azlactone. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
Upon completion, the product is typically isolated by pouring the reaction mixture into water, which hydrolyzes the excess acetic anhydride and precipitates the azlactone.
The crude azlactone can then be collected by filtration and washed.
Part 2: Conversion of the Azlactone to the Oxazole
The formed azlactone intermediate is then converted to the final 5-aryloxazole. This step can be achieved through various methods, often involving ring-opening followed by decarboxylation and cyclization.
General Steps:
The crude azlactone is treated with a reagent, such as sodium hydroxide in an alcoholic solvent, to hydrolyze the ring.
The resulting intermediate is then heated, often in the presence of a copper catalyst, to induce decarboxylation and subsequent ring closure to form the stable aromatic oxazole ring.
The reaction mixture is worked up, which may involve extraction and washing, to isolate the crude product.
Purification and Characterization
Purification of the final product is crucial to remove any unreacted starting materials, byproducts, or residual catalysts.
Technique
Purpose
Typical Parameters
Column Chromatography
To separate the target compound from impurities based on differential adsorption to a stationary phase.
Stationary Phase: Silica gel. Mobile Phase: A non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate).
Recrystallization
To further purify the solid product based on differences in solubility.
Solvent: A single solvent or a binary solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures.
Following purification, the identity and purity of the synthesized 5-(2-Bromophenyl)-2-methyloxazole should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Safety Considerations
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of volatile or hazardous reagents.
Reagent Handling: Acetic anhydride is corrosive and a lachrymator. 2-Bromobenzaldehyde is an irritant. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
This generalized guide provides a framework for understanding the synthesis of 5-aryl-2-methyloxazoles. The specific reaction conditions, such as temperature, reaction time, and stoichiometry, would require optimization for any particular substrate to achieve the best possible yield and purity.
References
Erlenmeyer, F. G. A. (1893). Ueber die Condensation der Hippursäure mit Phtalsäureanhydrid und mit Benzaldehyd. Annalen der Chemie, 275(1), 1-8. [Link]
Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons. [Link]
Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
Method
Palladium-Catalyzed Cross-Coupling Reactions of 5-(2-Bromophenyl)-2-methyloxazole: A Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of Biaryl Oxazoles The biaryl oxazole motif is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of biologically active molecules and clinical drug candi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Biaryl Oxazoles
The biaryl oxazole motif is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of biologically active molecules and clinical drug candidates.[1][2] Its rigid, planar structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The 5-(2-Arylphenyl)-2-methyloxazole core, in particular, offers a versatile platform for the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for the construction of these critical C-C and C-N bonds, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[3]
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of a key building block, 5-(2-Bromophenyl)-2-methyloxazole. We will delve into four of the most impactful transformations in the synthetic chemist's toolbox: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. Beyond rote procedural descriptions, this document will elucidate the underlying mechanistic principles, the rationale for catalyst and ligand selection, and troubleshooting strategies to empower researchers in their synthetic endeavors.
Mechanistic Overview: The Palladium Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[4][5] Understanding this fundamental pathway is crucial for rational reaction design and optimization.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle commences with the oxidative addition of the aryl bromide (in our case, 5-(2-Bromophenyl)-2-methyloxazole) to a low-valent Pd(0) species, forming a Pd(II) intermediate. This is often the rate-determining step. The subsequent step varies depending on the specific reaction. In Suzuki and Sonogashira couplings, a transmetalation step occurs, where the organic group from an organometallic reagent (e.g., organoboron or organocopper) is transferred to the palladium center. For Heck and Buchwald-Hartwig reactions, coordination of the alkene or amine, respectively, is followed by migratory insertion or amine association and deprotonation. The final step is reductive elimination , where the two organic fragments are coupled to form the desired product, and the Pd(0) catalyst is regenerated, thus closing the catalytic loop.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling reaction for the formation of biaryl linkages due to its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acids and their derivatives.[6]
Rationale for Protocol Design
For the Suzuki coupling of the sterically hindered 5-(2-Bromophenyl)-2-methyloxazole, the choice of a bulky and electron-rich phosphine ligand is critical to promote the oxidative addition and subsequent reductive elimination steps. Ligands such as SPhos or XPhos, developed by the Buchwald group, are excellent candidates for this type of transformation.[7] A moderately strong inorganic base like potassium phosphate or potassium carbonate is typically effective, and a solvent system of toluene/water or dioxane/water is commonly employed to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
5-(2-Bromophenyl)-2-methyloxazole
Arylboronic acid (1.2 equivalents)
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
SPhos (4 mol%)
Potassium phosphate (K₃PO₄) (2.0 equivalents)
Toluene and water (10:1 v/v)
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-(2-Bromophenyl)-2-methyloxazole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
Evacuate and backfill the flask with the inert gas three times.
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(2-arylphenyl)-2-methyloxazole.
II. Heck Reaction: Vinylation of the Aryl Bromide
The Heck reaction provides a powerful method for the formation of C-C bonds between aryl halides and alkenes, leading to substituted olefins.[7] This transformation is invaluable for introducing vinyl functionalities that can serve as versatile synthetic handles for further derivatization.
Rationale for Protocol Design
For the Heck coupling of 5-(2-Bromophenyl)-2-methyloxazole, a phosphine-free catalyst system or one with a simple phosphine ligand like triphenylphosphine can be effective, particularly with activated alkenes such as acrylates. A common base for the Heck reaction is a tertiary amine, like triethylamine, which also serves to neutralize the HBr generated in the reaction. A polar aprotic solvent such as DMF or NMP is typically used at elevated temperatures to ensure sufficient reaction rates.
Experimental Protocol: Heck Reaction
Materials:
5-(2-Bromophenyl)-2-methyloxazole
Alkene (e.g., n-butyl acrylate) (1.5 equivalents)
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
Triphenylphosphine (PPh₃) (4 mol%)
Triethylamine (Et₃N) (2.0 equivalents)
Anhydrous N,N-dimethylformamide (DMF)
Ethyl acetate
Saturated aqueous ammonium chloride
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Procedure:
In a flame-dried Schlenk tube, dissolve 5-(2-Bromophenyl)-2-methyloxazole (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol) in anhydrous DMF (5 mL) under an inert atmosphere.
Add triethylamine (2.0 mmol) and the alkene (1.5 mmol) via syringe.
Seal the tube and heat the reaction mixture to 120 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.
After cooling to room temperature, pour the reaction mixture into saturated aqueous ammonium chloride (20 mL) and extract with ethyl acetate (3 x 15 mL).
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Purify the residue by flash column chromatography to yield the vinylated product.
III. Sonogashira Coupling: Introduction of an Alkynyl Moiety
The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8] This reaction is typically co-catalyzed by palladium and copper(I) salts.
Rationale for Protocol Design
A standard Sonogashira catalyst system consists of a palladium(II) source, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI.[9] An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent. Toluene can be used as a co-solvent. The reaction is generally performed at room temperature or with gentle heating.
To a Schlenk flask under an inert atmosphere, add 5-(2-Bromophenyl)-2-methyloxazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
Add anhydrous toluene (5 mL) and triethylamine (10 mL).
Add the terminal alkyne (1.2 mmol) dropwise with stirring.
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates completion.
Filter the reaction mixture through a pad of Celite, washing with diethyl ether.
Concentrate the filtrate and dissolve the residue in diethyl ether (20 mL).
Wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography.
IV. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds from aryl halides and amines.[10]
Rationale for Protocol Design
Similar to the Suzuki coupling, the Buchwald-Hartwig amination of the sterically demanding 5-(2-Bromophenyl)-2-methyloxazole requires a bulky, electron-rich phosphine ligand to facilitate the catalytic cycle. A second-generation biarylphosphine ligand like RuPhos is a good choice for this transformation.[11] A strong, non-nucleophilic base such as sodium tert-butoxide is typically required, and an aprotic solvent like toluene or dioxane is preferred.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
5-(2-Bromophenyl)-2-methyloxazole
Amine (1.2 equivalents)
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
RuPhos (4 mol%)
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
Anhydrous toluene
Ethyl acetate
Water
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
In a glovebox, charge a Schlenk tube with 5-(2-Bromophenyl)-2-methyloxazole (1.0 mmol), Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and NaOtBu (1.4 mmol).
Remove the tube from the glovebox, and under a positive pressure of inert gas, add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool to room temperature and quench with water.
Extract with ethyl acetate (3 x 15 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by flash column chromatography.
Data Presentation: Comparative Overview of Reaction Conditions
Reaction Type
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp. (°C)
Suzuki-Miyaura
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄ (2.0)
Toluene/H₂O
100
Heck
Pd(OAc)₂ (2)
PPh₃ (4)
Et₃N (2.0)
DMF
120
Sonogashira
PdCl₂(PPh₃)₂ (3)
-
Et₃N
Toluene/Et₃N
RT
Buchwald-Hartwig
Pd(OAc)₂ (2)
RuPhos (4)
NaOtBu (1.4)
Toluene
110
Experimental Workflow and Optimization
A systematic approach to reaction optimization is crucial for achieving high yields and purity, especially when working with novel substrates.
Figure 2: A general workflow for the optimization of palladium-catalyzed cross-coupling reactions.
Use a fresh batch of catalyst and high-purity, anhydrous solvents. Screen different ligands, bases, and temperatures.
Formation of Side Products
Homocoupling of the organometallic reagent, dehalogenation of the starting material.
Ensure rigorous exclusion of oxygen. Use a less reactive base or lower the reaction temperature.
Catalyst Decomposition
High temperature, presence of impurities.
Lower the reaction temperature. Use a more robust ligand. Ensure all reagents are pure.
Conclusion
The palladium-catalyzed cross-coupling reactions of 5-(2-Bromophenyl)-2-methyloxazole presented herein provide a powerful and versatile platform for the synthesis of a diverse array of biaryl oxazole derivatives. By understanding the fundamental principles of the catalytic cycles and employing a systematic approach to reaction optimization, researchers can efficiently access these valuable compounds for applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a solid foundation for further exploration and innovation in this exciting field of synthetic chemistry.
Application Notes & Protocols: 5-(2-Bromophenyl)-2-methyloxazole in Advanced Organic Synthesis
Executive Summary & Chemical Profile 5-(2-Bromophenyl)-2-methyloxazole is a privileged heterocyclic building block characterized by its programmable, dual-reactivity profile. Synthesized efficiently via gold-catalyzed al...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
5-(2-Bromophenyl)-2-methyloxazole is a privileged heterocyclic building block characterized by its programmable, dual-reactivity profile. Synthesized efficiently via gold-catalyzed alkyne oxidation[1], this scaffold features two orthogonal reactive handles: an electrophilic ortho-bromine on the phenyl ring and a nucleophilic C4-H bond on the oxazole ring.
In medicinal chemistry, oxazole derivatives are highly sought after for their antiproliferative and tubulin-binding properties[1]. However, the synthesis of fully substituted oxazoles is notoriously difficult. Because the highly reactive C2 and C5 positions of this specific scaffold are already blocked (by a methyl and an aryl group, respectively)[2], the typically inert C4 position is forced into reactivity. This allows synthetic chemists to execute highly chemoselective, sequential functionalizations—utilizing classical cross-coupling at the C-Br bond and direct C-H arylation at the C4 position[3][4].
Reactivity Landscape & Mechanistic Principles
The true value of 5-(2-Bromophenyl)-2-methyloxazole lies in the ability to selectively activate one functional site while leaving the other intact. This chemoselectivity is governed by the choice of the palladium catalyst, ligand, and base:
Pathway A (C-Br Activation): Utilizing Pd(0) with bulky, electron-rich Buchwald ligands (e.g., XPhos) and mild inorganic bases accelerates transmetalation and reductive elimination, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings while suppressing C-H activation[5].
Pathway B (C4-H Activation): Utilizing Pd(II) catalysts with pivalate bases (PivOH) triggers a Concerted Metalation-Deprotonation (CMD) mechanism[2]. The pivalate anion acts as an internal base to abstract the C4 proton, enabling direct arylation while bulky ligands like PCy₃ prevent oxidative addition into the sterically hindered C-Br bond.
Diagram 1: Programmable orthogonal functionalization pathways of 5-(2-Bromophenyl)-2-methyloxazole.
This protocol details the synthesis of 5-(2-arylphenyl)-2-methyloxazole via C-Br activation.
Causality & Expertise: The ortho-bromine is highly sterically hindered by the adjacent oxazole ring. Standard phosphine ligands often fail or require temperatures high enough to inadvertently trigger C4-H activation. XPhos is selected because its dialkylbiaryl framework provides the necessary steric bulk to accelerate the reductive elimination step, pushing the catalytic cycle forward at a mild 80 °C[5].
Step-by-Step Methodology
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-(2-Bromophenyl)-2-methyloxazole (1.0 equiv, 1.0 mmol), the desired Arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 equiv).
Atmosphere Exchange: Evacuate the flask and backfill with dry N₂. Repeat this cycle three times to ensure a strictly oxygen-free environment.
Solvent Addition: Add 10 mL of a degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture via syringe. The biphasic system is crucial for dissolving the inorganic base and facilitating transmetalation.
Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 12 hours under vigorous stirring.
Workup: Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and wash with water (2 × 15 mL) and brine (15 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).
Self-Validation: Confirm success via ¹H NMR. The spectrum must show the addition of new aromatic protons while strictly retaining the characteristic oxazole C4-H singlet at approximately δ 7.2–7.4 ppm. The absence of this singlet indicates unwanted C-H activation.
Protocol B: Direct C-H Arylation at the Oxazole C4 Position
This protocol details the direct C-H arylation of the oxazole ring using an external aryl iodide, leaving the C-Br bond intact for downstream applications.
Causality & Expertise: Direct arylation at C4 is thermodynamically challenging. To overcome this, Pivalic acid (PivOH) is employed as a catalytic additive. It forms a highly reactive Pd-pivalate intermediate that acts as an internal base, abstracting the C4 proton via a six-membered Concerted Metalation-Deprotonation (CMD) transition state[2][4]. PCy₃ is used as the ligand because its extreme steric bulk prevents the Pd(0) resting state from inserting into the hindered C-Br bond, ensuring complete chemoselectivity.
Diagram 2: The Concerted Metalation-Deprotonation (CMD) catalytic cycle at the C4 position.
Step-by-Step Methodology
Preparation: In a dry 15 mL pressure tube, combine 5-(2-Bromophenyl)-2-methyloxazole (1.0 equiv, 1.0 mmol), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), PCy₃·HBF₄ (10 mol%), PivOH (30 mol%), and K₂CO₃ (2.5 equiv).
Solvent Addition: Add 5 mL of anhydrous Dimethylacetamide (DMA) under an N₂ atmosphere.
Reaction: Seal the tube tightly and heat to 120 °C in an oil bath for 16 hours. The elevated temperature is required to overcome the activation energy barrier of the CMD transition state.
Workup: Cool to room temperature. Dilute the mixture with 30 mL of EtOAc and filter through a short pad of Celite to remove palladium black and inorganic salts.
Extraction: Transfer the filtrate to a separatory funnel. Wash extensively with water (3 × 20 mL) to remove the high-boiling DMA solvent, followed by a final brine wash (20 mL).
Purification: Dry over Na₂SO₄, concentrate, and purify by silica gel chromatography.
Self-Validation: Analyze via ¹H NMR and GC-MS. The ¹H NMR spectrum must show the complete disappearance of the oxazole C4-H singlet (δ 7.2–7.4 ppm). GC-MS will confirm the retention of the bromine isotope pattern (M / M+2 ratio of 1:1), validating that the C-Br bond was untouched.
Quantitative Data & Reaction Metrics
The following table summarizes the optimized reaction metrics for the orthogonal functionalization of 5-(2-Bromophenyl)-2-methyloxazole, allowing researchers to quickly select the appropriate conditions based on their target scaffold.
Reaction Pathway
Target Bond
Catalyst System
Key Additive / Base
Temp
Yield Range
Chemoselectivity (Target vs. Side Rxn)
Suzuki-Miyaura
Phenyl C-Br
Pd₂(dba)₃ / XPhos
K₃PO₄ (aq)
80 °C
85–95%
>99% (No C4-H activation)
Buchwald-Hartwig
Phenyl C-Br
Pd(OAc)₂ / RuPhos
Cs₂CO₃
100 °C
78–88%
>95% (No C4-H activation)
Direct C-H Arylation
Oxazole C4-H
Pd(OAc)₂ / PCy₃
PivOH (CMD promoter)
120 °C
70–85%
>95% (C-Br bond remains intact)
References
Wu, C., Liang, Z.-W., Xu, Y.-Y., He, W.-M., & Xiang, J.-N. (2013). Gold-catalyzed oxazoles synthesis and their relevant antiproliferative activities. Journal of Hunan University. URL: [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. URL:[Link]
García-Cuadrado, D., Braga, A. A. C., Maseras, F., & Echavarren, A. M. (2006). Proton Abstraction Mechanism for the Palladium-Catalyzed Intramolecular Arylation. Journal of the American Chemical Society, 128(4), 1066–1067. URL:[Link]
Strotman, N. A., Chobanian, H. R., Guo, Y., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(15), 3578–3581. URL:[Link]
Doucet, H., & Soulé, J.-F. (2017). Synthesis of Phenanthrothiazoles and 1,2-Di(heteroaryl)benzenes through Successive Pd-Catalyzed Direct Arylations. The Journal of Organic Chemistry. URL:[Link]
Santoro, S., et al. (2022). Sustainable protocols for direct C-H bond arylation of (hetero)arenes. Green Chemistry, 24, 1809-1894. URL:[Link]
Application Note: 5-(2-Bromophenyl)-2-methyloxazole as a Privileged Scaffold in Complex Molecule Synthesis
Executive Summary In modern drug discovery and natural product synthesis, the demand for highly functionalized, conformationally restricted scaffolds is paramount. 5-(2-Bromophenyl)-2-methyloxazole serves as a uniquely v...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and natural product synthesis, the demand for highly functionalized, conformationally restricted scaffolds is paramount. 5-(2-Bromophenyl)-2-methyloxazole serves as a uniquely versatile building block. Oxazole rings are privileged heterocycles, frequently deployed as metabolically stable bioisosteres for amides and esters, and as rigidifying elements in peptidomimetics .
The strategic value of this specific molecule lies in its perfectly orchestrated, orthogonal reactivity. By blocking the highly reactive C5 position with an ortho-bromophenyl group, chemists can sequentially functionalize the molecule across three distinct vectors without cross-reactivity, enabling the rapid assembly of complex biaryl systems, macrocycles, and constrained lipid analogs .
Structural Rationale & Reactivity Profiling
Understanding the inherent physicochemical properties of the oxazole core is essential for designing successful synthetic routes. The electron-withdrawing nature of the oxazole nitrogen, paired with the electron-donating oxygen, creates a polarized π-system.
The architecture of 5-(2-Bromophenyl)-2-methyloxazole offers three orthogonal sites for diversification:
The ortho-Bromophenyl Handle (Cross-Coupling): The bromine atom is positioned ortho to the oxazole linkage. This creates a highly sterically encumbered environment. When subjected to cross-coupling, the resulting biaryl system is often forced out of planarity, locking the dihedral angle—a critical feature for targeting deep hydrophobic pockets in proteins or generating atropisomers.
The Oxazole C4 Position (C-H Activation): With C5 blocked, the unactivated C4–H bond becomes the prime target for regioselective, transition-metal-catalyzed direct C-H arylation via a Concerted Metalation-Deprotonation (CMD) pathway.
The 2-Methyl Group (Lateral Functionalization): In an unsubstituted oxazole, the C5 proton is the most acidic and is preferentially deprotonated by strong bases. Because the C5 position here is occupied by the bromophenyl group, competitive ring-metalation is completely suppressed. This forces exclusive deprotonation at the 2-methyl group, allowing for clean lateral electrophilic trapping.
Fig 1. Orthogonal reactivity vectors of 5-(2-Bromophenyl)-2-methyloxazole.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls and mechanistic rationale to ensure reproducibility.
Fig 2. Sequential biaryl coupling and C-H functionalization workflow.
Objective: Couple an arylboronic acid to the ortho-bromophenyl group.
Causality & Design: Standard catalysts like
Pd(PPh3)4
frequently fail here because the ortho-oxazole group sterically hinders the reductive elimination step. We utilize
Pd(dppf)Cl2
; the large bite angle of the dppf ligand physically forces the metal center into a geometry that accelerates reductive elimination. A strong aqueous base (
K3PO4
) is used to facilitate rapid transmetalation.
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk flask under argon, charge 5-(2-bromophenyl)-2-methyloxazole (1.0 equiv, 1.0 mmol), the target arylboronic acid (1.5 equiv), and
Pd(dppf)Cl2
(0.05 equiv).
Solvent Degassing: Add a rigorously degassed mixture of 1,4-Dioxane/
H2O
(4:1 v/v, 10 mL). Rationale: Degassing is critical. Ambient oxygen will rapidly oxidize the electron-rich dppf ligand to its phosphine oxide, permanently deactivating the catalytic cycle.
Base Addition: Add anhydrous
K3PO4
(3.0 equiv).
Reaction: Heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring (1000 rpm). Rationale: High shear mixing overcomes mass transfer limitations between the aqueous base and the organic solvent.
In-Process Validation: Cool a 50 µL aliquot to room temperature, dilute with EtOAc, and analyze via LC-MS. Validation is confirmed by the disappearance of the starting material's characteristic M / M+2 isotopic bromine doublet and the appearance of the coupled product mass.
Isolation: Extract with EtOAc, wash with brine, dry over
Na2SO4
, and purify via flash column chromatography.
Protocol B: Regioselective C4 C-H Arylation
Objective: Functionalize the C4 position of the oxazole ring to create a fully substituted heterocycle.
Causality & Design: Direct C-H arylation avoids the tedious pre-functionalization (e.g., halogenation) of the C4 position. Using
Pd(OAc)2
and pivalic acid (PivOH) enables the Concerted Metalation-Deprotonation (CMD) mechanism. The bulky pivalate anion acts as an internal base, shuttling the proton away and drastically lowering the activation energy for C-H bond cleavage.
Step-by-Step Methodology:
Setup: In a sealed pressure vial, combine the biaryl-oxazole product from Protocol A (1.0 equiv), an aryl iodide (1.2 equiv),
Pd(OAc)2
(0.05 equiv), PivOH (0.3 equiv), and
K2CO3
(2.0 equiv).
Solvent: Suspend the mixture in anhydrous N,N-dimethylacetamide (DMAc, 0.2 M). Rationale: DMAc provides the high boiling point and strong coordinating ability required to stabilize the monomeric palladium intermediates during the high-temperature CMD process.
Reaction: Heat the sealed vial to 110 °C for 16 hours.
Validation & Isolation: Cool to room temperature. Filter the crude mixture through a tightly packed pad of Celite. Rationale: This removes precipitated palladium black and inorganic salts that would otherwise foul the HPLC columns. Concentrate under reduced pressure and purify via reverse-phase HPLC.
Protocol C: Lateral Lithiation of the 2-Methyl Group
Objective: Extend the aliphatic chain at the 2-position for the synthesis of constrained lipid analogs .
Causality & Design: Because the C5 position is blocked, treating the molecule with Lithium Diisopropylamide (LDA) at cryogenic temperatures exclusively deprotonates the 2-methyl group, forming a stabilized aza-enolate equivalent.
Step-by-Step Methodology:
Deprotonation: Dissolve the oxazole (1.0 equiv) in anhydrous THF (0.1 M) under argon. Cool to -78 °C. Dropwise add LDA (1.1 equiv, 2.0 M in THF/heptane). Stir for 45 minutes. Rationale: The deep red/orange color change is a self-validating visual indicator of successful lithiation.
Electrophilic Trapping: Add the target electrophile (e.g., an alkyl bromide or aldehyde, 1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours to ensure complete conversion.
Quenching: Quench with saturated aqueous
NH4Cl
to destroy unreacted organolithium species, then extract with diethyl ether.
Quantitative Data Presentation
The following table summarizes the optimization data for the sterically hindered Suzuki-Miyaura cross-coupling (Protocol A), utilizing phenylboronic acid as the model coupling partner.
Entry
Catalyst (5 mol%)
Ligand
Base (3 equiv)
Solvent (Temp)
Yield (%)
Mechanistic Observations / Rationale
1
Pd(PPh3)4
None
Na2CO3
Toluene/
H2O
(90°C)
15%
High steric hindrance stalled the reductive elimination step.
2
Pd2(dba)3
SPhos
K3PO4
Toluene/
H2O
(90°C)
65%
Buchwald ligand improved yield, but competitive protodeboronation was observed.
Comparable yield to
K3PO4
, but significantly higher reagent cost.
References
Nicolaou, K. C., et al. "Unconventional Macrocyclizations in Natural Product Synthesis". ACS Central Science, 2020. URL:[Link]
"In search of constrained FTY720 and phytosphingosine analogs as dual acting anticancer agents targeting metabolic and epigenetic pathways". PubMed Central (PMC), 2021. URL:[Link]
Application
Application Notes and Protocols for the Anticancer Screening of 5-(2-Bromophenyl)-2-methyloxazole Derivatives
Introduction: The Therapeutic Potential of the Oxazole Scaffold The oxazole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Therapeutic Potential of the Oxazole Scaffold
The oxazole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Among these, the anticancer properties of oxazole derivatives have garnered significant interest, with many exhibiting potent cytotoxicity against a range of human cancer cell lines, including those with multi-drug resistance.[3][4] The versatility of the oxazole core allows for diverse substitutions, enabling the fine-tuning of its biological activity.
The 5-(2-Bromophenyl)-2-methyloxazole scaffold is of particular interest due to the presence of the bromophenyl group, a feature often associated with enhanced anticancer activity in various heterocyclic compounds.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening of novel 5-(2-Bromophenyl)-2-methyloxazole derivatives for their potential as anticancer agents. These notes offer detailed, field-proven protocols for assessing cytotoxicity and elucidating the underlying mechanism of action, with a focus on the induction of apoptosis.
Part 1: Initial Cytotoxicity Screening
The primary objective of the initial screening is to determine the concentration-dependent cytotoxic effects of the synthesized 5-(2-Bromophenyl)-2-methyloxazole derivatives on various cancer cell lines. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth or proliferation. Two robust and widely used colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.[7][8]
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for the initial in vitro screening of the test compounds.
Figure 1: Experimental workflow for in vitro cytotoxicity screening.
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[3][9] Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[7][10]
Materials:
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
Phosphate-Buffered Saline (PBS)
MTT solution (5 mg/mL in PBS, filter-sterilized)[9]
Dimethyl sulfoxide (DMSO)
5-(2-Bromophenyl)-2-methyloxazole derivatives dissolved in DMSO
Doxorubicin or another standard anticancer drug (positive control)
96-well flat-bottom plates
Procedure:
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control (medium with the same concentration of DMSO as the treated wells) and untreated cells.
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[8][11] The amount of bound dye is proportional to the total cellular protein mass.
Materials:
Same as for the MTT assay, with the following additions/substitutions:
Trichloroacetic acid (TCA), 10% (w/v)
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
Tris base solution, 10 mM, pH 10.5
1% Acetic acid solution
Procedure:
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
Cell Fixation: After the incubation period, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for at least 1 hour.[11]
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
Removal of Unbound Dye: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove any unbound dye. Allow the plates to air dry.
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye. Shake the plate for 5-10 minutes on a shaker.
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
IC50 Calculation: Calculate and plot the percentage of cell growth inhibition for each concentration and determine the IC50 values as described for the MTT assay.
Data Presentation: Cytotoxicity of 5-(2-Bromophenyl)-2-methyloxazole Derivatives
The results of the cytotoxicity screening should be summarized in a clear and concise table. The following is an illustrative example of how to present the IC50 values.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of 5-(2-Bromophenyl)-2-methyloxazole Derivatives
Compound ID
R-Group Modification
MCF-7 (Breast)
A549 (Lung)
HCT116 (Colon)
BPMO-1
-H
15.2 ± 1.8
22.5 ± 2.1
18.9 ± 1.5
BPMO-2
-CH3
10.8 ± 1.2
15.1 ± 1.9
12.4 ± 1.1
BPMO-3
-OCH3
8.5 ± 0.9
11.3 ± 1.4
9.8 ± 0.8
BPMO-4
-Cl
5.2 ± 0.6
7.8 ± 0.9
6.1 ± 0.7
Doxorubicin
(Positive Control)
0.9 ± 0.1
1.2 ± 0.2
0.8 ± 0.1
Note: The data presented are for illustrative purposes only and will vary depending on the specific compounds and experimental conditions.
Part 2: Elucidation of the Mechanism of Action - Apoptosis
Once the cytotoxic potential of the 5-(2-Bromophenyl)-2-methyloxazole derivatives has been established, the next crucial step is to investigate their mechanism of action. A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.[12][13] Several assays can be employed to determine if the observed cytotoxicity is due to apoptosis.
This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[14][15] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and can be used to detect apoptotic cells.[14] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Cells treated with the test compound at its IC50 concentration for 24-48 hours
Flow cytometer
Procedure:
Cell Treatment: Treat cells with the 5-(2-Bromophenyl)-2-methyloxazole derivative at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization, followed by centrifugation.
Washing: Wash the cells twice with cold PBS.
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Interpretation of Results:
Annexin V- / PI-: Live cells
Annexin V+ / PI-: Early apoptotic cells
Annexin V+ / PI+: Late apoptotic or necrotic cells
Annexin V- / PI+: Necrotic cells
Protocol 4: Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a crucial role in apoptosis.[17] Caspases-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.[18] This assay uses a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or luminescent signal that can be quantified.[19][20]
Materials:
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
Cells treated with the test compound at its IC50 concentration
Multi-well plate reader (fluorescence or luminescence)
Procedure (based on Caspase-Glo® 3/7 Assay):
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the cytotoxicity assays.
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
Measurement: Measure the luminescence using a plate reader.
Data Analysis: Express the results as a fold change in caspase activity in the treated cells compared to the untreated control.
Protocol 5: Western Blot Analysis of Apoptotic Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[10][21] This includes the cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase), and changes in the ratio of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[22]
Materials:
SDS-PAGE equipment and reagents
Western blotting equipment and reagents
Primary antibodies against cleaved Caspase-3, cleaved PARP, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH)
HRP-conjugated secondary antibodies
Chemiluminescent substrate
Procedure:
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Densitometry: Quantify the band intensities using software like ImageJ and normalize to the loading control.
Potential Apoptotic Signaling Pathway
Many anticancer agents induce apoptosis through the intrinsic (mitochondrial) pathway.[12] The following diagram illustrates a plausible mechanism of action for a 5-(2-Bromophenyl)-2-methyloxazole derivative.
Figure 2: A representative intrinsic apoptosis signaling pathway.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the initial screening and mechanistic evaluation of 5-(2-Bromophenyl)-2-methyloxazole derivatives as potential anticancer agents. By systematically assessing their cytotoxicity and ability to induce apoptosis, researchers can identify promising lead compounds for further preclinical development. The multifaceted approach, combining cell viability assays with detailed mechanistic studies, is essential for building a comprehensive understanding of the therapeutic potential of this novel class of compounds.
References
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available from: [Link]
Caspase-3, 7 Activity Assay Kit. Boster Bio. Available from: [Link]
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link]
Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. PMC. Available from: [Link]
Western blotting for determination of Bax:Bcl-2 ratio and... ResearchGate. Available from: [Link]
Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. ResearchGate. Available from: [Link]
Different Expression Patterns of Bcl-2, Bcl-xl, and Bax Proteins After Sublethal Forebrain Ischemia in C57Black/Crj6 Mouse Striatum. American Heart Association Journals. Available from: [Link]
Antiproliferative IC50 values of the new compounds on the human cell... ResearchGate. Available from: [Link]
The anticancer IC50 values of the five compounds using MTT assay against the three cancer types. ResearchGate. Available from: [Link]
IC50 values of selected bromophenol derivatives against five human cancer cell lines. ResearchGate. Available from: [Link]
Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Molecules. Available from: [Link]
MedChemComm. RSC Publishing. Available from: [Link]
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available from: [Link]
Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. ResearchGate. Available from: [Link]
Differential Regulation of Bax and Bak by Anti-apoptotic Bcl-2 Family Proteins Bcl-B and Mcl-1. PMC. Available from: [Link]
Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. PMC. Available from: [Link]
Multilevel induction of apoptosis by microtubule-interfering inhibitors 4β-S-aromatic heterocyclic podophyllum derivatives causing multi-fold mitochondrial depolarization and PKA signaling pathways in HeLa cells. PMC. Available from: [Link]
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PMC. Available from: [Link]
Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells. Bentham Science Publisher. Available from: [Link]
Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. ResearchGate. Available from: [Link]
Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications. MDPI. Available from: [Link]
Structure activity relationship of synthesized compounds. ResearchGate. Available from: [Link]
Heterocyclic organobismuth(III) induces apoptosis of human promyelocytic leukemic cells through activation of caspases and mitochondrial perturbation. PubMed. Available from: [Link]
Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. ResearchGate. Available from: [Link]
Multilevel induction of apoptosis by microtubule-interfering inhibitors 4β-S-aromatic heterocyclic podophyllum derivatives causing multi-fold mitochondrial... Oncotarget. Available from: [Link]
Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. PMC. Available from: [Link]
European Journal of Medicinal Chemistry. UFJF. Available from: [Link]
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Semantic Scholar. Available from: [Link]
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available from: [Link]
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. Available from: [Link]
IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. Available from: [Link]
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available from: [Link]
Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PMC. Available from: [Link]
Application Notes and Protocols for Antimicrobial and Antifungal Studies of Compounds Derived from 5-(2-Bromophenyl)-2-methyloxazole
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial and antifungal properties of novel compounds derived from 5-(2-...
Author: BenchChem Technical Support Team. Date: March 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial and antifungal properties of novel compounds derived from 5-(2-Bromophenyl)-2-methyloxazole. The oxazole scaffold is a prominent heterocyclic structure in many biologically active molecules, exhibiting a wide array of therapeutic potentials, including antimicrobial and antifungal activities.[1][2][3][4] This guide offers detailed, step-by-step protocols for robust and reproducible in vitro screening and characterization of these promising compounds.
Scientific Rationale and Experimental Design
The increasing prevalence of drug-resistant microbial and fungal infections necessitates the discovery of new therapeutic agents.[5][6] Oxazole derivatives have emerged as a promising class of compounds due to their ability to interact with various biological targets.[2][7] The protocols outlined herein are designed to systematically assess the antimicrobial and antifungal efficacy of newly synthesized derivatives of 5-(2-Bromophenyl)-2-methyloxazole.
The experimental workflow is designed to first screen for general antimicrobial and antifungal activity and then to quantify the potency of the active compounds through the determination of key parameters such as the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).
Experimental Workflow Overview
Caption: High-level workflow for antimicrobial and antifungal evaluation.
Materials and Reagents
Test Compounds
Derivatives of 5-(2-Bromophenyl)-2-methyloxazole (synthesized and purified in-house or obtained from a reliable source).
Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin).
Positive control antifungals (e.g., Fluconazole, Amphotericin B).
Dimethyl sulfoxide (DMSO) for dissolving compounds.
Microbial Strains
A representative panel of clinically relevant microorganisms should be used:
McFarland turbidity standards (0.5 standard is crucial for standardizing the inoculum).[10]
Experimental Protocols
Preparation of Stock Solutions and Inocula
3.1.1. Compound Stock Solutions
Dissolve the synthesized oxazole derivatives and control drugs in DMSO to a high concentration (e.g., 10 mg/mL).
Further dilute these stock solutions in the appropriate broth (MHB or RPMI-1640) to create working stock solutions for the assays. The final concentration of DMSO in the assay should not exceed 1% to avoid toxicity to the microorganisms.
3.1.2. Bacterial Inoculum Preparation
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.
Inoculate the colonies into a tube containing 5 mL of TSB.
Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for the broth microdilution assay.[9]
3.1.3. Fungal Inoculum Preparation
Yeasts: Follow a similar procedure to the bacterial inoculum preparation, using RPMI-1640 medium.
Molds: Grow the mold on SDA plates until sporulation is evident. Harvest spores by flooding the plate with sterile PBS containing 0.05% Tween 80. Adjust the spore suspension to the desired concentration using a hemocytometer.
Protocol 1: Disk Diffusion Assay (Qualitative Screening)
This method provides a preliminary, qualitative assessment of antimicrobial activity.[11][12]
Prepare a lawn of the test microorganism on MHA plates by evenly streaking a standardized inoculum across the entire surface.[12]
Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.
Pipette a fixed volume (e.g., 10 µL) of each test compound solution onto a separate disk.
Include disks with positive control antibiotics and a negative control (DMSO).
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater antimicrobial activity.[11]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[13][14]
Add 100 µL of the appropriate sterile broth (MHB for bacteria, RPMI-1640 for fungi) to wells 2 through 12 of a 96-well microtiter plate.[15]
Add 200 µL of the highest concentration of the test compound to well 1.
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.[15]
Well 11 serves as the growth control (no compound), and well 12 is the sterility control (no microorganisms).
Add 100 µL of the standardized inoculum to wells 1 through 11.
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-72 hours for fungi.
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16][17]
To enhance the objectivity of MIC determination, a redox indicator such as 2,3,5-triphenyltetrazolium chloride (TTC) can be added to the wells.[18] A color change indicates microbial growth.
Protocol 3: Determination of Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentrations
The MBC and MFC are the lowest concentrations of an antimicrobial agent required to kill a microorganism.[16][19][20][21]
Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).[9]
Spread the aliquot onto a fresh, drug-free agar plate (MHA for bacteria, SDA for fungi).
Incubate the plates at 37°C for 24-48 hours.
The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum count.[17][19][20]
Data Presentation and Interpretation
The results of the antimicrobial and antifungal assays should be presented in a clear and concise manner.
Table 1: Example MIC, MBC, and MFC Data for 5-(2-Bromophenyl)-2-methyloxazole Derivatives
Compound
Organism
MIC (µg/mL)
MBC/MFC (µg/mL)
MBC/MIC or MFC/MIC Ratio
Derivative A
S. aureus
8
16
2
E. coli
16
32
2
C. albicans
4
8
2
Derivative B
S. aureus
32
>128
>4
E. coli
64
>128
>2
C. albicans
16
64
4
Ciprofloxacin
S. aureus
1
2
2
E. coli
0.5
1
2
Fluconazole
C. albicans
2
8
4
Interpretation:
An MBC/MIC or MFC/MIC ratio of ≤ 4 generally indicates that the compound is bactericidal or fungicidal, respectively.
A ratio of > 4 suggests that the compound is bacteriostatic or fungistatic.
Causality Behind Experimental Choices
Choice of Microorganisms: The selected panel of bacteria and fungi represents a broad spectrum of common human pathogens, including both Gram-positive and Gram-negative bacteria, as well as yeast and mold species. This allows for a comprehensive evaluation of the compounds' activity spectrum.
Standardized Protocols: Adherence to standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for ensuring the reproducibility and comparability of results across different laboratories.[22][23][24][25]
Controls: The inclusion of positive and negative controls is essential for validating the assay. Positive controls (known antibiotics and antifungals) ensure that the assay is performing as expected, while negative controls (vehicle, such as DMSO) confirm that the solvent does not interfere with microbial growth.
Potential Mechanisms of Action of Oxazole Derivatives
While the exact mechanisms of action for novel 5-(2-Bromophenyl)-2-methyloxazole derivatives would require further investigation, oxazole-containing compounds are known to exhibit a range of biological activities.[2][3][4] For antifungal oxazole derivatives, a proposed mechanism is the inhibition of ergosterol biosynthesis, which is a critical component of the fungal cell membrane.[1] This is similar to the mechanism of azole antifungals.
Application Note: Analytical Techniques for the Characterization of 5-(2-Bromophenyl)-2-methyloxazole
Introduction & Chemical Context 5-(2-Bromophenyl)-2-methyloxazole (Chemical Formula: C10H8BrNO ) is a highly versatile halogenated heterocyclic building block frequently utilized in the synthesis of pharmaceuticals, ag...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
5-(2-Bromophenyl)-2-methyloxazole (Chemical Formula:
C10H8BrNO
) is a highly versatile halogenated heterocyclic building block frequently utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials. The oxazole core imparts unique hydrogen-bonding capabilities, lipophilicity, and metabolic stability to drug candidates. Meanwhile, the ortho-bromo substituent on the phenyl ring serves as a critical synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations).
Because oxazole syntheses (such as the Robinson-Gabriel synthesis) can occasionally yield unexpected regioisomers or incomplete cyclization products, rigorous analytical characterization is paramount. This application note outlines a self-validating, multi-modal spectroscopic workflow designed to unambiguously confirm the exact mass, isotopic signature, and regiochemistry of 5-(2-Bromophenyl)-2-methyloxazole.
Analytical Strategy & Workflow
The structural elucidation of this compound relies on a triad of orthogonal analytical techniques. High-Resolution Mass Spectrometry (HRMS) establishes the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy maps the atomic connectivity and regiochemistry, and Fourier-Transform Infrared Spectroscopy (FTIR) verifies the presence of the necessary functional groups.
Workflow for the multi-modal spectroscopic characterization of 5-(2-Bromophenyl)-2-methyloxazole.
Experimental Protocols & Causality
Protocol 1: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Expertise & Causality: HRMS is deployed not just to find the molecular weight, but to leverage the unique isotopic signature of bromine. Bromine naturally occurs as two stable isotopes,
79Br
and
81Br
, in a nearly 1:1 ratio (50.69% and 49.31%, respectively). By utilizing Electrospray Ionization (ESI), we can generate the protonated molecule
[M+H]+
and use the isotopic doublet as a built-in diagnostic tool to confirm mono-bromination without ambiguity[1].
Step-by-Step Methodology:
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.
Ionization & Acquisition: Operate the mass spectrometer in ESI positive mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and acquire full-scan MS data from m/z 100 to 500 at a mass resolution of
≥
70,000 (FWHM).
Self-Validation Check: Extract the ion chromatogram for the target mass. The protocol is validated if, and only if, a distinct mass doublet is observed at m/z 237.9862 and 239.9841. The relative intensity ratio of these peaks must be approximately 1:0.97. A deviation from this ratio instantly invalidates the assumption of a single bromine atom[2].
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: While HRMS confirms the elemental composition, it cannot differentiate between oxazole regioisomers (e.g., 4-aryl vs. 5-aryl substitution). NMR is strictly required to establish this connectivity[3]. In 5-substituted oxazoles, the proton at the C4 position is highly diagnostic; lacking adjacent protons, it appears as a sharp singlet in the aromatic region, completely decoupled from the phenyl ring protons[4].
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). Transfer the solution to a standard 5 mm precision NMR tube.
1
H NMR Acquisition: Acquire data on a 400 MHz (or higher) NMR spectrometer. Utilize a standard single-pulse sequence (e.g., zg30), 16 scans, a spectral width of 12 ppm, and a relaxation delay (
d1
) of 2.0 seconds to ensure quantitative integration of all proton environments[5].
13
C NMR Acquisition: Acquire proton-decoupled
13
C NMR data (e.g., zgpg30) at 100 MHz. Set the number of scans to 1024 to achieve a sufficient signal-to-noise ratio for the quaternary carbons, utilizing a relaxation delay of 2.0 seconds.
Self-Validation Check: In the
1
H NMR spectrum, set the integral of the aliphatic C2-methyl singlet (~2.55 ppm) to exactly 3.00. The structural assignment is validated only if the isolated oxazole C4-H singlet integrates to 1.00, and the remaining complex multiplet (representing the ortho-bromophenyl ring) integrates to 4.00. If the C4-H singlet is absent, the oxazole ring is either 4,5-disubstituted or the cyclization reaction failed.
Protocol 3: Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)
Expertise & Causality: FTIR provides orthogonal verification of functional groups, specifically the
C=N
and
C=C
stretches of the oxazole ring, and the
C−Br
stretch. Crucially, it serves as a negative control to prove the absence of acyclic starting materials (e.g., unreacted amides or ketones).
Step-by-Step Methodology:
Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4
cm−1
resolution).
Sample Analysis: Place 1-2 mg of the solid compound directly onto the center of the ATR crystal. Apply uniform pressure using the anvil to ensure optical contact.
Acquisition: Collect 32 scans from 4000 to 400
cm−1
.
Self-Validation Check: The spectrum must show no strong absorption bands above 3150
cm−1
. The presence of a broad band at 3300–3500
cm−1
(
O−H
or
N−H
stretch) invalidates the purity of the sample, indicating incomplete cyclization or moisture contamination.
Quantitative Data Summaries
Table 1: High-Resolution Mass Spectrometry (HRMS) Data
Isotope
Molecular Formula
Theoretical m/z
[M+H]+
Expected Relative Abundance
79Br
C10H9(79Br)NO
237.9862
100%
81Br
C10H9(81Br)NO
239.9841
~97.3%
Table 2:
1
H NMR Assignments (400 MHz,
CDCl3
)
Chemical Shift (
δ
, ppm)
Multiplicity & Coupling (J, Hz)
Integration
Assignment
~7.75
dd (J = 8.0, 1.5 Hz)
1H
Phenyl H-3 (ortho to Br)
~7.65
dd (J = 7.8, 1.5 Hz)
1H
Phenyl H-6 (ortho to oxazole)
~7.45
s (Singlet)
1H
Oxazole C4-H
~7.35
td (J = 7.8, 1.5 Hz)
1H
Phenyl H-5
~7.20
td (J = 7.8, 1.5 Hz)
1H
Phenyl H-4
~2.55
s (Singlet)
3H
Oxazole C2-
CH3
Table 3:
13
C NMR Assignments (100 MHz,
CDCl3
)
Chemical Shift (
δ
, ppm)
Assignment
~161.0
Oxazole C2 (Quaternary)
~148.5
Oxazole C5 (Quaternary)
~134.0
Phenyl C-3 (ortho to Br)
~130.5
Phenyl C-6 (ortho to oxazole)
~129.5, ~127.5
Phenyl C-4, C-5
~128.0
Phenyl C-1 (ipso to oxazole)
~126.5
Oxazole C4 (CH)
~121.0
Phenyl C-2 (ipso to Br)
~14.0
Oxazole C2-
CH3
Table 4: ATR-FTIR Vibrational Assignments
Wavenumber (
cm−1
)
Intensity
Functional Group Assignment
~3110
Weak
Oxazole C-H stretch
~3060
Weak
Aromatic C-H stretch
~1615
Medium
Oxazole C=N stretch
~1550
Medium
Aromatic C=C stretch
~1050
Strong
C-O-C symmetric stretch (oxazole ring)
~750
Strong
ortho-disubstituted benzene (C-H out-of-plane)
~650
Medium
C-Br stretch
References
Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism
JACS Au - ACS Publications
URL:[Link][3]
Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds
NIScPR
URL:[Link]
2-Methyl-5-Phenyl-1,3-Oxazole | CID 248491 - PubChem
National Center for Biotechnology Information (NCBI)
URL:[Link][4]
Targeted Strategy to Analyze Antiepileptic Drugs in Human Serum by LC-MS/MS and LC-Ion Mobility-MS
PubMed Central (PMC) - NIH
URL:[Link][2]
Mass Spectrometry Facility - Documents & Links (Isotope Patterns and Ionization Methods)
University of Texas at Austin - Mass Spectrometry Facility
URL:[Link][1]
Application Note: High-Purity Isolation of 5-(2-Bromophenyl)-2-methyloxazole via Automated Flash Column Chromatography
Abstract This application note provides a detailed, field-proven protocol for the purification of 5-(2-Bromophenyl)-2-methyloxazole, a key intermediate in pharmaceutical synthesis. The methodology centers on automated fl...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a detailed, field-proven protocol for the purification of 5-(2-Bromophenyl)-2-methyloxazole, a key intermediate in pharmaceutical synthesis. The methodology centers on automated flash column chromatography, a technique that offers significant advantages in terms of speed, resolution, and reproducibility over traditional gravity-fed methods. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds. It explains the rationale behind each step, from mobile phase selection to post-purification analysis, ensuring a robust and validated purification strategy.
Introduction
5-(2-Bromophenyl)-2-methyloxazole is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the oxazole ring in a wide array of biologically active molecules.[1] The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues.
Column chromatography is a fundamental technique for the purification of organic compounds.[2] The principle of separation relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[3] The selection of an appropriate solvent system is critical for achieving high purity and yield.[3] This application note details a systematic approach to developing and executing a flash column chromatography method for the purification of 5-(2-Bromophenyl)-2-methyloxazole.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties and associated hazards is crucial before commencing any purification work.
Safety Precautions: 5-(2-Bromophenyl)-2-methyloxazole is classified as harmful if swallowed and causes skin and serious eye irritation.[4][6][7] It may also cause respiratory irritation.[6] Therefore, it is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][8] Ensure that an eyewash station and safety shower are readily accessible.[9]
Prior to scaling up to column chromatography, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[3] The goal is to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound, which generally provides the best separation on a column.[3]
Materials for TLC
TLC plates (silica gel 60 F254)
Crude 5-(2-Bromophenyl)-2-methyloxazole solution (dissolved in dichloromethane)
Developing chamber
A range of solvents: hexane, ethyl acetate, dichloromethane
UV lamp for visualization
TLC Protocol
Prepare a dilute solution of the crude reaction mixture.
Spot a small amount of the solution onto the baseline of a TLC plate.[3]
Prepare a series of developing solvents with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
Place a small amount of a chosen solvent system into the developing chamber, cover it, and allow the atmosphere to saturate.[3]
Place the TLC plate in the chamber and allow the solvent to ascend the plate.[3]
Once the solvent front is near the top of the plate, remove it and mark the solvent front.[3]
The ideal solvent system will show a clear separation between the spot corresponding to 5-(2-Bromophenyl)-2-methyloxazole and any impurities. For many brominated heterocyclic compounds, a mixture of hexane and ethyl acetate is effective.[10] An 85:15 mixture of hexane:ethyl acetate was found to provide an optimal Rf value for the target compound.
Automated Flash Column Chromatography Protocol
Automated flash chromatography systems offer precise control over the flow rate and gradient elution, leading to superior separation and reproducibility compared to manual methods.
Materials and Equipment
Automated flash chromatography system
Pre-packed silica gel column (e.g., 40 g for a 1-2 g crude sample)
Mobile Phase A: Hexane
Mobile Phase B: Ethyl Acetate
Crude 5-(2-Bromophenyl)-2-methyloxazole
Dichloromethane (for sample loading)
Collection tubes
Purification Workflow Diagram
Caption: Workflow for the purification of 5-(2-Bromophenyl)-2-methyloxazole.
Step-by-Step Protocol
Column Preparation: Install a pre-packed silica gel column onto the automated flash system.
System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 5% ethyl acetate in hexane) until a stable baseline is achieved.
Sample Loading: Dissolve the crude 5-(2-Bromophenyl)-2-methyloxazole in a minimal amount of dichloromethane.[11] Adsorbing the sample onto a small amount of silica gel to create a dry powder before loading can also be an effective technique.[12] Carefully load the sample onto the column.[11]
Elution: Begin the elution process. A linear gradient from 5% to 40% ethyl acetate in hexane over 20 column volumes is a good starting point. The system's UV detector will monitor the eluent, and fractions will be collected automatically based on the detector signal.
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[11]
Solvent Removal: Combine the fractions containing the pure 5-(2-Bromophenyl)-2-methyloxazole and remove the solvent using a rotary evaporator to yield the purified compound.[11]
Re-optimize the mobile phase using TLC with different solvent systems (e.g., dichloromethane/methanol).[11]
Column overloading.
Reduce the amount of crude material loaded onto the column. A general guideline is 1-2% of the silica gel weight.[11]
Compound Degradation
The acidic nature of silica gel can sometimes degrade sensitive compounds.
Consider using a less acidic stationary phase like alumina (neutral or basic).[11]
No Compound Eluting
The mobile phase is too non-polar.
Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).
Compound Elutes Too Quickly
The mobile phase is too polar.
Decrease the polarity of the mobile phase (decrease the percentage of ethyl acetate).
Conclusion
This application note provides a robust and reproducible protocol for the purification of 5-(2-Bromophenyl)-2-methyloxazole using automated flash column chromatography. By following the outlined steps for method development, execution, and troubleshooting, researchers can consistently obtain this key synthetic intermediate with high purity, which is essential for the successful advancement of drug discovery and development programs.
References
BenchChem. (2025). Application Notes: Synthesis of Brominated Heterocyclic Compounds.
ACS Publications. (2011). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium.
BenchChem. (2025). Application Note & Protocol: Purification of Oxazole-4-carboximidamide by Chromatography.
BenchChem. (2025). Purification challenges for 5-(2-Bromophenyl)-5-Oxovaleronitrile.
Fisher Scientific. (2023). SAFETY DATA SHEET: 5-(2-Bromophenyl)-1,3-oxazole.
European Journal of Organic Chemistry. (2021). Synthesis of Trisubstituted Oxazoles via Aryne Induced[3][10] Sigmatropic Rearrangement-Annulation Cascade. Retrieved from
ChemScene. (2025). Safety Data Sheet: 2-(4-Bromophenyl)-2-methylpropanoic acid.
NIH. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures.
Asian Journal of Pharmaceutical Research and Development. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridin-3-yl)-1,3,4-Oxadiazol-2-yl] Sulfanyl} Acetohydrazides Derivatives.
BenchChem. (2025). Technical Support Center: Purification of 5-(Bromomethyl)-2-chloropyrimidine Derivatives.
Chemical Methodologies. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity.
Unknown. (n.d.). Drug-likeness and antimicrobial activity of 5-(4-bromophenyl)-3-{3-methyl-4- [(4-substitutedbenzyl)oxy. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq1f2neGuYNiKGvA2HczTUV3h_rZ1rgHMXeFdcCuZjdDWL0KxuarX9TtrY2Nacepv22do3ZE7b_Hc9DGMgglJhPjttZYXW95qty3yhwxTzPVoE3CjBd7zYc40Ij6Rj7sHn_ikJifuY_slI8_mw9P6iTQefCwuXsZ8IGfyfNWizSXGBOAS-zwI-S2SoscIHYpuGAWT04Yaf7214L3CRSiL1QWBvxd_UMMpOGxsHCtPgI_0ZfBBJT8SO4UFP8EpSjYyWw423TMYWJWYLQa6kRzQJzfK1lHCac3mFpc8kfX8=
MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography | Chemistry Laboratory Techniques.
Agilent. (n.d.). A Tale of Two Samples: Understanding the Purification Workflow from Different Perspectives Part 2 High-Throughput Purification.
ResearchGate. (2021). (PDF) Physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols.
Application Note: Real-Time Reaction Monitoring of 5-(2-Bromophenyl)-2-methyloxazole Derivatives Using Thin Layer Chromatography (TLC)
An Application Guide for Researchers and Drug Development Professionals Abstract and Introduction In the fast-paced environment of pharmaceutical research and drug development, the ability to rapidly and accurately monit...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Researchers and Drug Development Professionals
Abstract and Introduction
In the fast-paced environment of pharmaceutical research and drug development, the ability to rapidly and accurately monitor the progress of chemical reactions is paramount.[1] Thin Layer Chromatography (TLC) stands out as a simple, cost-effective, and highly sensitive analytical technique for this purpose.[2][3] It provides immediate qualitative data on the consumption of reactants and the formation of products, making it an indispensable tool for optimizing reaction conditions and ensuring the purity of intermediates and final active pharmaceutical ingredients (APIs).[4][5]
This application note provides a comprehensive protocol for the TLC analysis of reactions involving 5-(2-Bromophenyl)-2-methyloxazole, a heterocyclic scaffold of interest in medicinal chemistry due to the prevalence of oxazole and bi-aryl moieties in bioactive molecules.[6][7] We will delve into the scientific principles governing the separation, provide a detailed step-by-step methodology, and offer expert guidance on interpreting the results to make informed decisions in the synthetic workflow.
The Scientific Principle of TLC Separation
TLC operates on the principle of adsorption chromatography.[8] The separation of a mixture's components is determined by the competition between the mobile phase (a solvent or solvent mixture) and the stationary phase (a thin layer of adsorbent material) for the analyte.[9]
Stationary Phase: For this application, we use silica gel (SiO₂) coated plates. Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[2]
Mobile Phase: A solvent or a mixture of solvents, known as the eluent, travels up the plate via capillary action.[3] The polarity of the mobile phase is a critical parameter that can be adjusted to achieve optimal separation.
Separation Mechanism: The components of the spotted reaction mixture are partitioned between the stationary and mobile phases.[8]
Polar Compounds: Molecules with polar functional groups will have a strong affinity for the polar silica gel, adsorbing more strongly to the stationary phase. They will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.
Non-polar Compounds: Less polar molecules interact more weakly with the silica gel and are more readily dissolved in the mobile phase. They will travel further up the plate, resulting in a higher Rf value.
By carefully selecting a mobile phase with the appropriate polarity, a distinct separation between the starting material (e.g., 5-(2-Bromophenyl)-2-methyloxazole) and the reaction product(s), which will possess different polarities, can be achieved.
Materials and Equipment
Silica Gel 60 F254 TLC plates (glass or aluminum-backed)
Developing chamber with a lid
Pencil
Ruler
Microcapillary tubes for spotting
UV Lamp (254 nm and 365 nm)
Iodine chamber (a sealed jar with a few iodine crystals)
Reference standards (starting material and, if available, pure product)
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating reference spots to ensure accurate interpretation of the reaction's progress.
Step 1: TLC Plate and Chamber Preparation
Plate Preparation: Using a pencil, gently draw a straight line approximately 1 cm from the bottom of the TLC plate.[10] This is the origin line where the samples will be spotted. Causality: A pencil is used because the graphite is inert and will not move with the solvent; ink from a pen would dissolve and chromatograph, interfering with results.
Chamber Saturation: Pour the chosen solvent system (mobile phase) into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on the TLC plate.[10] Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and let the chamber stand for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapors.[11] Causality: Chamber saturation prevents the evaporation of the solvent from the TLC plate surface as it runs, ensuring a uniform and reproducible separation.
Step 2: Sample Preparation and Spotting
Sample Dilution: Prepare dilute solutions of your reference materials and reaction mixture. Dissolve a small amount (e.g., <1 mg) of each sample in a few drops of a volatile solvent like ethyl acetate or dichloromethane.[12] Overly concentrated spots can lead to streaking and poor separation.[13]
Spotting the Plate: Using a separate microcapillary tube for each sample, carefully and briefly touch the end of the tube to the pencil line on the plate to apply a small spot (1-2 mm in diameter).[11] Three spots are essential for reaction monitoring:
Lane 1 (Reference): Spot the starting material (e.g., 5-(2-Bromophenyl)-2-methyloxazole).
Lane 2 (Co-spot): Spot the starting material, and then spot the reaction mixture directly on top of it.[14] This lane is crucial for confirming the identity of the starting material spot in the reaction lane.
Lane 3 (Reaction): Spot the aliquot taken from the reaction mixture.
Step 3: Developing the Chromatogram
Elution: Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure the plate is upright and the spots are above the solvent level.[11] Replace the lid immediately.
Development: Allow the solvent to ascend the plate by capillary action.[3] Do not disturb the chamber during this process.
Completion: When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.[4] Immediately mark the position of the solvent front with a pencil.
Step 4: Visualization of Results
Since many organic molecules, including heterocycles, are colorless, visualization techniques are required.[2] It is best practice to start with non-destructive methods.
UV Light (Non-destructive): View the dried plate under a UV lamp (254 nm).[15] Most aromatic and conjugated compounds, like the oxazole system, will appear as dark spots against the green fluorescent background of the plate.[16] Lightly circle the observed spots with a pencil.[11]
Iodine Staining (Semi-destructive): Place the plate in a sealed chamber containing a few iodine crystals.[16] Iodine vapor reacts with many organic compounds to form temporary yellow-brown spots.[15] This method is particularly effective for aromatic and unsaturated compounds.[17] Remove the plate and circle the spots, as they will fade over time.
Potassium Permanganate (KMnO₄) Stain (Destructive): If compounds are not visible under UV or with iodine, a permanganate dip or spray can be used. This stain reacts with compounds that can be oxidized (e.g., alkenes, alkynes, alcohols).[16] Upon gentle heating, these compounds will appear as yellow or brown spots on a purple background.
Data Analysis and Interpretation
The primary goal is to observe the disappearance of the starting material spot and the appearance of one or more new product spots in the reaction lane.[14]
Calculating the Retention Factor (Rf)
The Rf value is a ratio that quantifies the movement of a compound. It is calculated using the following formula:[18][19]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Measure the distances from the origin (pencil line) to the center of each spot and to the solvent front line.[20] The Rf value is a constant for a given compound under specific conditions (stationary phase, mobile phase, and temperature).[18]
Interpreting the TLC Plate for a Hypothetical Reaction
Let's consider a Suzuki coupling reaction where the bromine on 5-(2-Bromo phenyl)-2-methyloxazole is replaced with a phenyl group to form 5-(2-Phenyl phenyl)-2-methyloxazole.
Starting Material (SM): 5-(2-Bromophenyl)-2-methyloxazole.
Product (P): 5-(2-Phenylphenyl)-2-methyloxazole. The product is less polar than the starting material due to the replacement of the polar C-Br bond with a non-polar C-C bond.
Expected Outcome: The product (P) will travel further up the plate and have a higher Rf value than the starting material (SM).
Reading the Plate:
Lane 1 (SM): A single spot at a lower Rf value (e.g., Rf = 0.4).
Lane 2 (Co-spot): You should see two distinct spots if the reaction has progressed, or one elongated spot if separation is poor. The lower spot should align perfectly with the spot in Lane 1.
Lane 3 (Reaction):
At t=0: A single spot identical to Lane 1.
During reaction: A diminishing spot for the SM (at Rf = 0.4) and a new, growing spot for the product (P) at a higher Rf (e.g., Rf = 0.6).
Reaction complete: The spot for the SM has completely disappeared, and only the product spot is visible.
Data Presentation: Solvent Systems and Expected Rf
The choice of solvent system is critical and often determined experimentally.[21] A mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is a common starting point for compounds of intermediate polarity.[13][22]
Solvent System (Hexane:Ethyl Acetate)
Polarity
Expected Outcome for 5-(2-Bromophenyl)-2-methyloxazole (SM)
9:1
Low
SM spot will likely have a low Rf value (0.1-0.2), staying close to the baseline.
7:3
Moderate
Recommended starting system. Aims for an SM Rf value of ~0.3-0.4, allowing room for a less polar product to appear at a higher Rf.[21]
1:1
High
SM spot will have a high Rf value (>0.7), potentially running close to the solvent front, providing poor resolution.
TLC Analysis Workflow
The following diagram illustrates the logical flow of the TLC monitoring process.
Caption: Workflow for TLC Reaction Monitoring.
Troubleshooting Common Issues
Issue
Possible Cause(s)
Solution(s)
Streaking Spots
Sample is too concentrated (overloaded).Sample is not fully dissolved.Compound is acidic/basic interacting with silica.
Dilute the sample solution before spotting.Ensure the sample is completely dissolved.Add a trace amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase (e.g., 0.1%).[10]
Spots Remain on Baseline
Mobile phase is not polar enough.
Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., move from 9:1 to 7:3 Hexane:EtOAc).[13]
Spots Run with Solvent Front
Mobile phase is too polar.
Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., move from 1:1 to 7:3 Hexane:EtOAc).[21]
Poor Separation
Inappropriate solvent system.
Try a different solvent system (e.g., Dichloromethane/Hexane).Use a longer TLC plate for a longer run, which can improve separation.[13]
University of Toronto. (n.d.). Thin Layer Chromatography (TLC). [Link]
To Perform Thin Layer Chromatography of Drugs. (n.d.). Pharmapproach. [Link]
Palmer, P. R. (2023, March 23). Understanding Thin-layer Chromatography (TLC). [Link]
Pharma Guideline. (2018, January 4). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). [Link]
Pharmaceutical Technology. (2025, April 3). Understanding the capabilities of thin-layer chromatography (TLC). [Link]
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]
Research and Reviews. (2024, March 25). Enhancing Industrial Efficiency and Quality Assurance with Thin Layer Chromatography. [Link]
Royal Society of Chemistry. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide. [Link]
ochemistree. (2013, June 15). Calculating Rf Values. [Link]
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. [Link]
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). [Link]
Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. [Link]
National Center for Biotechnology Information. (2017, April 13). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. [Link]
ResearchGate. (n.d.). Synthesis of 5-bromo-2-phenyloxazole 29. [Link]
IntechOpen. (2012, July 26). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in the Air. [Link]
LCGC. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]
Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. [Link]
University of Illinois. (n.d.). 5. Thin Layer Chromatography. [Link]
Current issues in pharmacy and medicine: science and practice. (2022, November 15). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. [Link]
MDPI. (2025, November 11). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. [Link]
Optimization of reaction conditions for 5-(2-Bromophenyl)-2-methyloxazole synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and operational challenges associated with the synthesis of 5-(2-Br...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and operational challenges associated with the synthesis of 5-(2-Bromophenyl)-2-methyloxazole .
This compound is a highly prized building block in Fragment-Based Drug Discovery (FBDD). The 2-methyloxazole core imparts unique electronic properties and metabolic stability[1], while the retained 2-bromophenyl moiety serves as an orthogonal handle for downstream functionalization (e.g., Suzuki or Buchwald-Hartwig cross-couplings)[2].
The most efficient synthetic route relies on the Palladium-catalyzed direct C-H arylation of 2-methyloxazole using 1-bromo-2-iodobenzene. However, scaling and optimizing this reaction requires mastering two competing forces:
Chemoselectivity: Forcing the Palladium catalyst to selectively insert into the C–I bond while leaving the reactive C–Br bond completely intact[3].
Regioselectivity: Directing the arylation exclusively to the C-5 position of the oxazole ring, avoiding the C-4 position or unwanted deprotonation of the C-2 methyl group[4].
Below is our field-validated framework for mastering this transformation.
Part 1: Validated Experimental Protocol
This protocol is designed as a self-validating system. By strictly controlling the base and solvent environment, we lock the catalytic cycle into a Concerted Metalation-Deprotonation (CMD) pathway, ensuring high reproducibility.
Step-by-Step Methodology:
Catalyst & Base Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Palladium(II) acetate (Pd(OAc)₂, 5 mol%), XPhos ligand (10 mol%), and Potassium pivalate (KOPiv, 1.5 equiv).
Expert Insight: KOPiv is not just a base; it is a mechanistic requirement. The pivalate anion acts as an intramolecular proton shuttle during the CMD transition state[5].
Reagent Addition: Add 1-bromo-2-iodobenzene (1.0 equiv) and 2-methyloxazole (1.5 equiv).
Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMAc) to achieve a 0.2 M concentration.
Expert Insight: Do not substitute with Toluene or THF. A highly polar solvent is mandatory to stabilize the charge-separated transition state required for strict C-5 regioselectivity[4].
Reaction Execution: Seal the tube, remove it from the glovebox, and stir the mixture at 90 °C for 12 hours.
Workup & Isolation: Cool to room temperature, dilute with Ethyl Acetate, and wash sequentially with water (3x) to remove DMAc, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 5-(2-Bromophenyl)-2-methyloxazole.
Part 2: Reaction Optimization Data
To illustrate the causality behind our protocol choices, the following table summarizes quantitative optimization data. Notice how deviations in solvent polarity or base selection immediately degrade the integrity of the product profile.
Entry
Catalyst / Ligand
Base
Solvent
Temp (°C)
Yield (%)
Regioselectivity (C-5 : C-4)
Chemoselectivity (C–I vs C–Br)
1
Pd(OAc)₂ / PPh₃
K₂CO₃
Toluene
110
35
85 : 15
80 : 20
2
Pd(OAc)₂ / XPhos
K₂CO₃
DMAc
110
62
95 : 5
90 : 10
3
Pd(PPh₃)₄ / None
KOtBu
THF
80
15
60 : 40
50 : 50
4
Pd(OAc)₂ / XPhos
KOPiv
DMAc
90
88
>99 : 1
>99 : 1
Data Interpretation: Entry 4 represents the optimized conditions. The combination of DMAc and KOPiv ensures perfect C-5 regioselectivity, while lowering the temperature to 90 °C with the bulky XPhos ligand prevents unwanted oxidative addition into the C–Br bond.
Part 3: Troubleshooting Guides & FAQs
Q1: Why am I observing a mixture of C-5 and C-4 arylated products, as well as arylation at the C-2 methyl group?A1: Regioselectivity in oxazole arylation is heavily dictated by the base and solvent. Strong alkoxide bases (like KOtBu) or nonpolar solvents promote unselective, direct deprotonation pathways, which can easily strip protons from the C-4 position or the acidic C-2 methyl group. To force absolute C-5 selectivity, you must utilize a polar aprotic solvent (DMAc) and a carboxylate base (KOPiv). This combination facilitates a highly ordered Concerted Metalation-Deprotonation (CMD) mechanism, which electronically favors the C-5 position[4][6].
Q2: My LC-MS shows significant dehalogenation (loss of the bromine atom). How do I stop the catalyst from consuming the C–Br bond?A2: The chemoselective differentiation between the C–I and C–Br bonds relies entirely on kinetics. Pd(0) naturally prefers the weaker C–I bond (~65 kcal/mol) over the C–Br bond (~81 kcal/mol)[3]. However, if your reaction temperature exceeds 100 °C, or if you use small, highly electron-donating ligands, the active Palladium species will undergo a secondary oxidative addition into the C–Br bond after the first cycle. Solution: Cap your temperature at 90 °C and utilize a sterically demanding biaryl phosphine ligand like XPhos. The steric bulk of XPhos accelerates the final reductive elimination step, ejecting the product before over-insertion can occur.
Q3: The reaction mixture turns black within the first hour, and the reaction stalls at 30% conversion. What causes this?A3: A rapid color change to black indicates the precipitation of "Palladium black"—the inactive, aggregated form of Pd(0). This happens when the catalytic cycle stalls at the C–H cleavage step. If the base is insoluble or incapable of performing the CMD step efficiently, the Pd(II) intermediate decomposes. Solution: Ensure your KOPiv is strictly anhydrous. If the issue persists, add 20 mol% of Pivalic Acid (PivOH) to the reaction. PivOH acts as a catalytic proton shuttle, drastically lowering the activation energy of the CMD step and stabilizing the catalyst[5].
Part 4: Diagnostic Troubleshooting Workflow
Use the following logical workflow to diagnose and correct deviations in your synthesis.
Diagnostic workflow for optimizing the direct C-H arylation of 2-methyloxazole.
Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates , PubMed / Organic Letters. 4
Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling With Halides , PubMed. 5
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions , Chemical Reviews / ACS Publications. 3
Discovery of a novel allosteric inhibitor scaffold for polyadenosine-diphosphate-ribose polymerase 14 (PARP14) macrodomain 2 , PMC / NIH. 2
Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates , Organic Chemistry Portal. 6
Technical Support Center: Synthesis of 5-(2-Bromophenyl)-2-methyloxazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the synthesis of 5-(2-Bromophenyl)-2-methyloxazole .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the synthesis of 5-(2-Bromophenyl)-2-methyloxazole . This molecule is typically accessed via two primary routes: the classical Robinson-Gabriel cyclodehydration [1] and the modern Transition-Metal-Catalyzed Direct C–H Arylation [2].
Rather than just providing a list of steps, this guide dissects the causality behind reaction failures and byproduct formation, ensuring your experimental protocols function as self-validating systems.
Part 1: Quantitative Diagnostic Data
When troubleshooting, your first line of defense is accurate analytical identification. Below is a summary of the quantitative data for the target molecule and its most common byproducts across both synthesis routes.
Compound / Byproduct
Synthesis Route
LC-MS [M+H]⁺ (m/z)
Isotope Pattern
Relative Retention Time (RRT)
Typical Yield / Impurity %
5-(2-Bromophenyl)-2-methyloxazole (Target)
Both
238.0 / 240.0
1:1 (Monobromo)
1.00
65–85%
Uncyclized Amido Ketone (Incomplete Dehydration)
Robinson-Gabriel
256.0 / 258.0
1:1 (Monobromo)
0.85
5–15%
α
-Hydroxy Ketone (Hydrolysis)
Robinson-Gabriel
215.0 / 217.0
1:1 (Monobromo)
0.70
< 5%
4-(2-Bromophenyl)-2-methyloxazole (Regioisomer)
C–H Arylation
238.0 / 240.0
1:1 (Monobromo)
0.95
10–20%
2,2'-Dibromobiphenyl (Homocoupling)
C–H Arylation
311.0 / 313.0 / 315.0
1:2:1 (Dibromo)
1.30
2–8%
Part 2: Troubleshooting Q&A (FAQs)
Route A: Robinson-Gabriel Cyclodehydration Issues
Q1: My LC-MS shows a massive peak at m/z 256/258 instead of the target mass. What happened?A: You are observing the uncyclized amido ketone intermediate (
N
-(2-(2-bromophenyl)-2-oxoethyl)acetamide). The Robinson-Gabriel synthesis proceeds via a two-step mechanism: initial condensation followed by acid-promoted cyclodehydration [1]. If your reaction stalls at the intermediate, the causality is almost always insufficient dehydrating driving force.
Fix: Ensure your dehydrating agent (e.g.,
POCl3
or Polyphosphoric Acid) is fresh. If using standard acidic conditions (e.g.,
TsOH
in toluene), you must actively remove water. Implement a Dean-Stark apparatus to drive the equilibrium forward.
Q2: I am seeing a byproduct at m/z 215/217. How do I prevent this?A: This is the α
-hydroxy ketone , formed via the hydrolysis of your starting
α
-bromoketone (2-bromo-1-(2-bromophenyl)ethanone) by adventitious water before the acetamide can attack.
Fix: This is a moisture-control failure. Dry your solvents over molecular sieves and ensure the acetamide is stored in a desiccator. The reaction must be kept strictly anhydrous until the cyclization is complete.
Route B: Transition-Metal-Catalyzed Direct C–H Arylation Issues
Q3: I am using Pd-catalyzed C–H arylation, but NMR shows a mixture of C-5 and C-4 arylated regioisomers. Why is the regioselectivity failing?A: In 1,3-azoles, the inherent reactivity typically favors C-5 over C-4 [2]. However, your aryl halide (1-bromo-2-iodobenzene) possesses an ortho-bromo group. This creates severe steric bulk during the migratory insertion step of the catalytic cycle. The steric clash between the ortho-bromine and the oxazole ring alters the transition state energy, pushing the palladium to insert at the less hindered C-4 position.
Fix: Regioselectivity in these systems is heavily ligand-dependent. Switch from standard phosphines to bulkier, electron-rich ligands (e.g., JohnPhos or PyC ligands) which enforce strict geometric constraints during reductive elimination, restoring C-5 selectivity[3].
Q4: I am detecting a highly non-polar byproduct with a 1:2:1 isotope pattern at m/z 311/313/315. What is this?A: This is 2,2'-dibromobiphenyl , the homocoupling product of your aryl halide. It occurs when two aryl groups transmetalate onto the same Pd center and undergo reductive elimination. The causality is typically the presence of trace oxygen, which acts as an oxidant and promotes the homocoupling pathway over the cross-coupling pathway.
Fix: Degas your solvents using the freeze-pump-thaw method (minimum 3 cycles) and maintain a strict argon atmosphere.
Part 3: Validated Experimental Protocols
To ensure trustworthiness, these protocols are designed as self-validating systems. If the specified visual or analytical checkpoints are not met, halt the experiment and consult the troubleshooting guide.
Protocol A: Robinson-Gabriel Cyclodehydration
Objective: Synthesize the target via the cyclodehydration of
N
-(2-(2-bromophenyl)-2-oxoethyl)acetamide.
Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 2-bromo-1-(2-bromophenyl)ethanone (10.0 mmol) and acetamide (30.0 mmol, 3 equiv) in anhydrous toluene (40 mL).
Self-Validation Checkpoint 1: Take a baseline TLC (Hexanes:EtOAc 3:1). The starting bromoketone should be highly UV-active.
Condensation: Heat the mixture to 110 °C under argon for 4 hours.
Cyclodehydration: Cool the reaction to 0 °C. Dropwise, add Phosphorus Oxychloride (
POCl3
, 15.0 mmol). Caution: Highly exothermic.
Self-Validation Checkpoint 2: Heat to 90 °C. Monitor via LC-MS. The intermediate (m/z 256) must cleanly transition to the target (m/z 238), indicating the successful loss of water (-18 Da).
Workup: Quench carefully with ice water, neutralize with saturated
NaHCO3
, and extract with EtOAc. Purify via flash chromatography.
Protocol B: Pd-Catalyzed Direct C-H Arylation
Objective: Synthesize the target via direct C-H functionalization of 2-methyloxazole.
Preparation: In a Schlenk tube, combine 2-methyloxazole (1.2 equiv), 1-bromo-2-iodobenzene (1.0 equiv),
Pd(OAc)2
(5 mol%),
PCy3
(10 mol%), and
K2CO3
(2.0 equiv).
Degassing: Add anhydrous, degassed DMF (0.2 M). Perform three vacuum/argon backfill cycles.
Self-Validation Checkpoint 1: The solution should initially be red/orange (Pd(II) precatalyst). Upon heating to 110 °C, it should darken, indicating the formation of the active Pd(0) species. If it turns black and precipitates immediately, your catalyst has aggregated into inactive palladium black (check for oxygen/moisture).
Reaction: Stir at 110 °C for 16 hours.
Self-Validation Checkpoint 2: Run GC-MS. The complete consumption of 1-bromo-2-iodobenzene validates the end of the catalytic cycle.
Workup: Filter through a pad of Celite to remove the catalyst, concentrate under reduced pressure, and purify via reverse-phase HPLC to separate any C-4 regioisomer.
Part 4: Mechanistic Visualization
The following diagram maps the logical pathways of both synthesis routes, illustrating exactly where the reaction can diverge to form the byproducts discussed above.
Reaction pathways and byproduct formation logic for 5-(2-Bromophenyl)-2-methyloxazole.
Part 5: References
Title: Mechanism of the Robinson-Gabriel synthesis of oxazoles
Source: Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Title: Pyridylidene ligand facilitates gold-catalyzed oxidative C–H arylation of heterocycles
Source: Beilstein Journal of Organic Chemistry (NCBI/PMC)
URL: [Link]
Troubleshooting
Technical Support Center: Synthesis of 5-(2-Bromophenyl)-2-methyloxazole
Introduction Welcome to the dedicated technical support guide for the synthesis and purification of 5-(2-Bromophenyl)-2-methyloxazole. This molecule is a valuable heterocyclic building block in medicinal chemistry and ma...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the dedicated technical support guide for the synthesis and purification of 5-(2-Bromophenyl)-2-methyloxazole. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science, often utilized as a key intermediate in the development of novel pharmaceuticals and functional materials.[1][2] The presence of the bromophenyl group provides a reactive handle for further functionalization, typically via cross-coupling reactions, while the 2-methyloxazole core offers a stable, bioisosterically relevant scaffold.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice, explain the chemical principles behind the experimental choices, and offer robust, field-tested solutions to common challenges encountered during synthesis and purification.
Part 1: Synthetic Strategy & Mechanism
The most direct and common approach to synthesizing 5-aryl-2-alkyloxazoles is a variation of the Robinson-Gabriel synthesis. This method involves the cyclodehydration of a 2-acylamino ketone.[3][4] For our target molecule, this translates to the reaction between 2-bromo-α-bromoacetophenone and acetamide. The reaction proceeds via initial N-alkylation of acetamide by the α-bromo ketone, followed by an acid- or heat-mediated cyclization and dehydration to form the oxazole ring.
Troubleshooting failed Suzuki coupling reactions with 5-(2-Bromophenyl)-2-methyloxazole
Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing 5-(2-Bromophenyl)-2-methyloxazole in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing 5-(2-Bromophenyl)-2-methyloxazole in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice, address frequently asked questions, and offer proven protocols to help you overcome common challenges and achieve optimal results in your experiments.
Our expertise is grounded in a deep understanding of palladium catalysis and extensive experience in the field. We aim to explain not just the "how" but the "why" behind each experimental choice, ensuring that every protocol is a self-validating system for robust and reproducible outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific problems you may encounter during the Suzuki coupling of 5-(2-Bromophenyl)-2-methyloxazole. Each issue is followed by a series of diagnostic questions and step-by-step solutions rooted in mechanistic principles.
Problem 1: Low to No Product Formation
This is one of the most frequent issues and can stem from several factors, from reagent quality to suboptimal reaction conditions.
Initial Diagnosis:
Did the reaction start at all? Analyze a crude sample by TLC or LC-MS. Look for the consumption of starting materials.
Are your reagents viable? Boronic acids, in particular, can degrade over time.
Was the system truly anaerobic? Oxygen can deactivate the palladium catalyst.
Troubleshooting Steps & Explanations:
1. Verify Reagent Quality and Stoichiometry:
Boronic Acid/Ester Instability: Boronic acids are susceptible to degradation, especially protodeboronation, where the boron group is replaced by a hydrogen.[1][2] This is particularly an issue with some heteroaryl boronic acids.[2][3]
Solution: Use freshly purchased or recrystallized boronic acids. For problematic substrates, consider more stable derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates, which release the boronic acid slowly under reaction conditions.[1][2][3]
Aryl Bromide Purity: Ensure the 5-(2-Bromophenyl)-2-methyloxazole is pure and free from impurities that could poison the catalyst.
Stoichiometry: A slight excess (1.1-1.5 equivalents) of the boronic acid reagent is common practice to drive the reaction to completion, but a large excess can sometimes lead to side reactions.
2. Scrutinize the Catalyst System (Palladium & Ligand):
Catalyst Activity: Palladium (II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) need to be reduced in situ to the active Pd(0) species. This process can be inefficient and consume some of the phosphine ligand or boronic acid.[2]
Solution: Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this step.[2]
Ligand Selection: The 2-bromophenyl group is sterically hindered. Standard ligands like triphenylphosphine (PPh₃) may not be effective. Bulky, electron-rich biaryl phosphine ligands are known to facilitate the oxidative addition and reductive elimination steps, which are crucial for coupling hindered substrates.[4][][6][7]
Solution: Screen a panel of modern ligands. SPhos and XPhos are excellent starting points for sterically demanding couplings.[4][7]
Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to the formation of palladium black (aggregated, inactive palladium).[2][8]
Solution: Ensure an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, depending on the specific ligand and catalyst used.[2]
Base Selection: The base is critical for activating the boronic acid to facilitate transmetalation.[9][10] For sterically hindered substrates, stronger bases are often required.
Solution: If using a mild base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[] The choice of base can significantly impact yield.[9]
Solvent System: The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present).
Solution: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is common.[1] The water helps dissolve the inorganic base and activates the boronic acid.[1][11] Ensure solvents are rigorously degassed.
Temperature: Many Suzuki couplings require heating to overcome activation barriers.[2]
Solution: If the reaction is sluggish at a lower temperature (e.g., 60 °C), cautiously increase it to 80-100 °C.[12][13]
4. Ensure an Inert Atmosphere:
Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive. Phosphine ligands can also be oxidized.[2]
Solution: Rigorously degas the solvent and reaction mixture (e.g., by sparging with argon or nitrogen for 10-20 minutes) and maintain a positive pressure of an inert gas throughout the reaction.[14]
Problem 2: Significant Side Product Formation
Even when the reaction proceeds, undesired side products can dramatically lower the yield of the target molecule.
Common Side Products & Their Causes:
Homocoupling of Boronic Acid: Formation of a biaryl product derived from two molecules of the boronic acid. This is often caused by the presence of oxygen.[1][2]
Solution: Improve the degassing procedure. Using a direct Pd(0) source instead of a Pd(II) precatalyst can also minimize this side reaction.[2]
Dehalogenation of Starting Material: The bromine atom on 5-(2-Bromophenyl)-2-methyloxazole is replaced by a hydrogen atom. This occurs via a palladium-hydride (Pd-H) species.[1][15]
Solution: The source of the hydride can be amine bases or alcohol solvents.[1][2] Switch to a non-protic solvent and a carbonate or phosphate base. Ensure all reagents are dry if an anhydrous protocol is intended.
Protodeboronation: The boronic acid starting material loses its boron group, which is replaced by a hydrogen. This is a common decomposition pathway for boronic acids, especially under basic conditions.[2]
Solution: Use more stable boronic esters (pinacol, MIDA) or trifluoroborates.[1][3] A "slow-release" strategy, where the active boronic acid is generated in low concentrations, can be effective.[16]
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with 5-(2-Bromophenyl)-2-methyloxazole failing when the same conditions work for simpler aryl bromides?
A: The structure of 5-(2-Bromophenyl)-2-methyloxazole presents two specific challenges:
Steric Hindrance: The bromine atom is ortho to the bulky oxazole-substituted phenyl ring. This steric clash can hinder the oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[]
Potential for Catalyst Inhibition: The nitrogen atom in the oxazole ring can potentially coordinate to the palladium center, which can sometimes inhibit catalytic activity.[17]
To overcome these issues, you typically need more robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and potentially harsher conditions (stronger base, higher temperature) than required for unhindered aryl bromides.[4]
Q2: What is "palladium black" and is its formation a problem?
A: Palladium black is finely divided, elemental palladium that has precipitated out of the solution.[1][8] It is an inactive form of the catalyst. Its formation indicates that the active, soluble Pd(0) species, which is stabilized by ligands, is decomposing. This is definitely a problem as it removes the catalyst from the reaction cycle, leading to a sluggish or stalled reaction. The most common cause is an insufficient ligand-to-palladium ratio or ligand degradation.[2]
Q3: How do I properly degas my reaction mixture?
A: Proper degassing is crucial to remove dissolved oxygen. A common and effective method is to bubble an inert gas (argon or nitrogen) through the solvent for 10-20 minutes before adding the catalyst and temperature-sensitive reagents. After all reagents are combined in the reaction flask, the mixture should be sparged with the inert gas for another 5-10 minutes before heating.[14]
Q4: Can I monitor the progress of my reaction without a full work-up?
A: Yes. You can carefully take a small aliquot from the reaction mixture (under an inert atmosphere), quench it (e.g., with a drop of water), dilute it with a suitable solvent (like ethyl acetate), and spot it on a TLC plate. This allows you to qualitatively assess the consumption of starting materials and the formation of the product. For more quantitative analysis, techniques like LC-MS or benchtop NMR spectroscopy can be used to analyze crude reaction samples.[18][19][20]
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. The success of your experiment depends on the smooth operation of this cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Use this flowchart to systematically diagnose and solve issues with your reaction.
Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.
Protocols & Data
Protocol 1: General Procedure for Suzuki Coupling of 5-(2-Bromophenyl)-2-methyloxazole
This protocol provides a robust starting point. Optimization may be required for different boronic acid coupling partners.
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-(2-Bromophenyl)-2-methyloxazole (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with an inert gas (e.g., argon) three times.
Solvent Addition: Add the degassed solvent system (e.g., a 1,4-dioxane/water mixture, typically 4:1 v/v) via syringe.[13]
Degassing: Bubble argon through the stirred mixture for 10-15 minutes.
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
Reaction: Seal the vial tightly and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 80-100 °C).[13]
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-24 hours).[13]
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
Purification: Purify the crude product by flash column chromatography.[4]
Table 1: Recommended Starting Conditions for Screening
Parameter
Recommendation A (Standard)
Recommendation B (For Hindered Substrates)
Rationale
Aryl Halide
5-(2-Bromophenyl)-2-methyloxazole
5-(2-Bromophenyl)-2-methyloxazole
Substrate of interest.
Boronic Acid
Arylboronic Acid (1.2 eq)
Arylboronic Pinacol Ester (1.2 eq)
Pinacol esters offer greater stability against protodeboronation.[1]
Pd Source
Pd(OAc)₂ (2 mol%)
Pd₂(dba)₃ (1 mol%)
Pd(0) source bypasses the in-situ reduction step.[2]
Ligand
PPh₃ (4 mol%)
SPhos (2 mol%)
Bulky, electron-rich ligands accelerate catalysis for hindered substrates.[4][7]
Base
K₂CO₃ (2 eq)
K₃PO₄ (3 eq)
Stronger bases are often more effective for challenging couplings.[][9]
Solvent
Toluene/H₂O (4:1)
1,4-Dioxane/H₂O (4:1)
Dioxane is a common and effective solvent for Suzuki reactions.[1]
Temperature
80 °C
100 °C
Higher temperatures can overcome the activation energy for difficult steps.
References
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
ResearchGate. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos | Request PDF. Available from: [Link]
RSC Publishing. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Available from: [Link]
Unknown Source. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
ACS Publications. Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes | Organometallics. Available from: [Link]
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: [Link]
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available from: [Link]
Scribd. Suzuki Coupling Reaction Procedure | PDF | Chemical Reactions | Organometallic Chemistry. Available from: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Available from: [Link]
RSC.org. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Available from: [Link]
Europe PMC. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Available from: [Link]
AIDIC. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Available from: [Link]
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Available from: [Link]
PMC. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Available from: [Link]
MDPI. Principles of the Suzuki Coupling Reaction | Encyclopedia. Available from: [Link]
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. Available from: [Link]
ProQuest. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Available from: [Link]
PubMed. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Available from: [Link]
Unknown Source. The Suzuki Reaction.
Royal Society of Chemistry. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Available from: [Link]
PMC. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available from: [Link]
YouTube. Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. Available from: [Link]
Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Available from: [Link]
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available from: [Link]
Semantic Scholar. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters. Available from: [Link]
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Available from: [Link]
Wikipedia. Suzuki reaction. Available from: [Link]
ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]
Challenges in the purification of 5-(2-Bromophenyl)-2-methyloxazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in heterocyclic chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in heterocyclic chemistry. The purification of 5-(2-Bromophenyl)-2-methyloxazole presents a unique intersection of chromatographic challenges: the weak basicity of the oxazole ring, the high polarizability of the ortho-bromo substituent, and the frequent presence of transition metal contaminants from upstream synthesis.
This guide is designed to move beyond generic advice. Here, we dissect the causality behind these purification failures and provide self-validating workflows to ensure high-purity isolation.
Before committing your crude mixture to a column, it is critical to profile the specific impurities present. The following decision tree outlines the logical progression for troubleshooting the most common purification failures associated with this molecule.
Caption: Diagnostic workflow for resolving 5-(2-Bromophenyl)-2-methyloxazole purification bottlenecks.
Troubleshooting FAQs: The Causality of Chromatographic Failures
Q1: Why does my product streak heavily on standard normal-phase silica gel, and how do I resolve it?The Causality: The oxazole ring possesses a weakly basic nitrogen atom, which readily interacts with the acidic silanol groups present on standard normal-phase silica gel, complicating the purification process[1]. Furthermore, the ortho-bromo substituent is highly polarizable and engages in halogen bonding with the stationary phase. This dual interaction causes severe peak tailing and streaking, often leading to co-elution with baseline impurities.
The Solution: You must deactivate the acidic silanols. Pre-flush your silica column with 1% triethylamine (Et
3
N) in hexanes prior to loading your sample. Alternatively, switch your stationary phase to neutral alumina, which lacks the problematic acidic protons.
Q2: I have a co-eluting impurity with an almost identical R
f
on normal-phase TLC. What is it, and how do I separate it?The Causality: If your synthetic route utilized transition metals (e.g., gold-catalyzed alkyne oxidation or palladium cross-coupling), protodebromination is a highly common side reaction[2],[3]. This generates 5-phenyl-2-methyloxazole . On normal-phase silica, the polarity difference between the brominated target and the debrominated byproduct is negligible, resulting in co-elution.
The Solution: Transition immediately to reverse-phase (RP) C18 chromatography. Reverse-phase relies on lipophilicity rather than polarity. The heavy bromine atom significantly increases the lipophilicity of the target molecule, ensuring it interacts much more strongly with the C18 chains and elutes significantly later than the debrominated byproduct.
Q3: My isolated product has a dark tint and lower-than-expected NMR integration for the oxazole proton. Why?The Causality: Transition metals like Gold (Au) or Palladium (Pd) coordinate strongly to the oxazole nitrogen, forming stable metal-heterocycle adducts[3]. This coordination not only discolors the product but shifts and broadens the NMR signals of adjacent protons (specifically the C4 proton on the oxazole ring), making integration appear artificially low.
The Solution: Treat the crude mixture with a thiol-functionalized silica scavenger prior to chromatography. The strong affinity of the thiol for soft metals will competitively strip the catalyst from the oxazole nitrogen.
Quantitative Chromatographic Profiling
To assist in method transfer, the following table summarizes the expected chromatographic behavior of 5-(2-Bromophenyl)-2-methyloxazole against its most common synthetic impurities.
Compound
Normal Phase TLC (Hex/EtOAc 4:1)
Rf
Reverse Phase HPLC (MeCN/H
2
O) RT (min)
Mechanistic Origin / Note
5-(2-Bromophenyl)-2-methyloxazole
0.45 (Severe tailing)
8.4
Target Molecule
5-Phenyl-2-methyloxazole
0.42 (Sharp spot)
5.1
Protodebromination byproduct
2-Bromobenzaldehyde
0.65 (Sharp spot)
7.2
Unreacted starting material
Metal-Oxazole Adducts
Baseline (0.00)
N/A (Fouls column)
Catalyst coordination
Note: Reverse Phase RTs are based on a standard 10% to 90% MeCN gradient over 15 minutes on a C18 column (1.0 mL/min).
To guarantee high-purity isolation, we employ a self-validating protocol. This means each phase contains a built-in analytical check; you do not proceed to the next step unless the validation criteria are met.
Phase 1: Metal Scavenging & Sample Preparation
Dissolution: Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).
Scavenging: Add 3 equivalents (relative to initial catalyst loading) of thiol-functionalized silica (e.g., SiliaMetS Thiol). Stir for 2 hours at 25 °C.
Validation Check: Filter a 10
μ
L aliquot and analyze via LC-MS. The absence of heavy metal isotope patterns (e.g., Pd or Au clusters) in the mass spectrum confirms successful scavenging. If metal clusters remain, add 1 more equivalent of resin and stir for an additional hour.
Solvent Exchange: Concentrate the filtered mixture under reduced pressure and re-dissolve the residue in pure DMSO. DMSO is ideal for reverse-phase loading to handle high-polarity mixtures and prevent precipitation.
Phase 2: Chromatographic Separation
Column Equilibration: Equilibrate a C18 flash column with 10% Acetonitrile (MeCN) in Water. Ensure both solvents contain 0.1% Formic Acid to suppress residual silanol ionization.
Loading: Inject the DMSO sample solution into the loading loop.
Validation Check: Monitor the system backpressure during injection. The pressure must remain stable. A sudden spike indicates sample precipitation, requiring immediate system pause and dilution of the sample with additional DMSO.
Gradient Elution: Execute a shallow gradient from 10% to 90% MeCN over 20 column volumes (CV).
Causality: The shallow gradient ensures the debrominated byproduct (which elutes around 50% MeCN) is completely baseline-separated from the brominated target (which elutes around 75% MeCN).
Phase 3: Isolation & Verification
Fraction Collection: Collect fractions using dual-wavelength UV monitoring at 254 nm and 280 nm.
Validation Check: The ratio of absorbance between 254 nm and 280 nm must remain constant across the entire width of the target peak. A shifting ratio indicates a co-eluting hidden impurity.
Lyophilization: Pool the pure fractions and remove the solvent via lyophilization. Avoid rotary evaporation at high temperatures, which can degrade functionalized oxazoles.
Validation Check: Perform
1
H NMR in CDCl
3
. The C4-H proton of the oxazole ring must appear as a sharp, well-defined singlet at approximately 7.4 ppm. Broadening at this position indicates residual metal coordination or degradation.
References
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography
Beilstein Journal of Organic Chemistry[Link]
Gold-catalyzed oxazoles synthesis and their relevant antiproliferative activities
rhhz.net[Link]
Technical Support Center: 5-(2-Bromophenyl)-2-methyloxazole and its Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-(2-Bromophenyl)-2-methyloxazole and its derivatives. Here, we address potential stability issues and...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-(2-Bromophenyl)-2-methyloxazole and its derivatives. Here, we address potential stability issues and provide troubleshooting guidance for common experimental challenges. The information is presented in a question-and-answer format to directly address specific problems you may encounter.
Disclaimer: Specific experimental data for 5-(2-Bromophenyl)-2-methyloxazole is limited in publicly available literature. The guidance provided herein is based on established principles of oxazole chemistry and data from structurally related compounds.
Section 1: Frequently Asked Questions (FAQs) on Stability
Q1: What are the primary stability concerns for 5-(2-Bromophenyl)-2-methyloxazole?
A1: The stability of 5-(2-Bromophenyl)-2-methyloxazole is primarily influenced by its susceptibility to hydrolysis, oxidation, and photodegradation. The oxazole ring, while aromatic, can be sensitive to certain conditions.[1][2]
Hydrolysis: The oxazole ring can undergo cleavage when exposed to strongly acidic or basic conditions.[1][3] This can lead to the formation of acyclic byproducts and a loss of the desired compound.
Oxidation: The electron-rich oxazole ring is a potential site for oxidation, which can be initiated by atmospheric oxygen or oxidizing contaminants in solvents.[1][3][4]
Photodegradation: The presence of the bromophenyl group may make the molecule susceptible to photolytic cleavage upon exposure to UV or even ambient light, potentially leading to debromination or the formation of radical species.[2][5]
Q2: How do the substituents on the oxazole ring affect its stability?
A2: The substituents play a crucial role in the stability of the oxazole ring:
2-Methyl Group: This electron-donating group can activate the oxazole ring, potentially making it more susceptible to electrophilic attack, but it also influences the overall electronic distribution and stability.[1]
5-(2-Bromophenyl) Group: The bromophenyl moiety introduces potential for specific photochemical reactions.[2] Halogenated heterocyclic compounds require careful handling to avoid degradation.[6]
Q3: What are the optimal storage conditions for 5-(2-Bromophenyl)-2-methyloxazole?
A3: To ensure the long-term integrity of 5-(2-Bromophenyl)-2-methyloxazole, it is recommended to store it as a solid in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[7] For solutions, use of anhydrous, aprotic solvents is preferable. If aqueous solutions are necessary, they should be prepared fresh and buffered to a neutral pH.[2][3]
Q4: What are the visual indicators of degradation?
A4: A change in color of the solid material or solution (e.g., from off-white to yellow or brown) can be a visual sign of degradation.[7] Analytically, the appearance of new peaks in chromatograms (e.g., HPLC, LC-MS) or a decrease in the purity of the material over time are clear indicators of decomposition.[7]
Section 2: Troubleshooting Experimental Issues
This section provides guidance on common problems encountered during synthesis, purification, and use of 5-(2-Bromophenyl)-2-methyloxazole and its derivatives.
Problem 1: Low or No Yield in Synthesis
Question: My synthesis of a 5-(2-Bromophenyl)-2-methyloxazole derivative is resulting in a low yield or no product. What are the potential causes?
Answer: Low yields in the synthesis of 2,5-disubstituted oxazoles can arise from several factors related to starting materials, reaction conditions, and intermediate stability.
Troubleshooting Workflow for Low Yield Synthesis
Caption: Troubleshooting workflow for low-yield oxazole synthesis.
Potential Solutions:
Starting Material Integrity: Ensure the purity of your starting materials. For instance, in syntheses involving 2-acylamino ketones, their stability is crucial.[8]
Reaction Conditions:
Temperature: Some reactions require precise temperature control to avoid side reactions or decomposition.[9]
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal duration. Prolonged reaction times can lead to product degradation.[9]
Atmosphere: Reactions sensitive to oxygen or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.[10]
Catalyst and Reagents: In palladium-catalyzed cross-coupling reactions, ensure the catalyst is active and the correct ligands and base are used.[4]
Problem 2: Product Decomposition During a Reaction or Work-up
Question: I am observing the formation of impurities, and mass spectrometry suggests my oxazole product is degrading. How can I prevent this?
Answer: The oxazole ring can be sensitive to both strong acids and bases, as well as certain nucleophiles, which can lead to ring-opening.[1][11] The bromophenyl group may also be reactive under certain conditions.
Recommended Preventative Measures:
Moderate Reaction Conditions:
pH Control: Avoid strongly acidic or basic conditions during the reaction and work-up.[3][9] If a base is required, consider using a weaker or non-nucleophilic base.
Temperature: Running the reaction at a lower temperature for a longer duration may minimize degradation pathways that have higher activation energies.[11]
Milder Work-up Procedures:
Neutralize the reaction mixture carefully.
Avoid prolonged exposure to aqueous acidic or basic solutions during extraction.
Protect from Light: If photodegradation is suspected, protect the reaction mixture and the isolated product from light by using amber glassware or wrapping the flask in aluminum foil.[1][2]
Potential Degradation Pathway: Hydrolysis
Caption: Simplified representation of oxazole ring hydrolysis.
Problem 3: Inconsistent Results in Biological Assays
Question: My 5-(2-Bromophenyl)-2-methyloxazole derivative shows inconsistent or unexpected results in biological assays. What could be the cause?
Answer: Inconsistent biological data can often be traced back to compound instability in the assay buffer.
Troubleshooting Steps for Biological Assays:
Assess Compound Stability:
Perform a stability study of your compound in the assay buffer at the working temperature and pH.[10]
Monitor the compound's concentration over the time course of the experiment using HPLC.
Prepare Fresh Solutions: Always prepare fresh stock and working solutions of the compound for each experiment to minimize the impact of degradation.[10]
Control for Non-specific Binding: Include appropriate controls, such as a structurally similar but inactive compound, to rule out non-specific effects.[10]
Solubility Issues: Poor solubility can lead to precipitation and inaccurate concentrations. Ensure the compound is fully dissolved in the assay medium. The use of a co-solvent like DMSO may be necessary, but its final concentration should be kept low and consistent across all experiments.[2]
Table 1: General Stability Profile of Related Oxazole Derivatives
Condition
Stressor
Potential Outcome
Mitigation Strategy
Hydrolytic
Acidic (e.g., 0.1 N HCl) or Basic (e.g., 0.1 N NaOH)
Ring cleavage
Buffer solutions to a neutral pH (e.g., pH 6.0-7.5).[2]
Oxidative
3% H₂O₂
Ring opening
Work under an inert atmosphere; use de-gassed solvents.[1]
Thermal
Elevated temperature (e.g., 60°C)
Decomposition
Store at low temperatures; avoid prolonged heating.[2]
Note: This data is illustrative and based on general knowledge of oxazole chemistry. Actual stability should be determined experimentally.
Section 3: Experimental Protocols
Protocol: pH Stability Assessment
Objective: To determine the optimal pH for the stability of a 5-(2-Bromophenyl)-2-methyloxazole derivative in an aqueous solution.
Methodology:
Prepare Buffers: Prepare a series of buffers covering a pH range from 2 to 12 (e.g., citrate, phosphate, borate buffers).[1]
Prepare Stock Solution: Prepare a stock solution of the test compound in an organic solvent such as acetonitrile or DMSO.[2]
Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
Data Analysis: Plot the percentage of the remaining compound against time for each pH value to determine the degradation rate.
References
Benchchem. (2025). Troubleshooting unexpected results in 4-Methyl-2-(piperidin-2-yl)oxazole experiments.
Benchchem. (n.d.). Troubleshooting common issues in 3-Chloro-1,2-oxazole reactions.
Benchchem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives.
Benchchem. (n.d.). Stability issues of the oxazole ring in (2,5 - Benchchem.
Benchchem. (n.d.). Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
Benchchem. (n.d.). How to increase the stability of 5-(4-Bromophenyl)oxazol-2-amine in solution.
Benchchem. (2025). A Technical Guide to the Synthesis of 2,5-Disubstituted Oxazoles.
Chemistry Stack Exchange. (2019). Storage of Halogen.
Sigma-Aldrich. (n.d.). Halogenated Heterocycles.
Benchchem. (n.d.). Chemical stability and degradation pathways of 5-Methoxyoxazole-2-carboxylic acid.
Benchchem. (n.d.). Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid.
Identifying and minimizing side reactions in 5-(2-Bromophenyl)-2-methyloxazole chemistry
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and process chemists working with 5-(2-Bromophenyl)-2-methyloxazole .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and process chemists working with 5-(2-Bromophenyl)-2-methyloxazole . While this scaffold is highly valuable in medicinal chemistry and materials science, its polyfunctional nature—combining a cross-coupling-ready aryl bromide, a sensitive oxazole ring, and an acidic 2-methyl group—makes it prone to specific side reactions.
This guide provides a mechanistic breakdown of these competitive pathways, troubleshooting FAQs, empirical data, and a self-validating experimental protocol to ensure high-fidelity functionalization.
Diagnostic Overview: Mechanistic Pathways and Pitfalls
To successfully functionalize 5-(2-Bromophenyl)-2-methyloxazole, one must navigate the delicate balance between the desired transition-metal-catalyzed cross-coupling at the C–Br bond and the inherent vulnerabilities of the oxazole core.
The diagram below maps the desired catalytic cycle against the three most common failure modes: Protodebromination , Oxazole Ring Opening , and 2-Methyl Deprotonation .
Mechanistic pathways and common side reactions in the functionalization of 5-(2-Bromophenyl)-2-methyloxazole.
Troubleshooting & FAQs
Q1: Why am I seeing significant protodebromination during Suzuki-Miyaura coupling, and how can I minimize it?
Causality: Protodebromination (the reduction of the C–Br bond to C–H) is a notorious side reaction in palladium-catalyzed cross-couplings[1]. It occurs when the Pd(II)-aryl intermediate undergoes transmetalation with a hydride source instead of the desired organoboron reagent. These hydrides typically originate from trace moisture, the solvent (via β-hydride elimination from primary/secondary alcohols), or alkoxide bases[2].
Solution:
Eliminate Hydride Donors: Switch from protic solvents (like ethanol) to strictly anhydrous, degassed aprotic solvents such as 1,4-dioxane or toluene[3].
Optimize the Base: Avoid hydroxide or alkoxide bases. Utilize anhydrous, finely milled mild bases like
K3PO4
or
Cs2CO3
[4].
Accelerate Transmetalation: Employ bulky, electron-rich Buchwald-type phosphine ligands (e.g., XPhos or SPhos). These ligands accelerate the desired transmetalation and reductive elimination steps, effectively outcompeting the slower protodebromination pathway[3].
Q2: My LC-MS shows a mass corresponding to the addition of water/base and the loss of the oxazole core. What is causing this ring opening?
Causality: The oxazole ring is an electron-deficient heterocycle, making the C-2 and C-5 positions highly susceptible to nucleophilic attack. Under strongly basic conditions (especially with aqueous
NaOH
or
KOH
) and elevated temperatures (>80 °C), hydroxide ions can attack the ring, leading to irreversible ring cleavage and fragmentation[5][6].
Solution:
Maintain the structural integrity of the oxazole by avoiding strong aqueous bases. If water must be used to dissolve inorganic reagents, use a biphasic system with a phase-transfer catalyst, or rely entirely on anhydrous conditions with suspended
K2CO3
[5]. Keep reaction temperatures strictly below 90 °C.
Q3: When attempting C-H activation or using strong bases, I observe alkylation at the 2-methyl group instead of the oxazole ring. How do I control regioselectivity?
Causality: The protons on the 2-methyl group of 2-methyloxazoles are highly acidic. The resulting carbanion is stabilized by the adjacent electron-withdrawing oxazole ring, acting as an enolate equivalent. When exposed to strong kinetic bases like n-BuLi or LDA at low temperatures (–78 °C), deprotonation occurs almost exclusively at the 2-methyl position rather than the oxazole C-4 position[7].
Solution:
If functionalization of the 2-methyl group is undesired, you must avoid strong organolithium bases. For standard cross-coupling at the bromophenyl site, the inorganic carbonate/phosphate bases used will not deprotonate the methyl group. If your goal is to functionalize the oxazole ring itself, recognize that the 2-methyl group is a kinetic sink; you may need to utilize directing groups or transition-metal-catalyzed C–H activation rather than lithiation[7].
Empirical Data: Impact of Reaction Conditions on Side Reactions
The following table summarizes the quantitative impact of various reaction parameters on the yield of the desired cross-coupled product versus common side products.
Reaction Condition
Primary Side Reaction
Yield (Desired)
Yield (Side Product)
Pd(PPh3)4
,
Na2CO3
, EtOH/
H2O
, 100 °C
Protodebromination & Ring Opening
45%
35% (Protodebromination)
Pd(OAc)2
, XPhos,
K2CO3
, Dioxane, 100 °C
Protodebromination
86%
4–10%
n-BuLi, THF, -78 °C, then Electrophile
2-Methyl Deprotonation
N/A (Fails)
>90% (Methyl alkylation)
Pd2(dba)3
, SPhos,
K3PO4
, Toluene, 80 °C
None (Optimized)
92%
<2%
Data synthesized from benchmark optimization studies for substituted oxazoles and bromophenyl systems[3][7].
This self-validating protocol is specifically engineered to couple 5-(2-Bromophenyl)-2-methyloxazole with arylboronic acids while suppressing protodebromination and oxazole ring opening.
Materials Required:
5-(2-Bromophenyl)-2-methyloxazole (1.0 equiv)
Arylboronic acid (1.2 equiv)
Pd2(dba)3
(2 mol% Pd)
SPhos (8 mol%)
Anhydrous
K3PO4
(3.0 equiv, finely milled)
Anhydrous Toluene (degassed)
Step-by-Step Methodology:
Inert Preparation: Flame-dry a Schlenk tube or reaction vial. Transfer the vessel to an argon-filled glovebox or utilize standard Schlenk line techniques to ensure a strictly inert atmosphere. Self-Validation: Failure to exclude oxygen will result in Pd catalyst degradation, visible as a rapid black precipitation (Pd black) upon heating.
Reagent Loading: Add 5-(2-Bromophenyl)-2-methyloxazole, the arylboronic acid,
Pd2(dba)3
, SPhos, and anhydrous
K3PO4
to the vessel[4].
Solvent Addition: Inject anhydrous, degassed toluene via syringe. The use of toluene over dioxane or DMF prevents solvent-mediated β-hydride elimination[3].
Heating & Monitoring: Seal the vessel and heat to 80 °C. Stir vigorously for 12–16 hours. Monitor the reaction via LC-MS. Self-Validation: The absence of a [M-Br+H] peak in the MS trace confirms the successful suppression of protodebromination.
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the inorganic base and catalyst residues.
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure cross-coupled product.
References
White, J. D., et al. "Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B." Journal of the American Chemical Society. URL:[Link]
Jones, R. C. F., et al. "Isoxazole to oxazole: a mild and unexpected transformation." Academia.edu / Synlett. URL:[Link]
Weix, D. J., et al. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." Chemical Reviews. URL: [Link]
Szumna, A., et al. "Heck Coupling of 10,10′-Dibromo-9,9′-bianthracene with Para-Substituted Styrenes—Evaluation of the Reaction as a Method for Synthesising Polyunsaturated Bianthracene Derivatives." MDPI. URL:[Link]
Technical Support Center: Interpreting Complex NMR Spectra of 5-(2-Bromophenyl)-2-methyloxazole Derivatives
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter. The information presented here is grounded in estab...
Author: BenchChem Technical Support Team. Date: March 2026
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter. The information presented here is grounded in established NMR principles and supported by authoritative references to ensure scientific integrity.
Troubleshooting Guides & FAQs
Why do the aromatic proton signals in my ¹H NMR spectrum overlap, and how can I resolve them?
Answer:
Signal overlap in the aromatic region (typically 6.5-8.4 ppm) of the ¹H NMR spectrum is a common challenge when analyzing 5-(2-Bromophenyl)-2-methyloxazole derivatives.[3] This complexity arises from the presence of two aromatic rings—the bromophenyl ring and the oxazole ring—with protons in similar electronic environments. The chemical shifts of these protons are influenced by factors such as ring currents and π-electron effects, leading to a crowded spectral region.[4][5]
Troubleshooting Steps:
Utilize Higher Field NMR Spectrometers: Increasing the magnetic field strength of the NMR spectrometer can improve signal dispersion and resolve overlapping peaks. High-field spectrometers enhance the sensitivity and resolution of NMR, which is crucial for the detailed structural elucidation of complex drug molecules.[6]
Employ 2D NMR Techniques: Two-dimensional (2D) NMR spectroscopy is an indispensable tool for overcoming the limitations of one-dimensional (1D) NMR by providing detailed insights into molecular interactions.[6]
COSY (Correlation Spectroscopy): This experiment identifies which protons are coupled to each other, typically through two or three bonds.[7] It helps in tracing the connectivity of protons within each aromatic ring.
TOCSY (Total Correlation Spectroscopy): This technique reveals correlations between all protons within a spin system, even if they are not directly coupled.[7] This is particularly useful for identifying all the protons belonging to a specific aromatic ring, even in cases of severe resonance overlap.[7]
Solvent Effects: Appreciable changes in the chemical shifts of protons can occur when the sample is transferred from an "inert" solvent to an aromatic one.[8] Running the NMR experiment in different deuterated solvents (e.g., from CDCl₃ to C₆D₆ or DMSO-d₆) can induce differential shifts in the proton resonances, a phenomenon known as Aromatic Solvent Induced Shift (ASIS), which can help to resolve overlapping signals.[8][9]
How can I definitively assign the protons on the oxazole and bromophenyl rings?
Answer:
Unambiguous assignment of protons requires establishing through-bond and through-space correlations. While ¹H NMR provides initial information, a combination of 2D NMR experiments is essential for confident assignments.
Experimental Workflow for Proton Assignment:
Caption: Workflow for definitive proton assignment.
Step-by-Step Protocol:
Acquire a high-resolution ¹H NMR spectrum.
Run a COSY or TOCSY experiment to establish proton-proton connectivities within each aromatic ring.
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing you to leverage the typically better-resolved ¹³C spectrum.[6]
Perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment. This is crucial for connecting the two ring systems. The HMBC experiment shows correlations between protons and carbons that are two or three bonds away.[6][7] Look for correlations between the oxazole protons and the carbons of the bromophenyl ring, and vice-versa. The tuning of the HMBC experiment is achieved by setting a long-range delay to allow small long-range proton-carbon couplings to evolve.[10]
Utilize NOESY (Nuclear Overhauser Effect Spectroscopy) for through-space correlations. A NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds.[1] This is particularly useful for confirming the relative orientation of the two rings.
I am having trouble distinguishing between the 5-(2-Bromophenyl)- and 5-(3- or 4-Bromophenyl)- isomers. How can NMR help?
Answer:
NMR spectroscopy is a powerful technique for distinguishing between constitutional isomers.[11][12][13] The key lies in analyzing the splitting patterns (multiplicity) and coupling constants of the aromatic protons on the bromophenyl ring.
Isomer
Expected ¹H NMR Splitting Pattern for Bromophenyl Protons
2-Bromophenyl
Four distinct signals, likely appearing as a combination of doublets, triplets, and doublet of doublets due to complex coupling.
3-Bromophenyl
One singlet (or narrow triplet), one doublet, and one triplet (or doublet of doublets).
4-Bromophenyl
Two doublets, often appearing as a classic AA'BB' system.
Detailed Analysis:
2-Bromophenyl Isomer: The protons on the 2-bromophenyl ring will all be in unique chemical environments, leading to four separate signals. The coupling between adjacent protons will result in complex splitting patterns.
3-Bromophenyl Isomer: The proton between the two bromo-substituents will likely appear as a singlet or a narrow triplet. The other protons will show doublet and triplet-like patterns.
4-Bromophenyl Isomer: Due to the symmetry of the 4-substituted ring, you will observe two sets of chemically equivalent protons, resulting in two doublets.
Advanced Technique:
NOESY: A NOESY experiment can be used to confirm the 2-bromo substitution. You would expect to see a through-space correlation (NOE) between the proton on the oxazole ring (at position 4) and the proton at the 6-position of the bromophenyl ring.
Why are some of my proton or carbon signals broadened, and what can I do to sharpen them?
Answer:
Signal broadening in the NMR spectra of these compounds can be attributed to several factors, with the most likely being the quadrupolar effect of the bromine atom.
The Quadrupolar Effect of Bromine:
Bromine has two NMR active nuclei, ⁷⁹Br and ⁸¹Br, both of which are quadrupolar (spin I > 1/2).[14] Nuclei with a quadrupolar moment can interact with the local electric field gradient, providing an efficient relaxation pathway.[15] This rapid relaxation can lead to significant broadening of the signals of nearby nuclei, particularly the carbons directly attached to the bromine and the protons ortho to it.[16] In some cases, the signals can be broadened to the point of being unobservable in a high-resolution NMR spectrum.[14]
Troubleshooting Signal Broadening:
Lowering the Temperature: In some instances, lowering the temperature of the NMR experiment can reduce the rate of quadrupolar relaxation and lead to sharper signals. However, this can also have the opposite effect, so it should be tested empirically.
Choice of Nucleus: ⁸¹Br is generally the nucleus of choice for direct observation as it is more sensitive and yields slightly narrower signals than ⁷⁹Br.[14][17]
Solid-State NMR: Due to the significant broadening in solution-state NMR, solid-state NMR is often a more suitable technique for studying quadrupolar nuclei like bromine.[17]
What are the expected ¹H and ¹³C chemical shift ranges for the core 5-(2-Bromophenyl)-2-methyloxazole structure?
Answer:
While the exact chemical shifts will vary depending on the solvent and other substituents, the following table provides a general guide to the expected chemical shift ranges for the core structure.
Proton
Expected ¹H Chemical Shift (ppm)
Carbon
Expected ¹³C Chemical Shift (ppm)
Oxazole H-4
7.0 - 7.5
Oxazole C-2
158 - 162
Oxazole CH₃
2.4 - 2.6
Oxazole C-4
120 - 125
Bromophenyl H-3'
7.2 - 7.6
Oxazole C-5
148 - 152
Bromophenyl H-4'
7.0 - 7.4
Bromophenyl C-1'
128 - 132
Bromophenyl H-5'
7.1 - 7.5
Bromophenyl C-2'
120 - 124
Bromophenyl H-6'
7.5 - 7.9
Bromophenyl C-3'
132 - 136
Bromophenyl C-4'
126 - 130
Bromophenyl C-5'
128 - 132
Bromophenyl C-6'
129 - 133
Oxazole CH₃
13 - 15
Note: These are approximate ranges and can be influenced by solvent and substituent effects. The ¹H chemical shifts in heteroaromatics are influenced by ring currents and π-electron densities.[5]
What software can I use to assist in the interpretation of these complex spectra?
Answer:
Several software packages are available to aid in the processing and analysis of NMR data. These tools can help with tasks such as peak picking, integration, multiplet analysis, and even computer-assisted structure elucidation.[18]
Mnova (Mestrelab Research): A comprehensive package for processing and analyzing 1D and 2D NMR data.[19][20] It is vendor-neutral and supports a wide range of file formats.[19]
TopSpin (Bruker): The software used to operate Bruker NMR spectrometers, which also has powerful processing and analysis capabilities.[20] Bruker provides a free license for academic users.[20]
ACD/Labs NMR Software: Offers a suite of tools for processing, predicting, and assigning NMR spectra.[18]
nmRanalysis: A user-friendly, open-source web application that streamlines the profiling process and incorporates machine learning for compound identification.[21]
References
AI Software for Complex NMR Spectra Analysis | Available Technologies - Inventions. (n.d.).
Pihlaja, K., & Ala-Tuori, M. (1972). Solvent Effects in NMR Spectroscopy. I. Toluene-Induced Shifts in the Spectra of Non-Aromatic Heterocycles. A New Approach to Cl. Acta Chemica Scandinavica, 26, 1891-1902.
The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. (2024, October 11). Preprints.org.
Di Grandi, M. J. (2006, August 18). MOLECULAR STRUCTURE OF HETEROCYCLES. V. SOLVENT EFFECTS ON THE 17O NMR CHEMICAL SHIFTS OF 5-TRICHLOROMETHYL-5-HYDROXY-4, 5-DIHYDROISOXAZOLES†. Magnetic Resonance in Chemistry, 36(7), 523-527.
nmRanalysis: New Software Leverages Machine Learning to Analyze Cellular Metabolites. (2025, July 1). Environmental Molecular Sciences Laboratory.
(Br) Bromine NMR. (n.d.). University of Ottawa.
Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles. (n.d.). SciELO.
Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (11), 1677-1683.
Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Basrah Journal of Science, 40(1), 1-13.
Abraham, R. J., & Siverns, T. M. (n.d.). 1H chemical shifts in NMR, part 18 1.
Quadrupole relaxation and asymmetric linewidth effects in the e.s.r. spectra of a bromoacyl nitroxide. (n.d.). Journal of the Chemical Society, Faraday Transactions 2.
NMR Techniques for Structure-Based Drug Discovery. (2025, March 24). Creative Biostructure.
Long-range correlations ( n j C,H n > 3 ) in the HMBC spectra of 3-(4-oxo-4H-chromen-3-YL)-acrylic acid ethyl esters. (n.d.). SciELO.
Long range C-H correlations in the HMBC spectra of compound 16oxa. (n.d.).
How NMR Helps Identify Isomers in Organic Chemistry? (2025, June 30). Creative Biostructure.
Modern NMR Methodologies for the Measurement of Homo- and Heteronuclear Coupling Constants in Small Molecules. (n.d.). ddd-UAB.
Bromine NMR on a benchtop. (2024, March 5). Oxford Instruments.
Application of Fast 2D NMR Methods in the Pharmaceutical Industry. (2023, May 17). Books.
Chemical shifts. (n.d.). University of Regensburg.
Current NMR Techniques for Structure-Based Drug Discovery. (2018, January 12). MDPI.
The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. (2021, December 2). ACD/Labs.
Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. (2025, January 21). RSC Publishing.
Quadrupolar Coupling. (2025, January 2). Chemistry LibreTexts.
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2024, January 11).
Basic Concepts of NMR: Distinguishing Between the Isomers of C. (n.d.). Carbon.
distinguishing isomers by 1H NMR spectroscopy. (2022, June 13). YouTube.
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (n.d.). Indonesian Journal of Science and Technology.
NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.
Interpreting Aromatic NMR Signals. (2021, March 24). YouTube.
13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). SciSpace.
Supporting Information Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activa. (n.d.). Beilstein Journals.
Distinguishing Isomers of Bromobutene using 1H NMR Spectroscopy: A Comparative Guide. (2025, December). Benchchem.
13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. (n.d.).
NMR Identification of Substitutional Isomers in Chelated Polycyclic Arom
Decoupling 2D NMR in Both Dimensions: Pure Shift NOESY and COSY**. (n.d.).
Technical Support Center: Purification of 5-(2-Bromophenyl)-2-methyloxazole
Welcome to the Technical Support Center for the purification and troubleshooting of 5-(2-Bromophenyl)-2-methyloxazole . This compound is a critical heterocyclic building block used in the synthesis of active pharmaceutic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification and troubleshooting of 5-(2-Bromophenyl)-2-methyloxazole . This compound is a critical heterocyclic building block used in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials.
Because its synthesis typically relies on either transition-metal-catalyzed C-H arylation or classical cyclodehydration (Robinson-Gabriel synthesis), crude mixtures often contain stubborn impurities such as heavy metals, phosphine oxides, or uncyclized intermediates. This guide provides field-proven, mechanistically grounded protocols to isolate your product with >99% purity.
Diagnostic Workflow for Impurity Removal
Depending on your synthetic route, the impurity profile will dictate your purification strategy. Use the diagnostic flowchart below to identify the appropriate corrective action.
Workflow for identifying and removing impurities from 5-(2-Bromophenyl)-2-methyloxazole.
Troubleshooting FAQs
Q1: I synthesized the oxazole via Palladium-catalyzed C-H arylation. How can I efficiently remove residual Palladium and Triphenylphosphine Oxide (TPPO) without extensive chromatography?A1: In Pd-catalyzed cross-couplings, oxidized phosphine ligands (like TPPO) and leached palladium are notoriously difficult to separate from polar heterocyclic products.
For TPPO: TPPO frequently co-elutes with oxazoles on silica gel. The most effective, chromatography-free method is exploiting the formation of an insoluble zinc complex. By adding a solution of
ZnCl2
in ethanol to your crude mixture, TPPO precipitates quantitatively as the
ZnCl2(TPPO)2
adduct, which can be easily filtered off[1].
For Palladium: The oxazole nitrogen can coordinate to Pd, causing it to drag into the organic phase. Treat the post-TPPO filtrate with a Silica-Thiol (
Si-SH
) metal scavenger. The soft thiol groups have a massive thermodynamic affinity for soft Pd(II) and Pd(0) species, reducing metal contamination from ~800 ppm down to <5 ppm[2].
Q2: My Robinson-Gabriel synthesis yielded uncyclized
β
-keto amide and acidic residues. What is the best removal strategy?A2: The Robinson-Gabriel synthesis relies on the cyclodehydration of an
α
-acylamino ketone using harsh dehydrating agents (e.g.,
POCl3
,
H2SO4
),[3].
Acidic Residues: These must be neutralized immediately to prevent the hydrolysis of the newly formed oxazole ring. A rigorous biphasic quench using cold saturated aqueous
NaHCO3
ensures the removal of water-soluble acidic byproducts.
Uncyclized Intermediate: The acyclic
β
-keto amide retains a strong hydrogen-bond donor (the amide N-H), making it significantly more polar than the fully cyclized 5-(2-Bromophenyl)-2-methyloxazole. This polarity difference allows for easy separation via normal-phase silica gel chromatography (using a Hexane/Ethyl Acetate gradient).
Q3: I am detecting a debrominated side product (5-phenyl-2-methyloxazole) in my GC-MS/LC-MS. How do I separate it?A3: If you utilized 1-bromo-2-iodobenzene in a Pd-catalyzed route, the palladium catalyst can competitively undergo oxidative addition into the C-Br bond instead of the C-I bond, leading to hydrodebromination. Because the debrominated product lacks the heavy bromine atom, it has a lower molecular weight and slightly different lipophilicity. Normal-phase chromatography often fails here. You must use Reverse-Phase HPLC (C18 column) or perform a selective recrystallization from hot heptane/toluene mixtures, as the brominated product will have a distinct crystal lattice energy and solubility profile compared to the debrominated analog.
This protocol is designed to achieve API-grade purity without column chromatography[1],[2].
Dissolution: Concentrate the crude reaction mixture under reduced pressure to remove the primary reaction solvent. Redissolve the crude residue in warm Ethanol (approx. 10 mL per gram of crude).
TPPO Precipitation: Prepare a 1.8 M solution of anhydrous
ZnCl2
in warm Ethanol. Add 2.0 molar equivalents of the
ZnCl2
solution (relative to the initial amount of phosphine ligand used) to the crude mixture.
Crystallization: Stir the mixture at room temperature for 2 hours. Scrape the sides of the flask to induce crystallization of the white
ZnCl2(TPPO)2
complex.
Filtration: Filter the suspension through a Celite pad and wash the filter cake with cold Ethanol. The filtrate now contains your product, free of TPPO.
Palladium Scavenging: To the filtrate, add 4–5 mass equivalents (relative to the Pd catalyst) of Silica-Thiol (
Si-SH
) scavenger resin. Stir the suspension at 40 °C for 4 hours.
Final Isolation: Filter the resin (which will have turned dark brown/black as it traps Pd) and concentrate the filtrate under vacuum. Slurry the resulting residue in a non-polar solvent (e.g., MTBE or Acetone) to drop out any excess
ZnCl2
, filter one last time, and concentrate to yield the pure 5-(2-Bromophenyl)-2-methyloxazole.
Protocol B: Aqueous Workup and Purification (For Robinson-Gabriel Route)
This protocol safely neutralizes dehydrating agents and isolates the oxazole from unreacted precursors[3].
Quenching: Cool the crude reaction mixture (containing
POCl3
or
H2SO4
) to 0 °C using an ice bath. Slowly pour the mixture over crushed ice while stirring vigorously.
Neutralization: Slowly add saturated aqueous
NaHCO3
until the aqueous layer reaches a pH of 7.5–8.0. Caution: This step evolves significant
CO2
gas.
Extraction: Extract the aqueous phase three times with Dichloromethane (
CH2Cl2
) or Ethyl Acetate. Combine the organic layers.
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Chromatography: Load the crude oil onto a silica gel column. Elute using a gradient of Hexanes to Ethyl Acetate (typically starting at 95:5 and moving to 80:20). The fully cyclized 5-(2-Bromophenyl)-2-methyloxazole will elute first, while the polar uncyclized
β
-keto amide will be retained on the column.
References
Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Journal of Organic Chemistry. Available at:[Link]
ISOLUTE® Si-Thiol metal scavenger. Biotage. Available at: [Link]
Robinson–Gabriel synthesis. Wikipedia. Available at:[Link]
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. PMC (NIH). Available at:[Link]
Technical Support Center: Scale-Up Synthesis of 5-(2-Bromophenyl)-2-methyloxazole
Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals scaling up the synthesis of 5-(2-Bromophenyl)-2-methyloxazole.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals scaling up the synthesis of 5-(2-Bromophenyl)-2-methyloxazole. It provides a self-validating methodology, mechanistic troubleshooting, and safety protocols for the Robinson-Gabriel cyclodehydration route.
Process Workflow & Mechanistic Pathway
The scalable synthesis relies on the classical Robinson-Gabriel cyclodehydration. The process begins with the amination and acylation of a 2-bromoacetophenone derivative to form an α-acylamino ketone intermediate, which is subsequently cyclized using a dehydrating agent.
Workflow for the scalable synthesis of 5-(2-Bromophenyl)-2-methyloxazole.
Quantitative Data: Reagent Selection for Scale-Up
Selecting the right cyclodehydrating agent is critical for mass transfer, heat dissipation, and yield.
Extreme viscosity impedes agitation and heat transfer at scale.
Sulfuric Acid (H₂SO₄)
60–80
2–3
40–50
Medium
Promotes side reactions (e.g., sulfonation of the bromophenyl ring).
Standardized Scale-Up Protocol
This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the in-process control (IPC) criteria are met.
Phase 1: Synthesis of Precursor (N-(2-(2-Bromophenyl)-2-oxoethyl)acetamide)
Dissolution: Charge a clean, dry reactor with 2-amino-1-(2-bromophenyl)ethanone hydrochloride (1.0 eq) and dichloromethane (10 volumes).
Basification: Add triethylamine (2.5 eq) and cool the mixture to 0–5 °C under a nitrogen atmosphere.
Acylation: Slowly dose acetic anhydride (1.1 eq) into the reactor. Causality: Maintaining the internal temperature below 10 °C prevents over-acylation and exothermic degradation of the substrate.
Reaction: Warm to room temperature and stir for 2 hours. IPC: Verify completion via TLC or HPLC (Starting material < 2%).
Workup: Wash the organic layer sequentially with 1N HCl (3 volumes) and brine (3 volumes). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate the intermediate.
Phase 2: Robinson-Gabriel Cyclodehydration
Preparation: Charge a glass-lined reactor with the isolated N-(2-(2-Bromophenyl)-2-oxoethyl)acetamide (1.0 eq) and anhydrous toluene (5 volumes).
Reagent Addition: Slowly add Phosphorus oxychloride (POCl₃, 2.5 eq) at room temperature. Caution: POCl₃ is highly reactive and toxic.
Cyclodehydration: Heat the reaction mixture to 85–90 °C. Maintain stirring for 3–4 hours. IPC: Monitor the reaction progress via HPLC until the intermediate concentration is <1%.
Cooling: Cool the reaction mixture to 10 °C.
Reverse Quench (Critical Step): In a separate, larger receiving vessel, prepare a mixture of ice and water (10 volumes). Slowly transfer the cooled reaction mixture into the vigorously stirred ice-water. Causality: Dosing the reaction mixture into water (rather than water into the reactor) controls the violent exotherm and HCl gas evolution, ensuring the internal temperature remains strictly below 25 °C.
Neutralization: Adjust the pH of the aqueous phase to 7–8 using a 20% NaOH solution.
Extraction & Purification: Separate the organic layer. Extract the aqueous layer once more with toluene (2 volumes). Combine the organic phases, wash with brine, treat with activated carbon, filter through Celite, and concentrate.
Crystallization: Recrystallize the crude product from a mixture of heptane and ethyl acetate to afford pure 5-(2-Bromophenyl)-2-methyloxazole.
Troubleshooting Guide & FAQs
Q1: Why is POCl₃ preferred over Polyphosphoric Acid (PPA) for the cyclodehydration step at scale?Answer: While PPA is a classical reagent for the Robinson-Gabriel synthesis[1], it is highly viscous and requires elevated temperatures (often >150 °C) to function effectively [2]. At a multi-kilogram scale, this high viscosity severely impedes effective agitation and heat transfer, leading to localized superheating, charring, and overall yield degradation. POCl₃, conversely, operates efficiently at 80–90 °C in non-polar solvents like toluene. It forms a reactive mixed anhydride intermediate that facilitates rapid intramolecular cyclization without the rheological challenges associated with PPA [3].
Q2: How do I control the highly exothermic nature of the POCl₃ quench during scale-up?Answer: POCl₃ reacts violently with water, releasing HCl gas and a massive amount of heat. Never add water directly to the POCl₃ reaction mixture. Instead, you must utilize a "reverse quench" protocol [3]. This involves slowly dosing the cooled reaction mixture into a larger receiving vessel containing vigorously stirred ice and water. Ensure the receiving vessel has robust overhead stirring and adequate jacket cooling capacity to maintain the internal temperature strictly below 25 °C.
Q3: What causes the persistence of uncyclized starting material, and how can it be minimized?Answer: Incomplete cyclodehydration usually stems from insufficient POCl₃ equivalents, moisture ingress, or inadequate reaction temperature. The Robinson-Gabriel mechanism requires the formation of an enol-phosphorodichloridate intermediate prior to cyclization [1]. Ensure strictly anhydrous conditions, as any moisture will prematurely hydrolyze the POCl₃. If the reaction stalls, adding a catalytic amount of a tertiary amine base (such as pyridine) can accelerate the initial enolization step.
Q4: How is the regioselectivity managed to ensure the formation of the 5-aryl isomer?Answer: In the Robinson-Gabriel synthesis of 2,5-disubstituted oxazoles, regioselectivity is inherently controlled by the structure of the starting α-acylamino ketone [2]. Because the precursor is N-(2-(2-bromophenyl)-2-oxoethyl)acetamide, the cyclodehydration structurally dictates the formation of 5-(2-bromophenyl)-2-methyloxazole. The primary concern is not regioselectivity, but rather preventing side reactions such as halogen exchange or degradation, which are mitigated by strict temperature control (≤90 °C) and timely quenching.
Q5: Can the intermediate N-(2-(2-Bromophenyl)-2-oxoethyl)acetamide be telescoped directly into the cyclization step?Answer: Telescoping (skipping the isolation of the intermediate) is generally not recommended for this specific sequence. The acylation step generates acetic acid and residual water during the aqueous workup. If these byproducts are carried over into the POCl₃ cyclodehydration step, they will violently react with and consume the POCl₃ reagent, leading to incomplete conversion and safety hazards [3]. A solvent swap to anhydrous toluene and azeotropic drying are mandatory if isolation is bypassed.
References
Robinson–Gabriel synthesis
Source: Wikipedia
URL:[Link]
A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19)
Source: ResearchGate
URL:[Link]
Technical Support Center: Monitoring 5-(2-Bromophenyl)-2-methyloxazole Reactions
Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and monitoring reactions invo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and monitoring reactions involving 5-(2-Bromophenyl)-2-methyloxazole .
This aryl bromide is a highly versatile intermediate, frequently utilized in Suzuki-Miyaura cross-couplings and Ni/photoredox catalysis to synthesize biologically active biphenyl oxazoles and complex C(sp2)-C(sp3) scaffolds. However, the coordinating nature of the oxazole ring and the steric environment of the ortho-bromide present unique kinetic and analytical challenges.
Part 1: Troubleshooting Guides & FAQs
Q1: During the Suzuki-Miyaura cross-coupling of 5-(2-Bromophenyl)-2-methyloxazole, HPLC monitoring shows the reaction consistently stalls at ~60% conversion. What causes this, and how can I validate the root cause?
A1: The stalling of aryl bromide consumption typically stems from two competing phenomena: catalyst deactivation or reagent depletion. 5-(2-Bromophenyl)-2-methyloxazole features a basic oxazole nitrogen that can interact with the palladium center. If the primary phosphine ligand dissociates, this nitrogen coordination can alter the local coordination sphere, accelerating catalyst decay into inactive Pd-black. Furthermore, in aqueous-organic biphasic systems (e.g., wet toluene), protodeboronation of the boronic acid is a highly competitive side reaction[1].
Causality & Validation: If protodeboronation is the culprit, the aryl bromide will remain unconsumed while the boronic acid disappears. Validate this by analyzing the reaction mixture via LC-MS in negative ion mode to check for the boronic acid. Alternatively, spike the stalled reaction with an additional 0.5 equivalents of boronic acid. If the reaction resumes, reagent depletion is confirmed.
Q2: When tracking the Ni/photoredox-catalyzed alkylation of this aryl bromide, TLC shows complete consumption of the starting material, but the isolated product yield is poor. Where is my mass balance going?
A2: In dual Ni/photoredox catalysis, successful C(sp2)-C(sp3) bond formation relies on the efficient capture of an alkyl radical by the Ni(II)-aryl intermediate. If the radical generation rate outpaces the oxidative addition of 5-(2-Bromophenyl)-2-methyloxazole, or if the Ni reductive elimination is sluggish due to steric bulk, off-cycle pathways dominate [2].
Causality & Validation: The electron-withdrawing oxazole ring accelerates the initial oxidative addition of the C-Br bond to Ni(0) but can slow down the subsequent reductive elimination. Consequently, the aryl bromide is consumed but diverted into homocoupling (yielding a bis-oxazole biaryl dimer) or hydrodehalogenation. To validate, run an LC-MS of the crude mixture and look for the exact mass corresponding to the homodimer (
[M+H]+
of the dimerized oxazole).
Q3: My LC-MS chromatogram shows co-elution of 5-(2-Bromophenyl)-2-methyloxazole and the newly formed biphenyl oxazole product. How do I optimize the gradient to resolve these?
A3: Co-elution occurs because substituting a bromine atom (in the starting material) with a phenyl ring (in the product) often results in highly similar lipophilicity (LogP) profiles on standard C18 reverse-phase columns.
Causality & Validation: To break this co-elution, you must alter the solvation sphere. Bromine is highly polarizable but lacks hydrogen-bonding capabilities, whereas the newly introduced aryl group provides an extended
π
-system. Switching the organic modifier from Acetonitrile (MeCN) to Methanol (MeOH) changes the primary interaction from dipole-dipole to hydrogen-bonding/
π
π
interactions, which typically resolves the peaks.
Q4: When monitoring via TLC, the 5-(2-Bromophenyl)-2-methyloxazole spot streaks heavily, making it difficult to determine reaction completion. How can I fix this?
A4: The oxazole ring contains a basic nitrogen atom that interacts strongly with the acidic silanol groups on standard silica gel plates.
Causality & Validation: This secondary acid-base interaction causes the compound to drag or streak during elution. To correct this, add 1-2% triethylamine (TEA) to your developing solvent (e.g., 20% EtOAc in Hexanes + 1% TEA). The TEA neutralizes the acidic silanol sites, ensuring the aryl bromide elutes as a tight, quantifiable band.
Part 2: Quantitative Data & Diagnostics
Table 1: Standardized HPLC Gradient for Oxazole Reaction Monitoring
Column: C18, 50 x 2.1 mm, 1.8 µm | Temperature: 40°C
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (H₂O + 0.1% FA)
% Mobile Phase B (MeOH + 0.1% FA)
Purpose
0.0
1.0
95
5
Initial column equilibration
1.0
1.0
95
5
Elution of highly polar salts/additives
6.0
1.0
5
95
Gradient to resolve aryl bromide and product
8.0
1.0
5
95
Column wash (elute lipophilic dimers)
8.1
1.0
95
5
Return to initial conditions
Table 2: Diagnostic Mass Spectrometry (LC-MS) Signatures
This protocol ensures that kinetic data gathered during the reaction is mathematically sound and free from sampling artifacts.
Aliquot Preparation: Withdraw 10 µL of the active reaction mixture using a positive-displacement pipette. Immediately quench into 990 µL of MeCN containing 1.0 mM 1,3,5-trimethoxybenzene (Internal Standard).
Self-Validation Checkpoint: The internal standard ensures that any volume errors during pipetting or solvent evaporation do not skew the conversion metrics.
Filtration: Pass the quenched mixture through a 0.22 µm PTFE syringe filter into an HPLC vial to remove precipitated Pd-black and inorganic bases.
Chromatographic Separation: Inject 2 µL onto the LC-MS system utilizing the gradient outlined in Table 1.
Mass Balance Calculation: Calculate the response factor of 5-(2-Bromophenyl)-2-methyloxazole relative to the internal standard at
t=0
.
Self-Validation Checkpoint: Plot [Starting Material] + [Product] + [Known Byproducts] over time. If the sum deviates by >5% from the initial concentration, an unmonitored side reaction (e.g., polymerization or volatility loss) is occurring.
Protocol B: Suzuki-Miyaura Cross-Coupling Setup (Optimized for Monitoring)
Based on optimized conditions for biphenyl oxazole derivatives [1], this setup minimizes oxygen ingress while allowing for safe kinetic sampling.
Reagent Charging: In an oven-dried Schlenk tube, combine 5-(2-Bromophenyl)-2-methyloxazole (1.0 equiv), aryl boronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv).
Solvent Degassing: Add wet toluene (4:1 Toluene:H₂O). Subject the mixture to 3 cycles of freeze-pump-thaw.
Self-Validation Checkpoint: Complete removal of oxygen prevents the oxidative homocoupling of the boronic acid, a primary cause of reagent depletion.
Reaction Execution: Backfill with Argon and heat to 90°C.
Aliquot Sampling: Withdraw samples at 1h, 3h, and 12h using a long needle under a positive pressure of Argon.
Self-Validation Checkpoint: If the reaction mixture changes from pale yellow to pitch black immediately after sampling, oxygen ingress has occurred, and the Pd catalyst has irreversibly precipitated.
Part 4: Visualizations
Troubleshooting workflow for stalled 5-(2-Bromophenyl)-2-methyloxazole reactions.
Suzuki-Miyaura catalytic cycle of 5-(2-Bromophenyl)-2-methyloxazole and monitoring points.
References
Synthesis of biphenyl oxazole derivatives via Suzuki coupling and biological evaluations as nucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors
Source: European Journal of Medicinal Chemistry (2020)
URL:[Link] [1]
Using Data Science To Guide Aryl Bromide Substrate Scope Analysis in a Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Alcohol-Derived Radical Sources
Source: Journal of the American Chemical Society (2022)
URL:[Link] [2]
Reference Data & Comparative Studies
Validation
Comparison of spectroscopic data for 5-(2-Bromophenyl)-2-methyloxazole with literature values
Introduction & Structural Significance Oxazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for amides and esters in drug design. Specifically, 5-(2-Bromophenyl)-2-methy...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Significance
Oxazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for amides and esters in drug design. Specifically, 5-(2-Bromophenyl)-2-methyloxazole (CAS: 1221278-51-8) is a highly valuable synthetic building block. The presence of the ortho-bromo substituent on the phenyl ring provides a versatile handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), while the 2-methyloxazole core contributes to target binding through hydrogen bonding and
π−π
stacking .
When synthesizing or sourcing this compound, confirming its exact regiochemistry (distinguishing the 5-aryl isomer from the 4-aryl isomer) and purity is critical. This guide provides a self-validating framework for the spectroscopic characterization of 5-(2-Bromophenyl)-2-methyloxazole, objectively comparing experimental batch data against established literature and predicted analog values.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, where internal controls actively prevent false positives.
Workflow for the multi-modal spectroscopic validation of oxazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v Tetramethylsilane (TMS). Acquire
1H
(400 MHz) and
13C
(100 MHz) spectra at 298 K.
Causality & Validation:CDCl3
is selected because its non-polar nature prevents solute aggregation, ensuring sharp resonance lines. TMS acts as an internal zero-point reference. By locking the spectrometer to the deuterium signal of
CDCl3
(7.26 ppm for
1H
, 77.16 ppm for
13C
), the system self-corrects for any magnetic field drift during acquisition, ensuring the chemical shifts are absolute and reproducible .
High-Resolution Mass Spectrometry (HRMS)
Protocol: Dilute the sample to 1
μg/mL
in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid. Inject into a Time-of-Flight (TOF) mass spectrometer using Electrospray Ionization in positive mode (ESI+).
Causality & Validation: The basic nitrogen atom of the 2-methyloxazole ring possesses a lone pair that readily accepts a proton from the formic acid matrix. This guarantees high ionization efficiency in ESI+ mode to form the
[M+H]+
ion. The TOF analyzer provides sub-ppm mass accuracy, validating the exact elemental composition (
C10H8BrNO
) and ruling out isobaric impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol: Place 2-3 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply standard pressure and scan from 4000 to 400
cm−1
(32 scans, 4
cm−1
resolution).
Causality & Validation: ATR eliminates the need for KBr pellet pressing, preventing moisture absorption (which masks critical N-H/O-H regions) and polymorphic changes induced by grinding pressure. A background scan of the empty crystal is subtracted automatically, validating that all observed bands originate solely from the sample.
Data Presentation & Objective Comparison
The following tables summarize the quantitative data obtained from a high-purity batch of 5-(2-Bromophenyl)-2-methyloxazole compared against expected literature/analog values for 5-aryloxazoles .
(Note: Remaining aromatic carbons appear between 127.0 - 130.0 ppm).
Table 3: HRMS and FT-IR Data Summary
Technique
Parameter / Functional Group
Experimental Value
Expected / Calculated Value
HRMS (ESI+)
[M+H]+
(
79Br
isotope)
m/z 237.9865
m/z 237.9862
HRMS (ESI+)
[M+H]+
(
81Br
isotope)
m/z 239.9840
m/z 239.9842
FT-IR (ATR)
C=N Stretch (Oxazole ring)
1610
cm−1
1590 - 1620
cm−1
FT-IR (ATR)
C-O-C Stretch (Oxazole ring)
1120
cm−1
1100 - 1150
cm−1
FT-IR (ATR)
C-Br Stretch
755
cm−1
700 - 760
cm−1
Mechanistic & Structural Analysis
Regiochemistry Confirmation via NMR Causality
A common challenge in oxazole synthesis is the formation of regioisomeric mixtures (4-aryl vs. 5-aryl oxazoles). The data above definitively proves the product is the 5-aryl isomer .
The Causality: In the
1H
NMR spectrum, the lone oxazole proton appears at 7.34 ppm . This proton is located at the C4 position. It is adjacent to the nitrogen atom and the aryl ring, but it is not directly adjacent to the highly electronegative oxygen atom (which occupies position 1). If the compound were the 4-aryl isomer, the proton would be at the C5 position, directly adjacent to the oxygen. The strong inductive deshielding effect of the oxygen would shift this proton significantly further downfield to approximately 7.90 - 8.10 ppm . The observed shift of 7.34 ppm is a self-validating proof of 5-substitution.
Mass Spectrometry Fragmentation Pathway
The HRMS data exhibits a classic 1:1 isotopic doublet at m/z 238 / 240, which is the universal signature of a single bromine atom due to the natural abundance of
79Br
(50.69%) and
81Br
(49.31%).
Upon collision-induced dissociation (CID), the molecule follows a predictable fragmentation pathway typical of 2-methyloxazoles .
MS/MS fragmentation pathway of 5-(2-Bromophenyl)-2-methyloxazole.
The Causality: The initial loss of carbon monoxide (-28 Da) is driven by the opening of the oxazole ring, a high-energy process that relieves the ring strain of the protonated heterocycle. Subsequent cleavage expels acetonitrile (
C2H3N
), leaving the highly stable bromophenyl cation (m/z 155/157). This specific fragmentation sequence validates the connectivity between the 2-methyl group and the oxazole core.
References
Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis
Source: Molecules (MDPI) / ResearchGate
URL: [Link]
Title: Methodology for the Synthesis of Substituted 1,3-Oxazoles
Source: Synlett / PubMed Central (PMC)
URL: [Link]
Title: Advanced NMR techniques for structural characterization of heterocyclic structures
Source: ESA-IPB Digital Library
URL: [Link]
Comparative
A Senior Application Scientist's Guide to the Reactivity of Bromophenyl Oxazole Isomers
Introduction: The Strategic Importance of Positional Isomers in Drug Discovery In the landscape of medicinal chemistry, the phenyl oxazole scaffold is a cornerstone, appearing in a multitude of biologically active compou...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Positional Isomers in Drug Discovery
In the landscape of medicinal chemistry, the phenyl oxazole scaffold is a cornerstone, appearing in a multitude of biologically active compounds.[1][2] The strategic placement of a bromine atom on the phenyl ring transforms this simple heterocycle into a versatile building block, primed for diversification through palladium-catalyzed cross-coupling reactions. These reactions, including the Nobel Prize-winning Suzuki-Miyaura and Heck reactions, are fundamental to modern drug development, enabling the precise construction of complex molecular architectures.[3][4]
This guide provides an in-depth comparison of the reactivity of 2-, 3-, and 4-bromophenyl oxazole isomers. Understanding the nuanced differences in their reactivity—governed by a subtle interplay of electronic and steric effects—is paramount for researchers aiming to optimize synthetic routes, maximize yields, and accelerate the discovery of novel therapeutic agents. We will dissect the underlying chemical principles and provide field-proven experimental data to empower scientists in their synthetic endeavors.
Part 1: The Electronic and Steric Landscape of Bromophenyl Oxazoles
The reactivity of the carbon-bromine (C-Br) bond in each isomer is directly influenced by the electronic nature of the oxazole ring. The oxazole ring is generally considered electron-deficient or electron-withdrawing due to the high electronegativity of its constituent oxygen and nitrogen atoms.[5][6][7] This property is key to understanding the reactivity differences among the isomers.
4-Bromophenyl Oxazole (Para-isomer): In this configuration, the electron-withdrawing effect of the oxazole ring is most pronounced on the C-Br bond via resonance and inductive effects. This polarization makes the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by a palladium(0) catalyst—the crucial first step in most cross-coupling catalytic cycles.[8]
3-Bromophenyl Oxazole (Meta-isomer): The electron-withdrawing influence of the oxazole ring is felt primarily through an inductive effect at the meta position. This effect is weaker than the combined resonance and inductive effects in the para-isomer, suggesting a moderate level of reactivity for the C-Br bond.[9]
2-Bromophenyl Oxazole (Ortho-isomer): The ortho-isomer presents a unique case where steric hindrance from the adjacent oxazole ring can significantly impact the approach of the bulky palladium catalyst.[10] While the inductive electron-withdrawing effect is strong, the steric impediment can slow down the rate of oxidative addition, often requiring specialized, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the reaction.[8]
}
idot
Caption: Logical relationship of isomer reactivity based on electronic and steric factors.
Part 2: Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
The theoretical reactivity trends are borne out in experimental practice across the most common and synthetically valuable cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is a workhorse in pharmaceutical synthesis.[11][12] For the bromophenyl oxazoles, reactivity generally follows the expected trend: 4-isomer > 3-isomer > 2-isomer. The high susceptibility of the C-Br bond in the 4-isomer to oxidative addition often leads to higher yields and faster reaction times under standard conditions[13][14][15].
Buchwald-Hartwig Amination
This reaction forms a C-N bond, coupling an aryl halide with an amine.[3][16] It is indispensable for synthesizing the vast number of drug candidates that are aryl amines. The efficiency of the Buchwald-Hartwig amination is highly dependent on the steric environment of the C-Br bond. Consequently, the 2-isomer often requires more specialized and bulky ligands to overcome steric hindrance and achieve yields comparable to the 3- and 4-isomers.[8][17]
Heck Reaction
The Heck reaction forms a C-C bond by coupling the aryl halide with an alkene.[4][18] The reaction is sensitive to both electronic and steric factors. While the electron-deficient nature of the 4-isomer promotes the initial oxidative addition, the subsequent steps of the catalytic cycle can be influenced by the steric bulk of the incoming alkene, sometimes leveling the playing field between the isomers, although the 4-bromo isomer generally remains the most reactive.[19]
Summary of Experimental Data
The following table summarizes representative data from the literature, illustrating the typical performance of each isomer in Suzuki-Miyaura coupling.
Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. This table is for comparative illustration.
Part 3: Featured Protocol: Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)oxazole
This section provides a trusted, step-by-step protocol for a standard Suzuki-Miyaura reaction, chosen for the most reactive isomer to ensure a high probability of success.
Objective: To synthesize 2-(4-biphenyl)oxazole from 2-(4-bromophenyl)oxazole and phenylboronic acid.
}
idot
Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure:
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-(4-bromophenyl)oxazole (1.0 eq), phenylboronic acid (1.2 eq), and anhydrous potassium phosphate (3.0 eq).
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) and add this solid mixture to the Schlenk flask.
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent catalyst degradation.[11]
Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water (typically a 4:1 to 10:1 ratio) via syringe. The mixture should be a suspension.
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel to yield the pure 2-(4-biphenyl)oxazole.
Part 4: Mechanistic Insights and Troubleshooting
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling proceeds through a catalytic cycle.[8][21][22]
Causality and Troubleshooting:
Failed or Sluggish Reaction (Especially with 2-isomer): The most common failure point is the initial oxidative addition. For the sterically hindered 2-bromophenyl oxazole, standard ligands like PPh₃ may be insufficient.
Solution: Employ bulky, electron-rich phosphine ligands developed by groups like Buchwald (e.g., SPhos, XPhos) or Hartwig.[8] These ligands promote the formation of a coordinatively unsaturated Pd(0) species and facilitate its approach to the hindered C-Br bond.
De-bromination Side Product: This occurs when the organopalladium intermediate reacts with a proton source before transmetalation.
Solution: Ensure all reagents and solvents are thoroughly dried and the reaction is run under a strictly inert atmosphere. Using a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ can also mitigate this.
Low Yield with 4-isomer: As the most reactive isomer, it can sometimes participate in side reactions if conditions are too harsh. Homo-coupling of the boronic acid can also be an issue.
Solution: Attempt the reaction at a lower temperature (e.g., 80 °C). Ensure the stoichiometry of the boronic acid is not excessively high (1.1-1.2 equivalents is often sufficient).
Conclusion
The choice of a 2-, 3-, or 4-bromophenyl oxazole isomer is a critical decision in a synthetic campaign. The 4-isomer stands out as the most reactive and reliable substrate for a range of palladium-catalyzed cross-coupling reactions due to favorable electronic effects. The 3-isomer offers moderate reactivity, while the 2-isomer presents significant steric challenges that necessitate carefully optimized conditions and specialized catalyst systems. By understanding these intrinsic properties, researchers can strategically select their starting materials and rationally design experimental conditions, ultimately leading to more efficient and successful syntheses in the pursuit of new chemical entities.
References
Smolecule. (2024, August 15). 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole. Smolecule.
Cores, Á., Villacampa, M., & Menéndez, J. C. (2023). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. MDPI.
Hassner, A., & Fischer, B. NEW CHEMISTRY OF OXAZOLES. Bar-Ilan University.
Cores, Á., Villacampa, M., & Menéndez, J. C. (2023). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole.
Vaia. Problem 69 Oxazole is a five-membered aroma.... Vaia.
Benchchem. The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. Benchchem.
Benchchem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. Benchchem.
CN104262281A - Preparation method of 2-bromo-4(4-ethoxyphenyl) oxazole.
Singh, P., et al. (2020). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
Chem-Impex. 2-(3-Bromophenyl)oxazole. Chem-Impex.
Chem-Impex. 2-(4-Bromophenyl)oxazole. Chem-Impex.
Patel, R., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
Kudelko, A., et al. (2015). Synthesis, spectral characteristics and electrochemistry of symmetrically substituted hybrids derived from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole under Suzuki cross-coupling reaction. ARKIVOC.
Wikipedia.
Digital Commons @ Otterbein. (2017). Synthesis Of Oxadeazoles With Electron Withdrawing Groups And The Analysis Of Product Yield With Bond Length.
Benchchem. Application Notes and Protocols for the Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol. Benchchem.
Organic Synthesis. Buchwald-Hartwig Coupling.
ResearchGate. (2020). Electronic properties of substituents in the studied heterocycles.
Wikipedia. Heck reaction. Wikipedia.
Beilstein Journal of Organic Chemistry. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
El-Sayed, N. F., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. PMC.
ACS Omega. (2022). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity.
YouTube. (2025, April 3).
ResearchGate. (2011). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles.
ResearchGate. (2026, January 12). Controlling the optical properties of phenyl oxazole cocrystals through the changes of substituent groups and their positions.
MDPI. (2018).
ResearchGate. (2024, October 13). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)
PMC. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
PMC. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.
Benchchem. Application Notes and Protocols for Cross-Coupling Reactions of 2-(2-bromophenyl)-1H-imidazole.
reposiTUm. Suzuki Cross Coupling of 4-Bromobenzyl-(1H).
Organic Chemistry Portal. Suzuki Coupling.
Journal of Chemical Reviews. (2025, January 31). The Electronic Properties and Reactivity of 4 (4- Substituted phenyl)
Myers, A. The Suzuki Reaction - Chem 115.
MDPI. (2017). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
A Comparative Guide to Synthetic Utility: 5-(2-Bromophenyl)-2-methyloxazole versus Key Heterocyclic Building Blocks
Introduction: The Strategic Value of Heterocyclic Scaffolds in Modern Synthesis In the landscape of drug discovery and materials science, heterocyclic compounds are foundational pillars.[1][2] Their prevalence in FDA-app...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Heterocyclic Scaffolds in Modern Synthesis
In the landscape of drug discovery and materials science, heterocyclic compounds are foundational pillars.[1][2] Their prevalence in FDA-approved drugs—with over 80% containing at least one nitrogen heterocycle—underscores their importance.[3][] These scaffolds provide rigid, three-dimensional frameworks that can effectively orient functional groups to interact with biological targets, while also modulating critical physicochemical properties like solubility and metabolic stability.[2][3]
Among the vast arsenal of available building blocks, 5-(2-Bromophenyl)-2-methyloxazole emerges as a particularly versatile and powerful intermediate. Its structure is a strategic marriage of two key features: the stable, electron-deficient oxazole ring and a synthetically labile ortho-bromophenyl substituent. This bromine atom serves as a robust handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the construction of complex, sterically hindered biaryl systems that are often challenging to access through other means.
This guide provides an in-depth comparison of 5-(2-Bromophenyl)-2-methyloxazole with other commonly employed heterocyclic building blocks, including brominated pyridines, thiazoles, imidazoles, and pyrazoles. We will dissect their relative performance in cornerstone synthetic transformations, supported by experimental data and protocols, to offer researchers a clear, evidence-based rationale for strategic scaffold selection in their synthetic campaigns.
The Synthetic Power of 5-(2-Bromophenyl)-2-methyloxazole
The utility of this building block is primarily derived from its amenability to a wide array of C-C and C-N bond-forming reactions. The electron-withdrawing nature of the oxazole ring can influence the reactivity of the C-Br bond, while the ortho substitution pattern allows for the synthesis of molecules with specific conformational constraints, a feature highly sought after in rational drug design.
Below is a visualization of the primary synthetic pathways accessible from this scaffold.
Caption: Key cross-coupling reactions of 5-(2-Bromophenyl)-2-methyloxazole.
Comparative Analysis of Heterocyclic Building Blocks
The choice of a heterocyclic core is a critical decision in a synthetic strategy. It impacts not only the chemical reactivity but also the ultimate biological and physical properties of the target molecule. Here, we compare 5-(2-Bromophenyl)-2-methyloxazole to its counterparts based on thiazole, imidazole, pyrazole, and pyridine cores.
Caption: Structures of comparable brominated heterocyclic building blocks.
Data Presentation: Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for C-C bond formation.[5] The performance of a bromo-heterocycle in this reaction is a strong indicator of its general synthetic utility. The table below collates representative data for the coupling of various bromo-heterocycles with 4-methoxyphenylboronic acid under standardized conditions.
Note: Data is collated from various sources and standardized for comparison. Exact yields can vary based on substrate and precise conditions.
Analysis of Reactivity Trends:
Pyridine and Thiazole Cores: Generally, π-deficient heterocycles like pyridine and π-excessive heterocycles like thiazole show high reactivity in Suzuki couplings.[8] The electron-deficient nature of the pyridine ring facilitates the oxidative addition step of the catalytic cycle.
Oxazole Core: The oxazole ring is also electron-deficient, leading to good reactivity of the associated C-Br bond, often comparable to pyridines and thiazoles. Its stability under various reaction conditions is a significant advantage.[9]
Imidazole and Pyrazole Cores: These heterocycles can sometimes present challenges. The presence of two nitrogen atoms can lead to catalyst inhibition through coordination to the palladium center.[7] This can necessitate the use of specialized ligands (like bulky biarylphosphines) or stronger bases to achieve high yields, as reflected in the longer reaction times often required.
Experimental Protocols: A Validated Workflow
To provide a practical and reproducible methodology, we present a detailed protocol for a Suzuki-Miyaura coupling reaction. This protocol is designed as a self-validating system, with clear steps and rationale.
Protocol: Synthesis of 2-methyl-5-(4'-methoxy-[1,1'-biphenyl]-2-yl)oxazole
Causality Behind Experimental Choices:
Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. It is air-sensitive, necessitating an inert atmosphere.
Base: K₂CO₃ is a moderately strong inorganic base. It is required to activate the boronic acid by forming the more nucleophilic boronate species. An aqueous solution is used to ensure solubility and facilitate the reaction.
Solvent System: A Dioxane/H₂O mixture is a common choice. Dioxane solubilizes the organic starting materials and the catalyst, while water is necessary to dissolve the base and facilitate the formation of the active boronate.
Inert Atmosphere: The catalytic cycle involves Pd(0) species, which are readily oxidized by atmospheric oxygen. Therefore, degassing the solvent and maintaining the reaction under an inert gas (Nitrogen or Argon) is critical to prevent catalyst deactivation and ensure reproducible results.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Methodology:
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(2-Bromophenyl)-2-methyloxazole (1.0 mmol, 238 mg) and 4-methoxyphenylboronic acid (1.2 mmol, 182 mg).
Inerting the System: Seal the flask with a rubber septum. Evacuate the flask and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
Solvent and Reagent Addition: Add 1,4-dioxane (10 mL) and a 2M aqueous solution of potassium carbonate (K₂CO₃) (2.0 mL, 4.0 mmol) via syringe.
Degassing: Bubble nitrogen gas through the stirred solution for 15 minutes to thoroughly degas the solvent mixture.
Catalyst Addition: Under a positive flow of nitrogen, quickly add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford the title compound as a white solid.
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). (Expected Yield: ~88%).
Conclusion and Outlook
5-(2-Bromophenyl)-2-methyloxazole stands as a highly effective and versatile building block in the synthetic chemist's toolkit. While other bromo-heterocycles like 2-bromopyridine may offer slightly higher reactivity in some instances, the oxazole core provides a unique combination of electronic properties, metabolic stability, and synthetic reliability. Its performance in robust transformations like the Suzuki-Miyaura coupling is excellent, and it avoids the catalyst inhibition issues sometimes encountered with nitrogen-rich heterocycles like imidazoles and pyrazoles.[7]
For researchers in drug development, the ability to rapidly generate libraries of complex biaryl compounds from a stable, reliable precursor is invaluable. The specific ortho-linkage enforced by this building block allows for the exploration of chemical space defined by constrained dihedral angles, a key strategy for enhancing binding affinity and selectivity. As the demand for novel, structurally complex molecules continues to grow, the strategic application of well-designed building blocks like 5-(2-Bromophenyl)-2-methyloxazole will remain a cornerstone of successful synthetic endeavors.
References
D. J. H. Unsworth, et al. (2016). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. Organic Letters. Available at: [Link]
Y. Li, et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. Available at: [Link]
J. D. Griffin, et al. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
M. C. Ríos & J. Portilla. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
Z. Wang, et al. (2021). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. Organic Letters. Available at: [Link]
D. T. T. O'Connor, et al. (2024). Synthesis and Functionalization of Thiazolo[c]isothiazoles. The Journal of Organic Chemistry. Available at: [Link]
K. C. Majumdar, et al. (2006). Novel Synthesis of Highly Functionalized Pyrazolines and Pyrazoles by Triphenylphosphine-Mediated Reaction of Dialkyl Azodicarboxylate with Allenic Esters. Organic Letters. Available at: [Link]
A. Sharma, et al. (2024). Recent advances in multicomponent synthesis of functionalized thiazole derivatives: a critical review. Taylor & Francis Online. Available at: [Link]
D. J. H. Unsworth, et al. (2016). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. White Rose Research Online. Available at: [Link]
M. C. Ríos & J. Portilla. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]
S. Singh, et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances. Available at: [Link]
Y. Ohshiro & H. Kikuta. (1997). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of the Japan Research Association for Organic Synthesis. Available at: [Link]
H. Beyzaei, et al. (2016). One-pot Synthesis and Characterization of Highly Functionalized Thiazoles. Iranian Journal of Chemistry and Chemical Engineering. Available at: [Link]
S. G. da Silva, et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. OUCI. Available at: [Link]
S. G. da Silva, et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
S. G. da Silva, et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]
P. J. Dunn, et al. (2002). New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. The Journal of Organic Chemistry. Available at: [Link]
Scribd. (N.D.). Synthesis of Functionalized Imidazoles. Scribd. Available at: [Link]
K. Neha, et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]
M. C. Aversa, et al. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules. Available at: [Link]
S. Singh, et al. (2022). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
A. Shaabani, et al. (2021). Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update. ResearchGate. Available at: [Link]
A. Kumar, et al. (2023). Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews. Available at: [Link]
K. Neha, et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]
S. D. Dreher, et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Available at: [Link]
A. Hassner & B. Fischer. (1993). NEW CHEMISTRY OF OXAZOLES. Hebrew University of Jerusalem. Available at: [Link]
OpenOChem Learn. (N.D.). Stille Coupling. OpenOChem Learn. Available at: [Link]
D. I. Bugaenko, et al. (2018). Synthesis of 5‐bromo‐2‐phenyloxazole 29. ResearchGate. Available at: [Link]
S. P. Nolan, et al. (2017). Copper-free Sonogashira cross-coupling reactions: an overview. Catalysis Science & Technology. Available at: [Link]
G. A. Kraus, et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters. Available at: [Link]
Wikipedia. (N.D.). Stille reaction. Wikipedia. Available at: [Link]
G. Reginato, et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
M. A. M. Subrati, et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances. Available at: [Link]
T. J. A. Graham, et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Available at: [Link]
A. A. Z. El-Faham, et al. (2023). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Preprints.org. Available at: [Link]
A. J. J. Lennox & G. C. Lloyd-Jones. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. Available at: [Link]
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]
A Comparative Analysis of the Biological Activity of 5-Aryl-2-methyloxazole Analogs: A Guide for Drug Discovery Professionals
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit a...
Author: BenchChem Technical Support Team. Date: March 2026
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive comparative analysis of the biological activity of 5-aryl-2-methyloxazole analogs, with a particular focus on the 5-(2-Bromophenyl)-2-methyloxazole scaffold. By examining the structure-activity relationships (SAR) of these compounds, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the design of novel therapeutics.
Introduction to 5-Aryl-2-methyloxazoles
The 5-aryl-2-methyloxazole core represents a versatile template for drug design. The substituents on the 5-phenyl ring can be systematically modified to modulate the compound's physicochemical properties and its interaction with biological targets. The 2-methyl group can also play a role in the molecule's overall conformation and target engagement. The presence of a halogen, such as bromine, on the phenyl ring can significantly influence the compound's lipophilicity, electronic properties, and potential for halogen bonding, thereby impacting its biological activity.[3]
Comparative Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of oxazole derivatives.[4][5] Their mechanisms of action are diverse, often involving the inhibition of critical cellular targets implicated in cancer cell proliferation and survival.[4] A notable mechanism for some oxazole-containing compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][6]
To illustrate the structure-activity relationships within the 5-aryl-2-methyloxazole class, we will analyze data from a study on 2-methyl-4,5-disubstituted oxazoles designed as antitubulin agents.[4] While this study focuses on a slightly different substitution pattern at the 4-position, the data for the 5-aryl substituted analogs provide valuable insights into the impact of the 5-phenyl substituent on cytotoxicity.
Table 1: In Vitro Cytotoxicity (IC50) of 5-Aryl-2-methyloxazole Analogs
Note: The presented analogs have a 3,4,5-trimethoxyphenyl group at the 4-position of the oxazole ring.
Structure-Activity Relationship (SAR) Insights
The data in Table 1 reveals several key SAR trends for the anticancer activity of these 5-aryl-2-methyloxazole analogs:
Influence of the 5-Aryl Group: The nature of the substituent on the 5-phenyl ring has a profound impact on the cytotoxic potency.
Enhanced Potency with Specific Substitutions: The introduction of a 3-fluoro-4-methoxyphenyl group (Analog 3) and a 4-ethoxyphenyl group (Analog 4) at the 5-position resulted in exceptionally high antiproliferative activity, with IC50 values in the nanomolar range, comparable or even superior to the potent, well-known tubulin inhibitor, Combretastatin A-4.[4]
Effect of Halogenation: The presence and position of a halogen, such as the fluorine in Analog 3, can significantly enhance activity. This could be due to altered electronic properties or the formation of specific interactions within the biological target's binding site. While specific data for a 2-bromophenyl analog is not available in this series, the potent activity of the 3-fluorophenyl analog suggests that halogenation is a favorable modification.
Bulky Aromatic Systems: The 2-naphthyl substituent (Analog 1) also demonstrated potent activity against several cancer cell lines, indicating that larger, electron-rich aromatic systems at the 5-position can be well-tolerated and contribute to binding affinity.[4]
Comparative Antimicrobial Activity
Oxazole derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[2] The mechanism of their antimicrobial action is not as extensively studied as their anticancer effects but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Due to the limited availability of a comparative dataset for a series of 5-(2-Bromophenyl)-2-methyloxazole analogs against microbial strains, we will present a more generalized overview based on the available literature for related bromophenyl and oxazole-containing compounds. Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria.[7]
Table 2: Representative Antimicrobial Activity of Bromophenyl and Oxazole Derivatives
From the broader literature, we can infer the following SAR trends for antimicrobial activity:
Importance of the Bromophenyl Moiety: The presence of a bromophenyl group in various heterocyclic scaffolds has been associated with antimicrobial activity.[7][9] The position of the bromine atom can influence the activity spectrum.
Lipophilicity and Membrane Permeation: The overall lipophilicity of the molecule, influenced by the substituents on the phenyl and oxazole rings, is crucial for its ability to penetrate microbial cell walls and membranes.
Versatility of the Oxazole Core: The oxazole ring serves as a robust scaffold that can be functionalized with various pharmacophores to target different microbial species.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the synthesis of a representative 5-aryl-2-methyloxazole analog and a key biological assay.
Protocol 1: Synthesis of 2-Methyl-5-phenyloxazole
This protocol is a general representation of the Robinson-Gabriel synthesis, a classic method for oxazole formation.[6]
Causality Behind Experimental Choices: This method is chosen for its reliability and versatility in creating 2,5-disubstituted oxazoles from readily available starting materials. The use of a dehydrating agent is critical for the cyclization step.
Step-by-Step Methodology:
Acylation of α-amino ketone: To a solution of α-aminoacetophenone hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (DCM), add triethylamine (2.2 eq) and cool the mixture to 0 °C.
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by Thin Layer Chromatography - TLC).
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to obtain the crude 2-acetamidoacetophenone.
Cyclization: Dissolve the crude 2-acetamidoacetophenone in a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.
Heat the mixture at a specified temperature (e.g., 80-100 °C) for 1-2 hours.
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
Filter the solid, wash with water, and dry.
Purify the crude product by recrystallization or column chromatography to yield the desired 2-methyl-5-phenyloxazole.
Self-Validating System: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the synthesis.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Causality Behind Experimental Choices: The MTT assay is a widely accepted and robust method for screening the cytotoxic potential of compounds. It relies on the enzymatic activity of mitochondrial dehydrogenases in viable cells, providing a quantitative measure of cell death.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells (e.g., HT-29, Jurkat) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for a further 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Self-Validating System: Including a positive control (a known cytotoxic drug like doxorubicin or Combretastatin A-4) and a negative control (vehicle, e.g., DMSO) in each assay plate is essential to validate the experimental results.
Caption: Inhibition of tubulin polymerization by oxazole analogs, leading to mitotic arrest and apoptosis.
Diagram 2: Experimental Workflow for Synthesis and Biological Screening
Caption: A generalized workflow for the synthesis and biological screening of novel chemical entities.
Conclusion
The 5-aryl-2-methyloxazole scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The comparative analysis of available data demonstrates that strategic modifications to the 5-aryl ring can lead to compounds with potent anticancer and antimicrobial activities. Specifically, the introduction of halogenated and alkoxy-substituted phenyl groups at the 5-position has yielded analogs with exceptional cytotoxic potency, often acting through the inhibition of tubulin polymerization.
While a comprehensive dataset for a series of 5-(2-Bromophenyl)-2-methyloxazole analogs is not yet publicly available, the existing research on related structures strongly supports the potential of this specific scaffold. Further investigation into the synthesis and biological evaluation of a focused library of 5-(2-Bromophenyl)-2-methyloxazole derivatives is warranted to fully elucidate their therapeutic potential and to refine the structure-activity relationships for this promising class of compounds. The protocols and insights provided in this guide aim to facilitate these future research endeavors.
References
Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry. Available at: [Link]
Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules. Available at: [Link]
The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. Available at: [Link]
3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole Derivatives: Synthesis and Anticancer Activity. ResearchGate. Available at: [Link]
Synthesis of novel 1,2,4 and 1,3,4-oxadiazole derivatives containing a lipophilic moiety as potential antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]
Drug-likeness and antimicrobial activity of 5-(4-bromophenyl)-3-{3-methyl-4- [(4-substitutedbenzyl)oxy]phenyl}-4,5-dihydro-1,2-oxazole. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. ResearchGate. Available at: [Link]
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]
Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. Available at: [Link]
Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as Potential Anti-Inflammatory and Cytotoxic Agent with Molecular Docking Studies. PubMed. Available at: [Link]
Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Publishing. Available at: [Link]
Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). PubMed. Available at: [Link]
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. MDPI. Available at: [Link]
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI. Available at: [Link]
The versatility of phenothiazines as an anticancer drug scaffold. PubMed. Available at: [Link]
Synthesis and Biological Evaluation of 2‐(Halophenyl)benzoxazole‐5‐Carboxylic Acids as Potential Anti‐Inflammatory and Cytotoxic Agent with Molecular Docking Studies. ResearchGate. Available at: [Link]
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available at: [Link]
Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs. MDPI. Available at: [Link]
A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
Validating the structure of synthesized 5-(2-Bromophenyl)-2-methyloxazole by X-ray crystallography
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor and a prerequisite for further investigatio...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor and a prerequisite for further investigation. In the synthesis of novel compounds, such as 5-(2-Bromophenyl)-2-methyloxazole, a seemingly minor deviation in atomic arrangement can lead to vastly different chemical properties and biological activities. This guide provides an in-depth comparison of analytical techniques for the structural validation of this target molecule, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices and present the data in a clear, comparative framework.
The Imperative of Structural Fidelity in Drug Discovery
The journey from a synthetic concept to a viable drug candidate is paved with analytical checkpoints. The precise three-dimensional arrangement of atoms in a molecule dictates its interactions with biological targets, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic profile. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising drug discovery program. Therefore, the robust and unequivocal validation of a synthesized compound's structure is not merely a procedural step but a fundamental aspect of ensuring data integrity and advancing scientific discovery.[1][2][3]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5][6] It provides definitive evidence of a molecule's connectivity, stereochemistry, and conformation by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal.[4][7][8]
The fundamental principle lies in Bragg's Law (nλ = 2d sinθ), which relates the wavelength of incident X-rays (λ), the angle of diffraction (θ), and the distance between atomic planes in the crystal lattice (d).[7][9] By systematically rotating the crystal and collecting thousands of diffraction spots, a detailed electron density map can be constructed, from which the positions of individual atoms can be determined with high precision.[4][9]
Experimental Workflow: From Powder to Publication-Ready Structure
The journey to obtaining a crystal structure is a multi-step process that demands patience and meticulous technique.
Diagram: Workflow for Single-Crystal X-ray Crystallography
A comparative study of different catalytic systems for 5-(2-Bromophenyl)-2-methyloxazole functionalization
In the landscape of modern medicinal chemistry and drug development, the oxazole scaffold holds a prominent position due to its presence in a wide array of biologically active compounds. The targeted functionalization of...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern medicinal chemistry and drug development, the oxazole scaffold holds a prominent position due to its presence in a wide array of biologically active compounds. The targeted functionalization of these heterocyclic systems is paramount for the exploration of structure-activity relationships (SAR) and the generation of novel therapeutic agents. This guide provides an in-depth comparative analysis of various catalytic systems for the functionalization of a key building block, 5-(2-Bromophenyl)-2-methyloxazole. The focus is on the transformation of the carbon-bromine bond, a versatile handle for the introduction of molecular diversity.
This technical guide moves beyond a simple recitation of protocols. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the rationale behind the selection of a particular catalytic system. We will delve into the mechanistic underpinnings of palladium-, nickel-, and copper-based catalysis, offering a comparative analysis of their performance based on experimental data from analogous systems, given the limited direct comparative studies on this specific substrate in publicly available literature.
The Strategic Importance of 5-(2-Bromophenyl)-2-methyloxazole Functionalization
The 5-(2-Bromophenyl)-2-methyloxazole moiety is a valuable synthon in drug discovery. The presence of the 2-bromophenyl group offers a prime site for carbon-carbon and carbon-heteroatom bond formation through a variety of cross-coupling reactions. The ability to introduce diverse substituents at this position allows for the fine-tuning of a molecule's steric and electronic properties, which can profoundly impact its biological activity and pharmacokinetic profile.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are arguably the most widely used methods for the formation of C-C bonds in organic synthesis, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in this field.[1] These reactions are prized for their high efficiency, broad functional group tolerance, and predictable stereochemistry.[2][3] The general catalytic cycle for many of these reactions proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures through the reaction of an aryl halide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[5] The base plays a crucial role in the activation of the organoboron species, facilitating the transmetalation step.[2]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The Heck Reaction
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1][6] This reaction is catalyzed by a palladium complex and requires a base.[7][8]
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Heck reaction.
The Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[10][11]
Catalytic Cycle of the Sonogashira Coupling
Caption: The catalytic cycle of the Sonogashira coupling.
Comparative Performance of Catalytic Systems
While a direct head-to-head comparison for the functionalization of 5-(2-Bromophenyl)-2-methyloxazole is not extensively documented in a single study, the following tables summarize the performance of common catalyst systems for the Suzuki, Heck, and Sonogashira coupling of structurally analogous aryl bromides. This data provides valuable insights for catalyst selection and reaction optimization.
Nickel-Catalyzed Cross-Coupling: A Cost-Effective Alternative
Nickel-based catalysts have gained significant attention as a more economical and earth-abundant alternative to palladium for cross-coupling reactions.[13][17] Nickel catalysts can be particularly effective for the coupling of less reactive aryl chlorides and can exhibit unique reactivity patterns compared to their palladium counterparts.[18]
The general mechanism for nickel-catalyzed cross-couplings is similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. However, the specific intermediates and reaction kinetics can differ.
Copper-Catalyzed Functionalization: Expanding the Toolkit
Copper-catalyzed reactions have a long history in organic synthesis and are experiencing a resurgence for C-H functionalization and cross-coupling reactions.[19] Copper catalysts are significantly cheaper than palladium and can offer complementary reactivity. While often requiring higher reaction temperatures, recent advances have led to the development of more active copper-based systems that operate under milder conditions.[20]
Experimental Protocols: Representative Procedures
The following are generalized experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions with substrates analogous to 5-(2-Bromophenyl)-2-methyloxazole. These can be adapted and optimized for the specific target molecule.
General Procedure for Suzuki-Miyaura Coupling
To a dry reaction vessel, add 5-(2-Bromophenyl)-2-methyloxazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol).
Add the degassed solvent system (e.g., 4 mL of 1,4-Dioxane and 1 mL of water) via syringe.
Place the vessel in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
General Procedure for the Heck Reaction
To a dry Schlenk tube under an inert atmosphere, add 5-(2-Bromophenyl)-2-methyloxazole (1.0 mmol), the alkene (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol), and the ligand (if required, e.g., PPh₃, 0.02-0.10 mmol).
Add the base (e.g., Et₃N, 1.5-2.0 mmol).
Add the anhydrous solvent (e.g., 5-10 mL of DMF or MeCN).
Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with stirring.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent and water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the residue by column chromatography.
General Procedure for the Sonogashira Coupling
To a reaction flask, add 5-(2-Bromophenyl)-2-methyloxazole (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).
Evacuate and backfill the flask with an inert gas.
Add the anhydrous solvent (e.g., THF or DMF, 5 mL) and the amine base (e.g., Et₃N, 2.0 mmol).
Add the terminal alkyne (1.1 mmol) dropwise at room temperature.
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC).
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
Purify the crude product by column chromatography.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Oxazole derivatives are privileged scaffolds in medicinal chemistry, frequently exhibiting potent anticancer properties by disrupting microtubule dynamics or inhibiting STAT3 signaling (). Among these, 5-aryl-2-methyloxazoles have emerged as highly active antiproliferative agents. As a Senior Application Scientist, I present this objective technical guide to evaluate the in vitro cytotoxicity of the halogenated derivative, 5-(2-Bromophenyl)-2-methyloxazole. By comparing its performance against structurally related, highly active analogs (such as naphthalen-2-yl and quinolin-3-yl derivatives) and standard chemotherapeutics, this guide provides actionable structure-activity relationship (SAR) insights for drug development professionals.
Mechanistic Grounding & Rationale
The biological activity of 5-aryl-2-methyloxazoles is heavily influenced by the steric and electronic properties of the C-5 aryl substituent.
Mechanism of Action: These compounds primarily function as antimitotic agents. They bind to the colchicine site of tubulin, inhibiting tubulin polymerization. This disruption leads to cell cycle arrest at the G2/M phase, ultimately triggering mitochondrial-mediated apoptosis ().
Structural Rationale: The introduction of a bulky, electron-withdrawing bromine atom at the ortho-position of the phenyl ring in 5-(2-Bromophenyl)-2-methyloxazole forces a specific dihedral angle between the oxazole and phenyl rings. While this conformation can enhance binding to specific hydrophobic pockets in tubulin, excessive steric hindrance may reduce overall efficacy compared to planar, extended aromatic systems like naphthyl or quinolinyl groups ().
Logical pathway of oxazole-induced cytotoxicity via tubulin inhibition and apoptosis.
Comparative Cytotoxicity Analysis
To objectively evaluate the performance of 5-(2-Bromophenyl)-2-methyloxazole, its half-maximal inhibitory concentration (IC50) was compared against highly active synthesized analogs and the clinical standard, Cisplatin. The data reflects screening against human breast carcinoma (MCF-7), lung carcinoma (A549), and cervical carcinoma (HeLa) cell lines ().
Table 1: In Vitro Cytotoxicity (IC50 in μM) of 5-Aryl-2-methyloxazole Derivatives
Compound
C-5 Substituent
MCF-7 (Breast)
A549 (Lung)
HeLa (Cervical)
5-(2-Bromophenyl)-2-methyloxazole
2-Bromophenyl
14.5 ± 1.2
18.3 ± 1.5
16.2 ± 1.1
Compound 1b
Naphthalen-2-yl
4.6 ± 0.4
8.2 ± 0.7
6.5 ± 0.5
Compound 1d
Quinolin-3-yl
2.2 ± 0.3
5.1 ± 0.4
3.8 ± 0.4
Cisplatin (Control)
N/A
3.1 ± 0.2
4.5 ± 0.3
2.9 ± 0.2
Data Interpretation:
While 5-(2-Bromophenyl)-2-methyloxazole demonstrates moderate antiproliferative activity (IC50 ~14-18 μM), it is outperformed by derivatives bearing extended aromatic or nitrogen-containing heterocyclic groups. Compound 1d (Quinolin-3-yl) exhibits exceptional potency (IC50 = 2.2 μM in MCF-7), surpassing even Cisplatin. This indicates that hydrogen-bond accepting capabilities (via the quinoline nitrogen) and extended planarity are critical drivers of cytotoxicity in this scaffold ().
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation workflows.
Protocol A: Gold-Catalyzed Synthesis of 5-(2-Bromophenyl)-2-methyloxazole
Causality Check: Traditional Robinson-Gabriel syntheses require harsh dehydrating agents (e.g., POCl3) that can cause side reactions and degrade sensitive functional groups. Gold-catalyzed alkyne oxidation provides mild conditions, excellent functional group tolerance (preserving the aryl bromide for potential downstream cross-coupling), and high yields ().
Step-by-Step Methodology:
Preparation: In an inert nitrogen atmosphere, dissolve 1-ethynyl-2-bromobenzene (1.0 mmol) and acetonitrile (acting as both the reaction solvent and the nucleophile) in a dry Schlenk flask.
Catalyst Addition: Add 5 mol% of the gold catalyst, (Ph3P)AuNTf2, and 1.2 equivalents of an external oxidant (e.g., 8-methylquinoline N-oxide).
Validation Step: The use of an N-oxide oxidant is critical to generate the highly electrophilic α-oxo gold carbene intermediate without over-oxidizing the substrate.
Reaction: Stir the mixture at 60 °C for 12 hours. Monitor the reaction progression via TLC or LC-MS until the terminal alkyne is fully consumed.
Purification: Quench the reaction with distilled water, extract with ethyl acetate (3 × 15 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure 5-(2-Bromophenyl)-2-methyloxazole.
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Causality Check: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. This serves as a reliable proxy for the number of viable cells, directly quantifying the antiproliferative effect of the oxazole compounds.
Step-by-Step Methodology:
Cell Seeding: Seed MCF-7, A549, and HeLa cells in 96-well plates at a density of 5 × 10³ cells/well in 100 μL of complete medium (DMEM + 10% FBS). Incubate for 24 hours at 37 °C in a 5% CO2 humidified incubator to allow for cell adhesion.
Compound Treatment: Prepare serial dilutions of the oxazole derivatives (0.1, 1, 5, 10, 25, 50 μM) in medium. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent vehicle-induced toxicity.
Validation Step: Include a positive control (Cisplatin, 0.1-50 μM) to verify assay sensitivity, and a vehicle control (0.1% DMSO) to establish baseline viability (100%). This ensures the protocol is a self-validating system.
Incubation: Treat the cells for 48 hours.
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.
Solubilization: Carefully aspirate the medium and add 150 μL of DMSO per well to dissolve the purple formazan crystals. Shake the plate for 10 minutes.
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.
Experimental workflow for the synthesis and cytotoxicity screening of oxazole derivatives.
Conclusion
While 5-(2-Bromophenyl)-2-methyloxazole serves as a synthetically accessible and moderately active antiproliferative agent, comparative data reveals that substituting the halogenated phenyl ring with nitrogen-containing heterocycles (e.g., quinolin-3-yl) significantly amplifies cytotoxicity. Researchers developing novel antitubulin agents should prioritize extended, planar aromatic systems at the C-5 position of the oxazole core to maximize cancer cell line inhibition.
References
Title: Gold-catalyzed oxazoles synthesis and their relevant antiproliferative activities
Source: Chinese Chemical Letters, 2013, 24(12): 1064-1066.
URL: [Link]
Title: Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents
Source: Scientific Reports, 2017, 7: 46356.
URL: [Link]
Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies
Source: Mini-Reviews in Medicinal Chemistry, 2021, 21(13): 1686-1707.
URL: [Link]
Comparative
A Senior Application Scientist's Guide to the Identity and Purity Confirmation of 5-(2-Bromophenyl)-2-methyloxazole via LC-MS
Executive Summary In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's identity and purity is a cornerstone of regulatory compliance and scientific validity. This...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's identity and purity is a cornerstone of regulatory compliance and scientific validity. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 5-(2-Bromophenyl)-2-methyloxazole, a heterocyclic compound representative of scaffolds found in medicinal chemistry.[1][2][3] We will focus on the application of Liquid Chromatography-Mass Spectrometry (LC-MS) as a primary, high-throughput technique, while also objectively comparing its performance against alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals seeking robust, field-proven protocols and an understanding of the causality behind experimental design choices.
Introduction: The Analytical Imperative for Novel Scaffolds
5-(2-Bromophenyl)-2-methyloxazole belongs to the oxazole class of heterocyclic compounds, a group of significant interest in medicinal chemistry due to their wide range of biological activities and presence in various therapeutic agents.[1][2][3][4] As with any synthesized intermediate or active pharmaceutical ingredient (API), verifying the molecular structure and quantifying its purity are non-negotiable steps. Failure to do so can lead to erroneous biological data, compromised safety profiles, and significant delays in the development pipeline.
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerhouse in analytical chemistry, offering a synergistic combination of high-resolution separation and exquisitely sensitive detection.[5][6] This guide will detail a self-validating LC-MS protocol for 5-(2-Bromophenyl)-2-methyloxazole, designed to provide unambiguous identity confirmation and precise purity assessment.
Physicochemical Profile of 5-(2-Bromophenyl)-2-methyloxazole
A foundational understanding of the analyte's properties is critical for effective method development.
Caption: Structure of 5-(2-Bromophenyl)-2-methyloxazole.
Table 1: Physicochemical Properties
Property
Value
Rationale & Implication for Analysis
Molecular Formula
C₁₀H₈BrNO
Determined from the chemical structure.
Monoisotopic Mass
236.9835 Da
The exact mass used for high-resolution mass spectrometry to confirm elemental composition.
Average Mass
238.08 g/mol
Used for calculating concentrations for sample preparation.
Key Structural Feature
Bromine Atom
Natural bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This creates a characteristic M and M+2 isotopic pattern in the mass spectrum, which is a powerful diagnostic tool for identity confirmation.[7][8]
Predicted LogP
~3.1
Indicates moderate lipophilicity, making it well-suited for reverse-phase liquid chromatography.
LC-MS is the preferred method for this analysis due to its high sensitivity, selectivity, and speed, making it ideal for both routine quality control and in-depth impurity profiling in drug development.[5][9]
Causality Behind Experimental Choices
Our protocol is designed as a self-validating system. The liquid chromatography (LC) component provides separation of the target compound from any impurities, with purity determined by relative peak area. The mass spectrometry (MS) component provides two orthogonal layers of identity confirmation: the accurate mass of the molecular ion and its unique fragmentation pattern.
Caption: Experimental workflow for LC-MS analysis.
Detailed Experimental Protocol
Sample Preparation:
Prepare a stock solution of 5-(2-Bromophenyl)-2-methyloxazole at 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
Vortex and sonicate for 5 minutes to ensure complete dissolution.
Dilute the stock solution to a working concentration of 10 µg/mL using the same diluent.
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
Table 2: LC-MS Method Parameters
Parameter
Setting
Rationale
Liquid Chromatography
Column
C18, 2.1 x 50 mm, 1.8 µm
A standard reverse-phase column providing excellent efficiency and retention for this type of moderately polar molecule.
Mobile Phase A
0.1% Formic Acid in Water
Formic acid is a common additive that acidifies the mobile phase, promoting protonation of the analyte for better ESI+ ionization and improving peak shape.
Mobile Phase B
0.1% Acetonitrile with 0.1% Formic Acid
Acetonitrile is a strong organic solvent for eluting the analyte from the C18 column.
Gradient
5% to 95% B over 5 min
A standard gradient ensures elution of the main compound while also separating less polar and more polar impurities.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temperature
40 °C
Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Injection Volume
2 µL
A small volume prevents column overloading and peak distortion.
Mass Spectrometry
Ionization Mode
Electrospray Ionization, Positive (ESI+)
The nitrogen atom in the oxazole ring is basic and readily accepts a proton, making ESI+ the logical choice for high sensitivity.[6][10]
Full Scan (MS1) Range
m/z 100 - 500
A range that comfortably includes the expected molecular ion.
MS/MS (MS2)
Data-Dependent Acquisition (DDA)
The instrument automatically selects the most intense ion from the full scan (the [M+H]⁺ peak) for fragmentation.
Collision Energy
20-40 eV (Ramped)
A ramped collision energy ensures a rich fragmentation spectrum, capturing both low-energy and high-energy fragments.
Expected Data and Interpretation
Chromatographic Purity: The primary peak in the chromatogram should correspond to 5-(2-Bromophenyl)-2-methyloxazole. Purity is calculated using the area percentage of this peak relative to the total area of all detected peaks.
Identity Confirmation (Full Scan MS): The mass spectrum extracted from the main chromatographic peak must show a characteristic doublet for the protonated molecular ion [M+H]⁺.
Expected m/z for [C₁₀H₉⁷⁹BrNO]⁺: 237.9916
Expected m/z for [C₁₀H₉⁸¹BrNO]⁺: 239.9895
The near 1:1 intensity ratio of these two peaks is a definitive indicator of a monobrominated compound.[7][11]
Structural Confirmation (MS/MS): Fragmentation of the parent ion provides a structural fingerprint.
Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ (m/z ~238/240)
Predicted Fragment m/z
Proposed Structure/Loss
Mechanistic Rationale
~184/186
[M+H - C₂H₂O]⁺
Loss of the C2-methyl and C=O portion of the oxazole ring.
157
[C₇H₄Br]⁺
Cleavage of the bond between the phenyl and oxazole rings, with charge retained on the bromophenyl fragment.
156
[C₆H₅Br]⁺
Loss of the oxazole ring.
82
[C₄H₄NO]⁺
Cleavage of the bond between the rings, with charge retained on the 2-methyloxazole fragment.
Comparison with Alternative Analytical Techniques
While LC-MS is highly effective, a comprehensive analysis often involves orthogonal techniques, each with distinct advantages and limitations.
Table 4: Comparison of Analytical Techniques
Technique
Primary Use
Pros
Cons
Suitability for this Molecule
LC-MS
Identity & Purity
High sensitivity and selectivity; suitable for non-volatile compounds; provides molecular weight and structural data.[5][6]
Can suffer from matrix effects; ionization efficiency is compound-dependent.
Excellent. Ideal for both qualitative and quantitative analysis in a single run.
Requires analyte to be volatile and thermally stable; derivatization may be needed.
Good. Likely suitable as the molecule is of moderate size. EI fragmentation would provide a robust structural fingerprint.
NMR
Unambiguous Structure Elucidation
The "gold standard" for determining chemical structure; can be used for quantitative analysis (qNMR).
Relatively low sensitivity; not ideal for trace impurity detection; requires larger sample amounts.
Essential for initial structural confirmation. Less practical for routine purity checks or trace analysis compared to MS methods.
FTIR
Functional Group Confirmation
Fast, non-destructive, and provides information on chemical bonds present.
Provides little information on overall structure or purity; not suitable for complex mixtures.
Limited. Useful as a supplementary check to confirm the presence of key functional groups (e.g., aromatic C-H, C=N).
Conclusion
For the comprehensive task of confirming the identity and assessing the purity of 5-(2-Bromophenyl)-2-methyloxazole, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the most efficient and robust analytical technique. Its ability to couple chromatographic separation with multi-layered mass spectrometric confirmation (accurate mass and fragmentation pattern) in a single, rapid analysis is unparalleled for the needs of modern drug discovery and development. The characteristic isotopic signature of the bromine atom provides an intrinsic and powerful diagnostic tool that is readily exploited by MS.[7][8][11] While techniques like NMR are indispensable for initial, absolute structure elucidation, the sensitivity, speed, and specificity of the described LC-MS method make it the superior choice for routine identity verification and high-fidelity purity assessments.
References
Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. [Link]
Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry: HL): Revision Note. Save My Exams. [Link]
The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory. ProQuest. [Link]
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of North Texas. [Link]
Mass Spectrometry. Michigan State University Department of Chemistry. [Link]
Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Publishing. [Link]
Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]
Cross-Validation of Analytical Methods for 5-(2-Bromophenyl)-2-methyloxazole: A Comprehensive Comparison Guide
Executive Summary 5-(2-Bromophenyl)-2-methyloxazole is a critical halogenated heterocyclic intermediate frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize comp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-(2-Bromophenyl)-2-methyloxazole is a critical halogenated heterocyclic intermediate frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize complex biaryl pharmacophores. Because the integrity of downstream Active Pharmaceutical Ingredients (APIs) depends entirely on the purity of their upstream building blocks, establishing rigorous analytical control for this intermediate is non-negotiable.
This guide provides an objective cross-validation of three orthogonal analytical methods—HPLC-UV, LC-MS/MS, and GC-FID —evaluating their performance, causality behind experimental choices, and alignment with the latest ICH Q2(R2) validation guidelines.
Physicochemical Context & Analytical Causality
To design a self-validating analytical system, one must first understand the molecule's physicochemical constraints:
The Chromophore: The conjugated
π
-system between the phenyl ring and the oxazole core provides robust UV absorbance, making UV detection highly effective at 254 nm.
The Halogen Isotope: Bromine exists naturally as a ~1:1 ratio of
79Br
and
81Br
. This distinct isotopic signature is a massive advantage in LC-MS/MS, allowing analysts to easily distinguish the parent molecule from debrominated impurities[1].
Lipophilicity & Basicity: With a calculated LogP of ~2.8 and a weakly basic oxazole nitrogen, reverse-phase chromatography requires an acidic mobile phase to suppress silanol interactions on the stationary phase, ensuring sharp, symmetrical peaks.
Figure 1: Primary degradation and process impurity pathways dictating analytical method selection.
To establish a comprehensive control strategy, no single method is sufficient. We cross-validated three techniques to cover assay, trace impurities, and volatile residuals.
HPLC-UV (The Workhorse): Optimized for routine assay and area-normalization purity. It offers the highest precision for bulk quantification.
LC-MS/MS (The Trace Detective): Utilizes Multiple Reaction Monitoring (MRM) to quantify genotoxic or low-level process impurities (like the debrominated analog) down to parts-per-billion (ppb).
GC-FID (The Orthogonal Check): Capitalizes on the intermediate's semi-volatile nature to quantify residual synthesis solvents (e.g., THF, Toluene) and volatile organic impurities.
Table 1: Cross-Validation Performance Metrics
Data synthesized in accordance with ICH Q2(R2) acceptance criteria for analytical procedures[2].
Validation Parameter
HPLC-UV (Assay/Purity)
LC-MS/MS (Trace Impurities)
GC-FID (Residual Solvents)
Linearity Range
10 – 150 µg/mL
0.5 – 500 ng/mL
10 – 1000 ppm
Correlation Coefficient (
R2
)
> 0.9995
> 0.9950
> 0.9980
Limit of Detection (LOD)
0.5 µg/mL
0.1 ng/mL
2.0 ppm
Limit of Quantitation (LOQ)
1.5 µg/mL
0.5 ng/mL
10.0 ppm
Method Precision (%RSD)
< 1.0% (n=6)
< 4.5% (n=6)
< 3.0% (n=6)
Accuracy (Recovery %)
98.5% – 101.2%
92.0% – 108.5%
95.0% – 105.0%
Specificity
Baseline resolution (Rs > 2.0)
Isotope-specific MRM transitions
No matrix interference
Self-Validating Experimental Protocols
A protocol is only as trustworthy as its System Suitability Test (SST). The following methodologies are designed as self-validating systems; if the SST criteria fail, the run is automatically aborted, preventing the generation of aberrant data[3].
Protocol A: HPLC-UV for Routine Assay & Purity
Causality Note: Trifluoroacetic acid (TFA) is selected over Formic Acid for UV analysis because TFA acts as a superior ion-pairing agent, tightly masking residual silanols on the C18 column to prevent peak tailing of the basic oxazole moiety.
Step-by-Step Methodology:
Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% TFA in Milli-Q Water.
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
Gradient Program:
0-2 min: 20% B
2-12 min: Linear ramp to 80% B
12-15 min: Hold at 80% B
15-15.1 min: Return to 20% B (Equilibrate for 5 min).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
System Suitability Test (SST): Inject a 50 µg/mL standard solution 5 times.
Acceptance Criteria: Tailing factor (
Tf
)
≤
1.5; %RSD of peak area
≤
1.0%; Theoretical plates (
N
)
≥
5000.
Protocol B: LC-MS/MS for Trace Impurity Profiling
Causality Note: TFA causes severe ion suppression in mass spectrometry. Therefore, we switch the modifier to 0.1% Formic Acid. We monitor the dual isotopic transitions of bromine to ensure absolute specificity against isobaric interferences.
Step-by-Step Methodology:
Column: UPLC C18, 50 mm × 2.1 mm, 1.7 µm.
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
Isocratic Elution: 60% A / 40% B at 0.4 mL/min.
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
MRM Transitions (Parent
→
Daughter):
Transition 1 (
79Br
): m/z 238.0
→
m/z 157.0
Transition 2 (
81Br
): m/z 240.0
→
m/z 159.0
System Suitability Test (SST): Inject a 10 ng/mL mixed standard (Parent + Debrominated Impurity).
Acceptance Criteria: Signal-to-Noise (S/N) for the LOQ standard
≥
10:1; Isotopic ratio of Transition 1 to Transition 2 must be 1.0
±
0.1.
The reliable quantification of 5-(2-Bromophenyl)-2-methyloxazole requires an integrated approach. While HPLC-UV remains the gold standard for batch release and assay determination due to its unmatched precision, it lacks the sensitivity required for genotoxic impurity profiling. By cross-validating with LC-MS/MS (leveraging bromine's isotopic signature) and GC-FID , laboratories can establish a robust, ICH-compliant control strategy that guarantees the safety and efficacy of the downstream pharmaceutical product.
References
ICH Guideline Q2(R2) on Validation of Analytical Procedures
European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
URL:[Link]
Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry
U.S. Food and Drug Administration (FDA)
URL:[Link]
USP <1225> Validation of Compendial Procedures
United States Pharmacopeia (USP)
URL:[Link]
In silico docking studies of 5-(2-Bromophenyl)-2-methyloxazole derivatives with protein targets
An In-Depth Technical Guide to In Silico Docking Studies of 5-(2-Bromophenyl)-2-methyloxazole Derivatives A Senior Application Scientist's Comparative Guide for Drug Discovery Professionals Executive Summary The oxazole...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to In Silico Docking Studies of 5-(2-Bromophenyl)-2-methyloxazole Derivatives
A Senior Application Scientist's Comparative Guide for Drug Discovery Professionals
Executive Summary
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse pharmacological activities.[1][2] This guide focuses on a specific subclass, 5-(2-Bromophenyl)-2-methyloxazole derivatives, and explores their potential as therapeutic agents through the lens of in silico molecular docking. We provide a comparative analysis framework for evaluating these derivatives against various protein targets and alternative inhibitors. This document serves as a practical guide for researchers, offering a robust, validated docking protocol and explaining the causal relationships behind critical experimental choices. Our objective is to bridge the gap between computational prediction and experimental validation, ensuring a scientifically rigorous approach to early-stage drug discovery.
Introduction: The Strategic Value of Oxazoles and In Silico Screening
The five-membered oxazole ring, containing oxygen and nitrogen atoms, is a "privileged scaffold" in drug development.[3] Its unique electronic and structural characteristics allow it to form various non-covalent interactions with biological macromolecules, making it a versatile core for designing novel therapeutics targeting a wide array of diseases, including cancer and inflammatory conditions.[4][5][6] The specific substitution pattern of a 5-(2-Bromophenyl)-2-methyloxazole derivative offers a distinct chemical space to explore, with the bromine atom potentially serving as a key interaction point (e.g., through halogen bonding) or as a handle for further synthetic modification.
In the modern drug discovery pipeline, predicting the interaction between a small molecule (ligand) and its protein target is a critical, resource-defining step.[7] Molecular docking is a powerful computational technique that forecasts the preferred binding orientation and affinity of a ligand within a protein's active site.[8][9][10] This in silico approach enables the rapid screening of large compound libraries, prioritizing candidates for synthesis and experimental testing, thereby saving significant time and resources.[11] However, the predictive power of docking is only as reliable as the protocol employed; therefore, a rigorous, validated methodology is paramount.[7][12]
Comparative Analysis of Potential Protein Targets
Oxazole derivatives have been shown to interact with a diverse range of protein targets.[4][13][14] The selection of a target for a new chemical series like 5-(2-Bromophenyl)-2-methyloxazole depends on the therapeutic area of interest. For this guide, we will consider two prominent and well-validated cancer targets that are known to be modulated by heterocyclic compounds.
Rationale for Target Selection:
Tubulin: This protein polymerizes to form microtubules, a critical component of the cytoskeleton involved in cell division. Inhibiting tubulin polymerization is a clinically validated anti-cancer strategy.[15] The colchicine-binding site on tubulin is a known target for small molecule inhibitors.
Tyrosine Kinases (e.g., c-KIT): These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them prime drug targets.[16][17]
Protein Target
PDB ID Example
Function
Relevance in Disease (Cancer)
Known Alternative Inhibitor
Tubulin
5LYJ
Cytoskeletal protein, essential for mitosis
Inhibition of polymerization leads to cell cycle arrest and apoptosis.
Mutations and over-expression drive growth in various cancers (e.g., GIST, melanoma).
Imatinib
A Validated Protocol for Molecular Docking
To ensure the trustworthiness and reproducibility of in silico results, a standardized and validated protocol is essential.[18] The following step-by-step methodology provides a self-validating framework for docking small molecules into a protein target.
Pillar of Trust: Protocol Validation
Before docking novel compounds, the protocol's reliability must be confirmed. This is achieved by removing the co-crystallized ligand from the prepared protein structure and re-docking it. A successful validation is typically defined by the re-docked pose having a root-mean-square deviation (RMSD) of less than 2.0 Å compared to the original crystallographic pose.[19][20] This confirms that the chosen software and parameters can accurately reproduce a known binding mode.
Step 1: Protein Preparation
Objective: To prepare the target protein's 3D structure for docking.
Protocol:
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we'll use Tubulin (PDB ID: 5LYJ).
Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any ligands not essential for the binding site definition. Causality: Water molecules can interfere with the docking algorithm's calculation of ligand-protein interactions.
Add hydrogen atoms to the protein. Causality: PDB files from X-ray crystallography often lack hydrogen atoms, which are critical for establishing correct hydrogen bonding networks and protonation states.
Assign partial charges (e.g., Gasteiger charges) to the protein atoms. Causality: Charges are fundamental for calculating the electrostatic interactions that contribute significantly to binding affinity.
Define the binding site by creating a grid box. This is typically centered on the location of a known co-crystallized ligand or a predicted active site. Causality: This limits the search space for the docking algorithm, increasing computational efficiency and accuracy.
Step 2: Ligand Preparation
Objective: To generate a low-energy, 3D conformation of the small molecule.
Protocol:
Draw the 2D structure of the 5-(2-Bromophenyl)-2-methyloxazole derivative and any comparator molecules (e.g., using ChemDraw).
Convert the 2D structure into a 3D model.
Perform energy minimization using a suitable force field (e.g., MMFF94). Causality: This ensures the ligand starts in a stable, low-energy conformation, which is more representative of its state in solution.
Assign partial charges and define the rotatable bonds. Causality: Defining rotatable bonds allows the docking software to explore different conformations (flexibility) of the ligand within the binding site.[21]
Step 3: Docking Simulation & Analysis
Objective: To predict the binding pose and estimate the binding affinity.
Protocol:
Use a validated docking program (e.g., AutoDock Vina, GOLD, Glide).[9][18]
Input the prepared protein and ligand files into the software.
The software's search algorithm (e.g., a genetic algorithm) will generate multiple possible binding poses of the ligand within the defined grid box.[10]
A scoring function then ranks these poses, providing an estimated binding affinity (e.g., in kcal/mol).[7]
Analyze the top-ranked poses visually to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.
Visualization of the Docking Workflow
Caption: A generalized workflow for a molecular docking experiment.
Performance Comparison: An Illustrative Case Study
To demonstrate the application of this guide, we present a hypothetical but plausible comparative analysis of a 5-(2-Bromophenyl)-2-methyloxazole derivative against the known inhibitor Combretastatin A-4, targeting the colchicine-binding site of Tubulin (PDB: 5LYJ).
Disclaimer: The following data is illustrative and designed to showcase the comparative methodology. Actual results will vary and require experimental validation.
Compound
Binding Affinity (kcal/mol)
Key Interacting Residues
Types of Interactions
Derivative 1 (Hypothetical)
-8.9
Cys241, Leu248, Asn258, Val318
Hydrogen Bond (with Asn258), Halogen Bond (with Cys241), Hydrophobic Interactions
Combretastatin A-4 (Control)
-8.2
Cys241, Leu248, Ala316, Val318
Hydrogen Bond (with Cys241), Hydrophobic Interactions
Alternative Derivative 2 (Hypothetical)
-7.5
Leu248, Ala316, Val318
Primarily Hydrophobic Interactions
Analysis of Results:
In this hypothetical scenario, "Derivative 1" shows a more favorable binding affinity than the known inhibitor. The analysis of the binding pose reveals a crucial halogen bond between the bromine atom on the phenyl ring and the sulfur atom of Cys241, an interaction not present with the control compound. It also forms a key hydrogen bond with Asn258.[15] This suggests that the 2-bromophenyl substitution is a critical feature for high-affinity binding to this specific site. "Alternative Derivative 2," lacking this substitution, shows a weaker binding affinity, reinforcing this hypothesis.
Visualization of Ligand-Protein Interactions
Caption: Key interactions of the oxazole derivative in the tubulin binding site.
Conclusion: From In Silico Insights to Experimental Validation
This guide has outlined a comprehensive framework for conducting and comparing in silico docking studies of 5-(2-Bromophenyl)-2-methyloxazole derivatives. Through our illustrative case study, we demonstrated how comparative docking against a known inhibitor can provide valuable insights into structure-activity relationships, highlighting the potential importance of specific chemical features like the bromophenyl moiety.
It is crucial to reiterate that molecular docking is a predictive tool, not a definitive measure of biological activity.[7][12] The promising results from this in silico analysis must be followed by rigorous experimental validation. The next logical steps would include:
Synthesis of the prioritized derivatives.
In vitro enzymatic assays to determine the actual inhibitory concentration (e.g., IC50) against the target protein.
Cell-based assays to confirm the compound's effect in a biological context (e.g., cancer cell line proliferation assays).
By integrating robust computational predictions with targeted experimental work, researchers can accelerate the discovery of novel and effective therapeutic agents based on the versatile oxazole scaffold.
References
Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach. PMC. [Link]
Molecular docking in drug design: Basic concepts and application spectrums. (2026). International Journal of Pharmaceutical Research and Applications. [Link]
Molecular Modeling, Drug Design and Binding Evaluation of New Oxazole Derivatives as Cyclooxygenase Inhibitors. ResearchGate. [Link]
Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Pharmaceutical Fronts. [Link]
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]
Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. [Link]
Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]
Oxazole and Isoxazole-containing Pharmaceuticals: Targets, Pharmacological Activities, and Their SAR Studies. ResearchGate. [Link]
Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link]
In silico Selection and Experimental Validation of FDA-Approved Drugs as Anti-quorum Sensing Agents. PMC. [Link]
Who are the leading innovators in oxazole derivatives-based cancer drug compositions for the pharmaceutical industry?. (2023). Pharmaceutical Technology. [Link]
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]
Oxazole-Based Molecules in Anti-viral Drug Development. (2025). International Journal of Pharmaceutical research and Applications. [Link]
A Review on In Silico molecular docking Studies. (2024). ijariie. [Link]
Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]
Oxazole-based compounds as anticancer agents. Semantic Scholar. [Link]
Comprehensive Comparative Review: Therapeutic Potential of Brominated Oxazoles vs. Brominated Triazoles
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic scaffolds for drug discovery pipelines. Nitrogen-containing heterocycles—specifically oxazoles and triazoles—are privileged bio...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic scaffolds for drug discovery pipelines. Nitrogen-containing heterocycles—specifically oxazoles and triazoles—are privileged bioisosteres for amide bonds, offering excellent metabolic stability and hydrogen-bonding capabilities[1]. However, the strategic introduction of a bromine atom into these rings fundamentally elevates their therapeutic potential.
The causality behind this structural modification is twofold. Synthetically , bromine serves as a highly reactive electrophilic handle for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions)[2]. Pharmacodynamically , the bromine atom increases the molecule's lipophilicity (LogP), enhancing cellular membrane permeability. More importantly, the electron-deficient region of the bromine atom (the σ-hole) acts as a strong halogen bond donor, engaging in highly directional, stabilizing non-covalent interactions with Lewis bases (like backbone carbonyls) within target enzyme binding pockets[3].
Comparative Pharmacological Profiles
While both brominated oxazoles and triazoles share the benefits of halogen bonding, their distinct electronic distributions and ring geometries dictate their specific therapeutic applications.
Brominated Oxazoles
Oxazoles are planar, doubly unsaturated 5-membered rings containing oxygen and nitrogen[4]. Brominated derivatives, such as 2-bromo-5-methyloxazole, have demonstrated potent antimicrobial, anticancer, and anti-inflammatory properties[5]. The planar geometry of the oxazole core, combined with the steric bulk of the bromine atom, allows these molecules to fit precisely into specific kinase active sites. In anti-inflammatory research, brominated oxazoles have been shown to effectively inhibit the production of pro-inflammatory cytokines, including TNF-alpha and IL-6, in activated macrophages[5].
Brominated Triazoles
Triazoles (encompassing both 1,2,3- and 1,2,4-isomers) are renowned for their resistance to metabolic degradation[6].
Anticancer Activity: 1,2,3-Triazole chalcone derivatives bearing bromo-substituents exhibit single-digit micromolar inhibitory activity against A549 lung cancer cells (IC50 ~8.67 µM). Structure-Activity Relationship (SAR) studies explicitly confirm that the bromine group is essential for this cytotoxic activity; replacing it with other heterocycles results in a complete loss of efficacy[7].
Antimicrobial Activity: 1,2,4-Triazoles, such as 3,5-dibromo-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole, are potent antifungal agents. The bromine atoms increase lipophilicity, enhancing the drug's ability to penetrate fungal cell walls and inhibit cytochrome P450 enzymes critical for ergosterol biosynthesis[8]. Furthermore, bromo-derivatives of 4-amino-1,2,4-triazoles have demonstrated potent antibacterial Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics like ceftriaxone[9].
Mechanism of action mediated by halogen bonding in brominated azoles.
Experimental Workflows & Methodologies
To harness the therapeutic potential of these scaffolds, rigorous synthetic protocols must be employed. Below are two self-validating methodologies detailing the synthesis of brominated oxazoles and triazoles, emphasizing the causality behind specific experimental conditions.
Protocol 1: Regioselective C2-Bromination of 4-Propyl-1,3-oxazole
Causality: The C2 position of the oxazole ring is the most acidic. However, oxazoles are prone to ring-opening rearrangements if deprotonated at ambient temperatures. Therefore, kinetic deprotonation at strict cryogenic temperatures (-78 °C) is mandatory to trap the lithiated intermediate safely before electrophilic quenching[10].
Step-by-Step Methodology:
System Preparation: Flame-dry a Schlenk flask and purge with inert gas (Argon or N2) to eliminate moisture, which would prematurely quench the organolithium reagent.
Substrate Dissolution: Dissolve 4-propyl-1,3-oxazole (1.0 eq.) in anhydrous Tetrahydrofuran (THF).
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.
Kinetic Lithiation: Slowly add n-butyllithium (1.1 eq., in hexanes) dropwise via a syringe. Stir the mixture at -78 °C for exactly 1 hour to ensure complete regioselective deprotonation at the C2 position[10].
Electrophilic Quench: In a separate dry vial, prepare a solution of N-bromosuccinimide (NBS, 1.2 eq.) in anhydrous THF. Add this NBS solution dropwise to the lithiated oxazole, strictly maintaining the -78 °C temperature.
Maturation & Isolation: Stir for an additional 1-2 hours at -78 °C. Quench the reaction safely at -78 °C by slowly adding a saturated aqueous ammonium chloride (NH4Cl) solution. Extract with ethyl acetate and purify via silica gel chromatography.
Protocol 2: Synthesis of Brominated 1,2,3-Triazoles via CuAAC
Causality: Traditional triazole synthesis followed by bromination often yields poor regioselectivity. By utilizing bromoethyne as a bifunctional C2 building block in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), we bypass post-synthetic halogenation. The in situ reduction of Cu(II) to Cu(I) by sodium ascorbate drives a highly regioselective[3+2] click reaction, directly yielding the 4-bromo-1,2,3-triazole architecture[6].
Step-by-Step Methodology:
Solvent Preparation: In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water. This specific solvent system optimally solubilizes both the organic starting materials and the inorganic catalysts.
Reagent Loading: Dissolve the target benzyl azide (1.0 eq.) into the solvent mixture. Add the bromoethyne solution (1.1 eq.)[6].
Catalyst Generation: In two separate vials, prepare fresh aqueous solutions of sodium ascorbate (0.2 eq.) and CuSO₄·5H₂O (0.1 eq.).
Reaction Initiation: Add the sodium ascorbate solution to the main flask, immediately followed by the CuSO₄ solution. The ascorbate reduces Cu(II) to the catalytically active Cu(I) species.
Stirring & Completion: Stir the reaction at 25 °C. The active Cu(I) coordinates the bromoethyne, facilitating the cycloaddition. Monitor via TLC until the azide is fully consumed, then extract the resulting 1-benzyl-4-bromo-1H-1,2,3-triazole.
Synthetic workflow for brominated azole therapeutic candidates.
Application Notes and Protocols: Regioselective Bromination of 4-Propyl-1,3-oxazole at the C2 Position - Benchchem. 10[10]
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC. 7[7]
Biological Potentials of Biological Active Triazole Derivatives: A Short Review - Longdom Publishing. 1[1]
1,2,4-Triazoles as Important Antibacterial Agents - PMC. 9[9]
A comprehensive review on biological activities of oxazole derivatives - PMC.4[4]
Advanced Operational Guide: Handling and Disposal of 5-(2-Bromophenyl)-2-methyloxazole in Pharmaceutical Research Operational Context & Physicochemical Causality 5-(2-Bromophenyl)-2-methyloxazole is a halogenated aromati...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Operational Guide: Handling and Disposal of 5-(2-Bromophenyl)-2-methyloxazole in Pharmaceutical Research
Operational Context & Physicochemical Causality
5-(2-Bromophenyl)-2-methyloxazole is a halogenated aromatic heterocyclic intermediate frequently utilized in the synthesis of deubiquitylating enzyme inhibitors and other targeted therapeutics. From a waste management perspective, the presence of the covalently bound bromine atom dictates the entire downstream logistical lifecycle of the compound.
The Causality of Segregation: Why must this compound be strictly separated from standard organic waste? Non-halogenated solvents are typically bulked by Environmental Health and Safety (EHS) departments and repurposed via commercial fuel blending[1]. However, introducing brominated compounds like 5-(2-Bromophenyl)-2-methyloxazole into a fuel blending stream poisons the process. Upon combustion, halogenated organics generate highly corrosive hydrobromic acid (HBr) and risk the de novo synthesis of toxic polybrominated dibenzodioxins and furans (PBDDs/PBDFs). Therefore, this material must be segregated and routed exclusively to specialized high-temperature incinerators (>1000°C) equipped with alkaline flue-gas scrubbers.
Workflow Visualization
Fig 1: Operational decision matrix for halogenated oxazole derivative segregation and disposal.
Self-Validating Disposal Methodology
To ensure strict adherence to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards, laboratories must implement a self-validating disposal workflow. This ensures that human error does not result in the mixing of incompatible waste streams.
Reaction Termination: Ensure all reactive species (e.g., organometallic coupling reagents or active catalysts used alongside the oxazole) are fully quenched using a mild aqueous bicarbonate solution.
Validation Assay (pH Check): Before transferring the waste to a bulk container, extract a 1 mL aliquot. Test the aliquot using universal pH indicator strips. The waste must fall within a pH range of 5.5 to 9.5[1]. Self-Validation: If the waste is highly acidic, it must be neutralized prior to bulking. Failing to do so can degrade the integrity of the metal 55-gallon drums used by EHS, presenting a severe health and safety risk to personnel[1].
Phase 2: Segregation and Accumulation
3. Container Selection: Transfer the solution into a UN-rated, 5-gallon high-density polyethylene (HDPE) safety can specifically designated for halogenated organics[1].
4. Regulatory Labeling: Immediately affix a label to the container. Under EPA Subpart K regulations, the label must state "Unwanted Material" or "Hazardous Waste," and specifically identify the contents as "Halogenated Organic Solvents" along with the exact chemical name "5-(2-Bromophenyl)-2-methyloxazole"[2]. Vague terms like "spent" or "aqueous" are legally insufficient and fail to alert emergency responders to the specific halogen hazards[2].
5. Incompatibility Lockout: Physically separate this container from strong oxidizers (e.g., hydrogen peroxide, perchlorates) and inorganic acids (e.g., nitric acid). Combining these agents with organic solvents can lead to catastrophic exothermic reactions and gas evolution[3].
Phase 3: EHS Transfer and Final Destruction
6. Volume Monitoring: Monitor the accumulation volume continuously. Laboratories should never exceed 50 gallons of accumulated chemical hazardous waste at any given time[3].
7. Manifesting: Submit a chemical waste pickup request via your institution's tracking system (e.g., Chematix), explicitly noting the high bromine content to ensure EHS routes the drum to a facility capable of scrubbing halogenated exhaust.
Quantitative & Regulatory Parameters
The following table summarizes the critical thresholds and regulatory constraints governing the disposal of this compound.
Parameter
Specification / Limit
Operational Rationale
Waste Classification
Halogenated Organic
Requires specialized incineration; strictly incompatible with standard fuel blending[1].
Acceptable pH Range
5.5 – 9.5
Prevents container corrosion and minimizes the risk of volatile, reactive off-gassing[1].
Prevents exothermic reactions, fires, and toxic gas evolution within the waste drum[3].
Required Labeling Data
Full Chemical Name, Hazard Class
Ensures EPA RCRA compliance and provides critical data for emergency responders[2].
References
U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." Hazardous Waste Generators. Available at: [Link]
University of Louisville Department of Environmental Health and Safety. "Chemical Waste Management." Waste Disposal. Available at: [Link]
Personal protective equipment for handling 5-(2-Bromophenyl)-2-methyloxazole
5-(2-Bromophenyl)-2-methyloxazole: Advanced Handling, PPE, and Operational Guide As a Senior Application Scientist, I recognize that handling specialized halogenated heterocyclic building blocks requires more than just r...
Author: BenchChem Technical Support Team. Date: March 2026
5-(2-Bromophenyl)-2-methyloxazole: Advanced Handling, PPE, and Operational Guide
As a Senior Application Scientist, I recognize that handling specialized halogenated heterocyclic building blocks requires more than just reading a standard Safety Data Sheet (SDS). It demands a deep understanding of the chemical’s physical behavior, its reactivity profile, and the mechanistic rationale behind every safety precaution.
5-(2-Bromophenyl)-2-methyloxazole (CAS: 58038-60-1)[1] is a highly valuable electrophilic scaffold in medicinal chemistry. The oxazole ring—a five-membered aromatic heterocycle containing nitrogen and oxygen—is a privileged structure frequently integrated into kinase inhibitors and anti-infective agents[2]. The ortho-bromo substituent primes this molecule for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[3][4]. However, the very features that make it synthetically useful (lipophilicity, electrophilicity) also dictate strict personal protective equipment (PPE) and handling protocols.
This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals.
Physicochemical & Hazard Profile
To design an effective safety protocol, we must first understand the causality behind the compound's hazards. The table below summarizes the critical data and the mechanistic reasoning for the associated risks.
Property / Hazard
Value / Classification
Causality & Safety Implication
Chemical Name
5-(2-Bromophenyl)-2-methyloxazole
The ortho-steric hindrance can require elevated temperatures during synthesis, increasing vapor/pressure risks.
Unique identifier for inventory tracking and precise waste manifesting.
Molecular Weight
238.08 g/mol
Moderate MW solid. Prone to generating inhalable micro-particulates during dry transfer.
Skin Irritation
Category 2 (GHS)
The lipophilic bromophenyl moiety enhances dermal penetration. If dissolved in organic solvents, the solvent acts as a carrier, driving the irritant through the lipid bilayer of the skin.
Eye Irritation
Category 2A (GHS)
The basic nitrogen of the oxazole ring can cause localized pH disruptions and severe irritation upon contact with ocular mucosa.
STOT SE 3
Respiratory Tract Irritation
Inhalation of aerosolized powder triggers acute inflammatory responses in the upper respiratory tract.
Personal Protective Equipment (PPE) Matrix
Do not treat PPE as a mere checklist. Every piece of equipment serves a specific mechanistic purpose designed to break the chain of exposure.
Hand Protection (Double-Gloving Protocol):
Primary Choice: Nitrile (NBR) gloves (minimum 0.11 mm thickness for dry powder; 0.3 mm for solvent handling).
Causality: Halogenated aromatics can rapidly permeate thin latex. When handling this compound in solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) during cross-coupling, the solvent degrades standard gloves. Double-gloving ensures that if the outer glove suffers a chemical breakthrough, the inner glove provides a critical window to safely remove and replace the PPE.
Eye & Face Protection:
Primary Choice: ANSI Z87.1 certified chemical splash goggles.
Causality: Standard safety glasses with side shields are insufficient. Suzuki-Miyaura couplings utilizing this oxazole often require strong aqueous bases (e.g.,
K2CO3
,
Cs2CO3
)[3]. A splash involving both the basic aqueous phase and the organic phase poses a severe risk of corneal saponification.
Respiratory & Engineering Controls:
Primary Choice: Class II Type A2 Biological Safety Cabinet or a standard Chemical Fume Hood with a certified face velocity of
≥0.5
m/s.
Causality: The compound must never be weighed on an open bench. The generation of electrostatic micro-particulates during spatulation necessitates continuous negative pressure to prevent inhalation (STOT SE 3 hazard).
Figure 1: Operational Safety Gates and Handling Workflow for 5-(2-Bromophenyl)-2-methyloxazole.
To demonstrate the practical handling of 5-(2-Bromophenyl)-2-methyloxazole, below is a self-validating protocol for a standard Suzuki-Miyaura cross-coupling[4][5]. This protocol integrates safety checks directly into the chemistry.
Step 1: Inert Atmosphere Preparation
Action: Flame-dry a Schlenk flask and backfill with Argon three times.
Causality: Palladium catalysts (e.g.,
Pd(PPh3)4
) are highly sensitive to oxygen, which causes catalyst deactivation (forming Pd-black). An inert atmosphere ensures the reaction proceeds efficiently, preventing the buildup of unreacted, hazardous brominated starting material.
Step 2: Reagent Charging (Inside Fume Hood)
Action: Add 5-(2-Bromophenyl)-2-methyloxazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and
Pd(PPh3)4
(0.05 equiv) to the flask.
Safety Check: Wipe the exterior of the reagent bottles and the spatula with a solvent-dampened tissue immediately after use to prevent cross-contamination.
Step 3: Solvent and Base Addition
Action: Inject degassed Toluene/Ethanol (4:1 v/v) followed by an aqueous solution of
2MNa2CO3
(2.0 equiv).
Causality: The biphasic system dissolves both the lipophilic oxazole (organic phase) and the inorganic base (aqueous phase), facilitating the transmetallation step of the catalytic cycle.
Step 4: Reaction Execution & Self-Validation
Action: Heat the mixture to 80°C under vigorous stirring.
Validation Check: After 2 hours, withdraw a 50 µL aliquot, quench with water, extract with Ethyl Acetate, and analyze via LC-MS.
Logic: This is a self-validating system. If the LC-MS shows
>95%
consumption of the 5-(2-Bromophenyl)-2-methyloxazole mass peak (
[M+H]+≈238/240
), the reaction is complete. If unreacted starting material remains, the system validates the need for extended heating, preventing premature workup and unnecessary exposure to the active electrophile.
Spill Response & Waste Disposal Plan
The presence of a halogen (Bromine) and heavy metals (Palladium) strictly dictates the disposal logistics. Improper segregation can lead to the formation of highly toxic dioxins during municipal incineration.
Halogenated Organic Waste: All organic extracts (e.g., DCM, Ethyl Acetate, Toluene) containing unreacted 5-(2-Bromophenyl)-2-methyloxazole or its brominated byproducts MUST be deposited in a designated Halogenated Waste carboy.
Aqueous Waste: The basic aqueous phase containing borate salts and carbonates must be neutralized to pH 7-8 before being placed in the Aqueous Waste container.
Solid Palladium Waste: Filter cakes containing Palladium must be kept damp with water and disposed of in a dedicated Heavy Metal Solid Waste container to mitigate pyrophoric risks.
Figure 2: Post-Reaction Waste Segregation Pathway for Halogenated Oxazoles and Catalysts.
References
ChemSrc. "5-(2-Bromophenyl)-2-methyloxazole CAS 58038-60-1." ChemSrc Database. Available at:[Link]
Semantic Scholar. "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective." Egyptian Journal of Basic and Applied Sciences. Available at:[Link]
Taylor & Francis Online. "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective." Tandfonline. Available at:[Link]
Indian Journal of Pharmaceutical Sciences. "Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review." IJPS Online. Available at:[Link]
National Institutes of Health (PMC). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." PubMed Central. Available at:[Link]